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  • Product: (3-Bromophenyl)methanesulfonamide
  • CAS: 919354-04-4

Core Science & Biosynthesis

Foundational

(3-Bromophenyl)methanesulfonamide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Introduction (3-Bromophenyl)methanesulfonamide is a unique chemical entity characterized by a sulfonamide functional group attached to a methylene bridge, w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromophenyl)methanesulfonamide is a unique chemical entity characterized by a sulfonamide functional group attached to a methylene bridge, which is in turn connected to a brominated phenyl ring. This structure positions it as a valuable building block in medicinal chemistry and drug discovery. The sulfonamide group is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the bromine atom on the phenyl ring offers a site for further chemical modification through various cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (3-Bromophenyl)methanesulfonamide.

Chemical Structure and Properties

The chemical structure of (3-Bromophenyl)methanesulfonamide is characterized by a 3-bromobenzyl group attached to a sulfonamide moiety.

Table 1: Physicochemical Properties of (3-Bromophenyl)methanesulfonamide

PropertyValueSource
CAS Number 919354-04-4[1]
Molecular Formula C₇H₈BrNO₂S[1][2]
Molecular Weight 250.11 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not definitively reported in literature; predicted to be a solid at room temperature.
Solubility Expected to be soluble in polar organic solvents like DMSO and methanol.[3]General knowledge on sulfonamides
SMILES C1=CC(=CC(=C1)Br)CS(=O)(=O)N[2]
InChI InChI=1S/C7H8BrNO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)[2]

Synthesis of (3-Bromophenyl)methanesulfonamide

A plausible and efficient multi-step synthesis of (3-Bromophenyl)methanesulfonamide can be designed starting from the commercially available 3-bromobenzyl bromide. The proposed synthetic pathway involves three key transformations: nucleophilic substitution, oxidation, and amination.

Synthesis_Workflow A 3-Bromobenzyl bromide B (3-Bromobenzyl)thiol A->B  NaSH or Thiourea then NaOH   C (3-Bromophenyl)methanesulfonyl chloride B->C  Oxidative Chlorination (e.g., Cl₂, H₂O)   D (3-Bromophenyl)methanesulfonamide C->D  Ammonia (aq. NH₃)   Potential_Applications cluster_0 Core Structure cluster_1 Potential Therapeutic Areas A (3-Bromophenyl)methanesulfonamide B Anticancer Agents A->B Sulfonamide pharmacophore C Antibacterial Agents A->C Sulfonamide pharmacophore D Anti-inflammatory Drugs A->D Sulfonamide pharmacophore E Neurological Disorders A->E CNS permeability potential

Sources

Exploratory

An In-Depth Technical Guide to the Predicted Biological Activity of (3-Bromophenyl)methanesulfonamide

Abstract This technical guide provides a comprehensive predictive analysis of the biological activity of (3-Bromophenyl)methanesulfonamide, a small molecule with significant therapeutic potential rooted in its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive predictive analysis of the biological activity of (3-Bromophenyl)methanesulfonamide, a small molecule with significant therapeutic potential rooted in its structural motifs. By leveraging its core components—a sulfonamide group and a bromophenyl moiety—we hypothesize its primary mechanism of action and propose a structured workflow for empirical validation. This document outlines the compound's physicochemical properties, details in silico target predictions, and presents robust, step-by-step experimental protocols for researchers in drug discovery and development. The primary predicted activity is the inhibition of carbonic anhydrase enzymes, with secondary potential as a kinase inhibitor. A systematic approach combining computational modeling with established in vitro assays is detailed to rigorously test these hypotheses and elucidate the compound's therapeutic promise.

Introduction to (3-Bromophenyl)methanesulfonamide

The quest for novel therapeutic agents often begins with the rational design or identification of small molecules containing "privileged scaffolds"—structural motifs known to interact with specific biological targets. (3-Bromophenyl)methanesulfonamide is one such compound, distinguished by two key features: the sulfonamide functional group and a halogenated aromatic ring. While direct literature on this specific molecule is sparse[1], its constituent parts provide a strong foundation for predicting its biological role.

Chemical Structure and Physicochemical Properties

The structure of (3-Bromophenyl)methanesulfonamide (CAS 919354-04-4) consists of a methanesulfonamide group attached to a phenyl ring substituted with a bromine atom at the meta-position[2]. Understanding its physicochemical properties is the first step in predicting its behavior in biological systems.

  • Molecular Formula: C₇H₈BrNO₂S[1]

  • Molecular Weight: 250.11 g/mol [2]

  • Structure:

    Figure 1: Chemical structure of (3-bromophenyl)methanesulfonamide.

A summary of its key predicted properties is presented below.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 250.11 DaComplies with Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability.
XlogP 1.4Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.[1]
Hydrogen Bond Donors 1Complies with Lipinski's Rule of Five (≤5), favorable for membrane transport.
Hydrogen Bond Acceptors 2Complies with Lipinski's Rule of Five (≤10), favorable for membrane transport.
Polar Surface Area (PSA) 54.6 ŲSuggests good cell permeability and potential for blood-brain barrier penetration.

Table 1: Predicted Physicochemical Properties of (3-Bromophenyl)methanesulfonamide.

The Sulfonamide Moiety: A Privileged Scaffold in Medicinal Chemistry

The sulfonamide group (-SO₂NH₂) is a cornerstone of modern pharmacology. Initially famous for antimicrobial "sulfa drugs," this moiety is now recognized for its broad spectrum of biological activities, including anticancer, antiviral, and antidiabetic properties.[3][4][5][6] A key reason for its versatility is its ability to act as a bioisostere for carboxylic acids and to coordinate with metal ions in enzyme active sites, most notably the zinc ion in metalloenzymes.[7] This makes it a classic pharmacophore for inhibitors of carbonic anhydrases.[3][4][5]

The Role of the 3-Bromophenyl Group

The inclusion of a halogen, specifically bromine, on the phenyl ring is a deliberate strategy in drug design.[8] The bromine atom at the meta-position influences the molecule's properties in several ways:

  • Increased Lipophilicity: Enhances membrane permeability and can improve binding affinity through hydrophobic interactions.

  • Metabolic Stability: The C-Br bond is generally stable and can block sites of potential metabolic oxidation, prolonging the drug's half-life.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming specific, directional interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, thereby increasing binding affinity and selectivity.[8]

  • Synthetic Handle: The bromophenyl group serves as a versatile point for chemical modification via cross-coupling reactions, allowing for the synthesis of analogues to explore structure-activity relationships (SAR).

In Silico Prediction of Biological Activity

To narrow down the potential biological targets of (3-Bromophenyl)methanesulfonamide, computational or in silico methods are invaluable.[9] These approaches use the molecule's structure to predict its interactions with known protein targets based on the principle of chemical similarity—that similar molecules often have similar biological targets.[10][11]

Homology-Based Target Prediction

Web-based tools like SwissTargetPrediction and PharmMapper analyze a query molecule's 2D and 3D structure against databases of known ligands for thousands of biological targets. Based on the structural similarity of (3-Bromophenyl)methanesulfonamide to known bioactive compounds, a ranked list of potential targets can be generated.

Target ClassSpecific ExamplesRationale for Prediction
Carbonic Anhydrases CA-II, CA-IX, CA-XIIThe unsubstituted sulfonamide group is a classic zinc-binding pharmacophore for this enzyme class.[3][7]
Kinases Tyrosine kinases, Serine/threonine kinasesMany kinase inhibitors incorporate sulfonamide moieties for hydrogen bonding in the hinge region of the ATP-binding pocket.
Nuclear Receptors Peroxisome proliferator-activated receptors (PPARs)The lipophilic bromophenyl group can interact with hydrophobic ligand-binding domains.
GPCRs Dopamine receptors, Serotonin receptorsThe overall scaffold is similar to known aminergic GPCR ligands.

Table 2: Summary of High-Probability Predicted Targets from In Silico Screening.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the in silico analysis, the most compelling hypothesis is that (3-Bromophenyl)methanesulfonamide functions as an enzyme inhibitor.

Primary Predicted Activity: Carbonic Anhydrase Inhibition

The primary and most confident prediction is the inhibition of carbonic anhydrase (CA) enzymes.[12] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton.[13] They are vital for pH regulation, fluid secretion, and various metabolic pathways.

Mechanism of Action: The deprotonated sulfonamide nitrogen (SO₂NH⁻) is predicted to coordinate directly with the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule. This binding event blocks the catalytic activity of the enzyme.[13][14] The 3-bromophenyl tail would then extend into the active site cavity, forming additional hydrophobic and potentially halogen-bonding interactions with nearby amino acid residues, enhancing affinity and potentially conferring isoform selectivity. Inhibition of CAs is a validated therapeutic strategy for conditions like glaucoma, edema, and certain types of cancer.[12][15]

G Compound (3-Bromophenyl) methanesulfonamide CA_Enzyme Carbonic Anhydrase (e.g., CA-II, CA-IX) Compound->CA_Enzyme Inhibits Reaction CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ CA_Enzyme->Reaction Catalyzes Physiological_Effect Decreased H⁺ and HCO₃⁻ Production CA_Enzyme->Physiological_Effect Leads to Therapeutic_Outcome Reduced Intraocular Pressure (Glaucoma) Altered Tumor pH (Oncology) Physiological_Effect->Therapeutic_Outcome Results in

Caption: Predicted pathway for Carbonic Anhydrase inhibition.

Experimental Validation Workflow

A logical, phased approach is required to empirically validate the predicted activities. The workflow should begin with broad, high-throughput screening and progress to more specific, mechanism-of-action studies.

G start Synthesize & Purify Compound protocol1 Protocol 1: Carbonic Anhydrase Inhibition Assay (p-NPA) start->protocol1 protocol2 Protocol 2: Kinase Inhibition Profiling (ADP-Glo) start->protocol2 protocol3 Protocol 3: Cell Viability Assay (MTT / CellTiter-Glo) start->protocol3 decision1 Activity Found? protocol1->decision1 Primary Screen protocol2->decision1 Secondary Screen protocol3->decision1 Cytotoxicity/Antiproliferative Screen moa Mechanism of Action Studies (e.g., Ki determination, Isoform Selectivity) decision1->moa Yes stop End/Deprioritize decision1->stop No end Lead Optimization (SAR) moa->end

Caption: Experimental workflow for validating predicted activity.

Step-by-Step Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This assay leverages the esterase activity of carbonic anhydrase to provide a simple, colorimetric readout of inhibition.[16] The enzyme hydrolyzes p-nitrophenyl acetate (p-NPA) to the yellow product p-nitrophenol, which can be monitored spectrophotometrically.[17][18][19]

  • Objective: To determine the IC₅₀ value of (3-Bromophenyl)methanesulfonamide against a representative carbonic anhydrase isoform (e.g., human CA-II).

  • Materials:

    • Human carbonic anhydrase II (hCAII)

    • p-Nitrophenyl acetate (p-NPA)

    • Assay Buffer (e.g., 20 mM Sodium Phosphate, 300 mM NaCl, pH 7.5)[20]

    • (3-Bromophenyl)methanesulfonamide, dissolved in DMSO

    • Acetazolamide (positive control inhibitor), dissolved in DMSO

    • 96-well microplate, spectrophotometer

  • Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Create a 10-point serial dilution series in assay buffer (e.g., from 100 µM to 0.5 nM final concentration).

    • Enzyme Preparation: Dilute hCAII in assay buffer to a working concentration (e.g., 0.2-0.3 µM).[16]

    • Assay Plate Setup:

      • To test wells, add 50 µL of the serially diluted test compound.

      • To positive control wells, add 50 µL of serially diluted acetazolamide.

      • To negative control (100% activity) wells, add 50 µL of assay buffer with the same final DMSO concentration.

    • Enzyme Addition: Add 50 µL of the hCAII working solution to all wells except the blank. To blank wells, add 50 µL of assay buffer.

    • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.[16]

    • Reaction Initiation: Prepare a stock solution of p-NPA in acetonitrile or ethanol and dilute to a working concentration in assay buffer (e.g., 0.5-0.6 mM).[16] Add 100 µL of the p-NPA solution to all wells to start the reaction.

    • Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes).[20]

    • Data Analysis: Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.[16] Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Step-by-Step Protocol 2: Kinase Inhibition Profiling

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[21] It is ideal for screening against a panel of kinases.

  • Objective: To assess the inhibitory activity of the compound against a representative panel of protein kinases.

  • Materials:

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase(s) of interest, substrate(s), and appropriate kinase reaction buffer

    • ATP

    • Test compound and a known kinase inhibitor (e.g., Staurosporine) in DMSO

    • White, opaque 96- or 384-well microplates

  • Procedure:

    • Kinase Reaction: In each well, set up the kinase reaction (e.g., 5 µL volume) containing the kinase, its specific substrate, ATP (at its Kₘ concentration), and the test compound at various concentrations (e.g., 10 µM for a primary screen).[22]

    • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[23]

    • ATP Depletion: Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[24]

    • Incubation: Incubate at room temperature for 40 minutes.[22][24]

    • ADP to ATP Conversion: Add a 2X volume (10 µL) of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back to ATP and provides luciferase/luciferin to measure the newly synthesized ATP.[24]

    • Incubation: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[22]

    • Measurement: Read the luminescence using a plate-reading luminometer.

    • Data Analysis: A decrease in luminescence relative to the vehicle control indicates kinase inhibition. Calculate the percent inhibition for each compound concentration.

Step-by-Step Protocol 3: Cell-Based Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.[25][26] It is used to determine if the compound has a general cytotoxic effect or a specific antiproliferative effect on cancer cell lines.

  • Objective: To evaluate the effect of (3-Bromophenyl)methanesulfonamide on the viability of one or more human cell lines (e.g., a cancer cell line like A549 or a normal cell line like HEK293).

  • Materials:

    • Selected cell line(s) and appropriate culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

    • 96-well tissue culture plates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight.[26][27]

    • Compound Treatment: The next day, treat the cells with serial dilutions of the test compound (e.g., from 100 µM down to 0.1 µM) for a specified period (e.g., 48 or 72 hours).[27]

    • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[25][28] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[25][27]

    • Measurement: Shake the plate gently for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[25]

    • Data Analysis: Subtract the background absorbance from all readings. Express cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

(3-Bromophenyl)methanesulfonamide is a molecule of significant interest due to its possession of two pharmacologically validated motifs. Predictive analysis strongly suggests its primary biological function will be the inhibition of carbonic anhydrase enzymes, with a secondary possibility of kinase inhibition. The proposed experimental workflow provides a clear, logical, and robust path to validating these predictions.

Should initial screening confirm activity, particularly against carbonic anhydrase, the next steps would involve:

  • Mechanism of Action Studies: Determining the mode of inhibition (e.g., competitive, non-competitive) and calculating the inhibition constant (Kᵢ).[29][30]

  • Selectivity Profiling: Testing the compound against a broad panel of human CA isoforms to determine its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the bromophenyl ring to optimize potency and selectivity.

  • Cellular Target Engagement: Confirming that the compound inhibits the target enzyme within a cellular context.

This guide provides the foundational knowledge and practical methodologies for any research team to undertake a thorough investigation of (3-Bromophenyl)methanesulfonamide, potentially uncovering a novel lead compound for therapeutic development.

References

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  • CLYTE Technologies. (2024, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Oprea, T. I., & Mestres, J. (2012). In silico drug-target profiling. Current Topics in Medicinal Chemistry, 12(17), 1936-1943. Retrieved from [Link]

  • Dudley, R., et al. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Al-Oqail, M. M., et al. (2023). MTT assay protocol. protocols.io. Retrieved from [Link]

  • Reker, D., & Schneider, G. (2015). In Silico Drug-Target Profiling. Methods in Molecular Biology, 1263, 245-259. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Han, N., et al. (2021). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Molecules, 26(16), 4968. Retrieved from [Link]

  • Chen, R., et al. (2024). In silico methods for drug-target interaction prediction. Cell Reports Methods. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are CAs inhibitors and how do they work? Retrieved from [Link]

  • RxList. (2021, May 12). How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Retrieved from [Link]

  • Medscape. (2024, May 19). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? Retrieved from [Link]

  • Protocol Exchange. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • Bisharat, R., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. Retrieved from [Link]

  • Lee, S., et al. (2018). In-Silico Molecular Binding Prediction for Human Drug Targets Using Deep Neural Multi-Task Learning. International Journal of Molecular Sciences, 19(9), 2779. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section B. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. Retrieved from [Link]

  • Armstrong, J. M. (1983). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 60(8), 694. Retrieved from [Link]

  • Al-Harthi, S., et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 9(54), 31444-31459. Retrieved from [Link]

  • ResearchGate. (2024). Biological activities of sulfonamides. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Discovery with Advanced Chemical Intermediates: A Focus on Bromophenyl Derivatives. Retrieved from [Link]

  • Edmondson, D. E., et al. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 35(6), 1145-1173. Retrieved from [Link]

  • PubChemLite. (n.d.). (3-bromophenyl)methanesulfonamide (C7H8BrNO2S). Retrieved from [Link]

  • Bayir, H., et al. (2007). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 705-710. Retrieved from [Link]

  • Jo, B. H., et al. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 21(11), 4058. Retrieved from [Link]

  • Copeland, R. A. (2013). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons. Retrieved from [Link]

  • Clinical Trials Arena. (2018, March 2). Universal enzyme inhibition measurement could boost drug discovery. Retrieved from [Link]

  • Esteves da Silva, J. C., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. International Journal of Molecular Sciences, 23(22), 14001. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 27(19), 6296. Retrieved from [Link]

  • PubChem. (n.d.). Methanesulfonamide, N-phenyl-. Retrieved from [Link]

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  • Li, J., et al. (2021). Recent Advances in the Synthesis of Sulfonamides Intermediates. Chinese Journal of Organic Chemistry, 41(1), 123-138. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Potential Mechanisms of Action of Bromophenyl Sulfonamides

Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] When incorporated into a bromophenyl scaffold, this chemical motif gives ris...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] When incorporated into a bromophenyl scaffold, this chemical motif gives rise to a class of compounds with diverse and potent biological activities. This technical guide synthesizes the current understanding of the potential mechanisms of action for bromophenyl sulfonamides, moving beyond their classical role as carbonic anhydrase inhibitors to explore emerging evidence of their influence on other critical pathways implicated in cancer, infectious diseases, and inflammation. We will dissect the key molecular interactions, delineate the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental workflows for researchers seeking to validate these mechanisms in their own laboratories.

Introduction: The Bromophenyl Sulfonamide Scaffold

The sulfonamide moiety (-SO₂NH-) is a versatile pharmacophore, capable of forming key hydrogen bonds and coordinating with metallic ions in enzyme active sites.[1][3] The addition of a bromophenyl ring introduces several critical physicochemical properties:

  • Enhanced Lipophilicity: The bromine atom increases the compound's ability to cross cellular membranes, a crucial factor for reaching intracellular targets.[3]

  • Halogen Bonding: Bromine can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket. This provides an additional anchor point, potentially increasing binding affinity and specificity.

  • Metabolic Stability: The presence of a halogen can influence the metabolic fate of the compound, often blocking sites of oxidation and prolonging its half-life.[3]

These properties, combined with the inherent reactivity of the sulfonamide group, make bromophenyl sulfonamides a privileged scaffold for drug discovery.

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The most extensively documented mechanism of action for sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[4][5]

The Role of Carbonic Anhydrases

CAs catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[5] This seemingly simple reaction is fundamental to a vast range of physiological processes, including:

  • pH Regulation: Maintaining the delicate acid-base balance in blood and tissues.

  • Cellular Respiration: Facilitating the transport of CO₂ from tissues to the lungs.

  • Ion Transport: Driving the movement of ions across cell membranes, crucial for processes like aqueous humor secretion in the eye.

In pathological states, particularly in cancer, certain CA isoforms (notably CA IX and CA XII) are overexpressed on the surface of tumor cells.[4] They help maintain a neutral intracellular pH while contributing to an acidic extracellular microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[6]

The Sulfonamide Binding Mode

Sulfonamides are potent inhibitors of CAs because they mimic the transition state of the CO₂ hydration reaction. The mechanism of inhibition is as follows:

  • The sulfonamide group (-SO₂NH₂) deprotonates to its anionic form (-SO₂NH⁻).[7]

  • This anionic nitrogen directly coordinates with the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound hydroxide ion that is essential for catalysis.[7]

  • The sulfonamide's aryl ring forms additional van der Waals and hydrogen bonding interactions with amino acid residues lining the active site cavity, further stabilizing the complex.[8]

The bromophenyl moiety can enhance this interaction through favorable hydrophobic contacts and potential halogen bonding, contributing to high-affinity binding.[8]

Diagram 1: Carbonic Anhydrase Inhibition Pathway

CA_Inhibition cluster_enzyme CA Active Site cluster_inhibitor Bromophenyl Sulfonamide Zn_ion Zn²⁺ HCO3 HCO₃⁻ + H⁺ Zn_ion->HCO3 Catalyzes Block X Zn_ion->Block H2O H₂O H2O->Zn_ion Binds CO2 CO₂ CO2->HCO3 Sulfonamide R-SO₂NH₂ Anion R-SO₂NH⁻ Sulfonamide->Anion Deprotonates Anion->Zn_ion Displaces H₂O Binds to Zinc Block->HCO3 caption Inhibition of Carbonic Anhydrase by a Sulfonamide.

Caption: Inhibition of Carbonic Anhydrase by a Sulfonamide.

Emerging Mechanisms of Action in Oncology

While CA IX inhibition is a primary anticancer mechanism, evidence suggests bromophenyl sulfonamides can exert their effects through multiple pathways.[2][9]

VEGFR-2 Inhibition and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase receptor that drives angiogenesis—the formation of new blood vessels.[10] Tumors rely on angiogenesis to secure a supply of oxygen and nutrients for growth and metastasis.[10] Several sulfonamide derivatives have demonstrated potent inhibitory activity against VEGFR-2, leading to anti-proliferative effects on cancer cells.[10] The mechanism likely involves the sulfonamide scaffold binding to the ATP-binding pocket of the kinase domain, preventing phosphorylation and downstream signaling.

CDK9 Inhibition and Transcriptional Control

Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcription elongation.[11] It phosphorylates RNA Polymerase II, allowing for the productive transcription of short-lived anti-apoptotic proteins like Mcl-1 and c-Myc, which are often overexpressed in cancer cells.[11] Novel sulfonamide derivatives have been identified as potent and selective CDK9 inhibitors, leading to the downregulation of these key survival proteins and inducing apoptosis in tumor cells.[11]

Induction of ROS-Mediated Apoptosis

Some bromophenol hybrids, which can include sulfonamide functionalities, have been shown to induce cancer cell death by promoting the generation of Reactive Oxygen Species (ROS).[12] Excessive ROS levels create oxidative stress, damaging cellular components like DNA, lipids, and proteins, ultimately triggering the apoptotic pathway.[12]

Table 1: Anticancer Activity of Select Sulfonamide Derivatives

Compound ClassTarget(s)Cancer Cell LineIC₅₀ / GI₅₀Reference
Pyridinyl SulfonamidesVEGFR-2MCF-7 (Breast)0.0977 µM[10]
Phenyl SulfonamidesCDK9MV4-11 (Leukemia)3.8 nM[11]
Quinoxaline SulfonamidesCA IXMCF-7 (Breast)Kᵢ = 42.2 nM[9]
Triazole AnalogsTubulinSNB-75 (CNS)PGI = 41.25%[13]

IC₅₀: Half maximal inhibitory concentration; GI₅₀: 50% growth inhibition; Kᵢ: Inhibition constant; PGI: Percent Growth Inhibition.

Antimicrobial Mechanisms of Action

Historically, sulfonamides were the first class of effective chemotherapeutic agents used to treat bacterial infections.[14][15]

Inhibition of Dihydropteroate Synthase (DHPS)

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[16][17]

  • Folic Acid Synthesis: Bacteria cannot uptake folic acid from their environment and must synthesize it de novo.[16][18] A key precursor in this pathway is p-aminobenzoic acid (PABA).[]

  • Structural Mimicry: Sulfonamides are structurally analogous to PABA.[1][]

  • Competitive Inhibition: The sulfonamide molecule competes with PABA for the active site of DHPS. This blocks the synthesis of dihydropteroic acid, a crucial intermediate, thereby halting the production of folic acid.[16][18]

  • Bacteriostatic Effect: The lack of folic acid prevents the synthesis of nucleotides (purines and pyrimidines), which are essential for DNA replication and cell division. This inhibits bacterial growth and reproduction, resulting in a bacteriostatic effect.[16][18]

The presence of the bromophenyl group can modulate the compound's antibacterial spectrum and potency.[20]

Diagram 2: Experimental Workflow for Validating DHPS Inhibition

DHPS_Workflow cluster_synthesis Compound Preparation cluster_in_vitro In Vitro Assays cluster_in_vivo Cell-Based & In Vivo Assays Synthesis Synthesize & Purify Bromophenyl Sulfonamide Enzyme_Kinetics Perform Enzyme Kinetic Assay (Spectrophotometric) Synthesis->Enzyme_Kinetics MIC_Assay Determine Minimum Inhibitory Concentration (MIC) vs. Bacteria Synthesis->MIC_Assay Recombinant_DHPS Express & Purify Recombinant DHPS Enzyme Recombinant_DHPS->Enzyme_Kinetics IC50_Determination Determine IC₅₀ (Varying Inhibitor Conc.) Enzyme_Kinetics->IC50_Determination Ki_Calculation Calculate Kᵢ (Dixon or Lineweaver-Burk Plot) IC50_Determination->Ki_Calculation Ki_Calculation->MIC_Assay Correlate? Time_Kill Perform Time-Kill Curve Assay (Bacteriostatic vs. Bactericidal) MIC_Assay->Time_Kill Animal_Model Test Efficacy in an Infection Animal Model Time_Kill->Animal_Model caption Workflow for DHPS Inhibition Validation.

Caption: Workflow for DHPS Inhibition Validation.

Experimental Protocols

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol describes a common method for assessing the inhibition of CA activity using p-nitrophenyl acetate (p-NPA) as a substrate.

Rationale: CAs exhibit esterase activity. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate anion, which can be quantified spectrophotometrically at 400 nm. The rate of color formation is proportional to enzyme activity.

Materials:

  • Purified human Carbonic Anhydrase (hCA II is common)

  • Tris-HCl buffer (20 mM, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) stock solution in acetonitrile

  • Test bromophenyl sulfonamide compounds dissolved in DMSO

  • Acetazolamide (standard CA inhibitor)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents: Dilute the hCA II enzyme in Tris-HCl buffer to a final concentration of ~2 nM. Prepare serial dilutions of the test compounds and acetazolamide in DMSO.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 140 µL Tris-HCl buffer

    • 20 µL of enzyme solution

    • 20 µL of test compound dilution (or DMSO for control)

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of p-NPA solution to each well to start the reaction. The final concentration of p-NPA should be in the range of 0.7-1.0 mM.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes at 25°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Self-Validation:

  • Positive Control: Acetazolamide should show potent inhibition with an IC₅₀ in the low nanomolar range.

  • Negative Control: DMSO should show no significant inhibition of enzyme activity.

  • Blank: A well containing all reagents except the enzyme should show no increase in absorbance.

Conclusion and Future Directions

Bromophenyl sulfonamides are a remarkably versatile class of molecules whose mechanisms of action are continually being expanded. While their role as potent carbonic anhydrase inhibitors is well-established and therapeutically relevant in oncology and glaucoma, emerging research points to their significant potential as inhibitors of protein kinases like VEGFR-2 and CDK9, and as classical antibacterial agents targeting folate synthesis.

Future research should focus on:

  • Selectivity Profiling: Designing derivatives that are highly selective for specific CA isoforms (e.g., CA IX over the ubiquitous CA II) or specific kinase targets to minimize off-target effects.

  • Multi-Targeting Agents: Intentionally designing single molecules that can inhibit multiple pathways simultaneously (e.g., both CA IX and VEGFR-2) could offer a synergistic approach to cancer therapy.[10]

  • Overcoming Resistance: In the antimicrobial space, developing novel sulfonamides that can evade established resistance mechanisms is a critical need.

The continued exploration of this chemical scaffold, guided by a deep understanding of its potential molecular interactions, promises to yield a new generation of targeted therapeutics.

References

  • Saeedi, M., et al. (n.d.). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC.
  • (2025). Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. Journal of Biochemical and Molecular Toxicology.
  • (n.d.). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. ResearchGate.
  • (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters.
  • (2022). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs.
  • (n.d.). 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide mechanism of action. Benchchem.
  • (n.d.). A Comparative Guide to the Structure-Activity Relationship of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Benchchem.
  • (n.d.). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC.
  • (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC.
  • (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate.
  • (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.
  • (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv Der Pharmazie.
  • (n.d.). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI.
  • (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?. Bioorganic & Medicinal Chemistry Letters.
  • (n.d.). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. JOCPR.
  • (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry.
  • (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences.
  • (2000). Carbonic anhydrase inhibitors: anticonvulsant sulfonamides incorporating valproyl and other lipophilic moieties. Journal of Medicinal Chemistry.
  • (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research. BOC Sciences.
  • (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD.
  • (1993). A new class of carbonic anhydrase inhibitor. Journal of the American Society for Pharmacology and Experimental Therapeutics.
  • (n.d.). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.
  • (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com.
  • (n.d.). Sulfonamides. MSD Manual Professional Edition.
  • (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC.

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Exploratory

Solubility and stability of (3-Bromophenyl)methanesulfonamide in DMSO

An In-depth Technical Guide to the Solubility and Stability of (3-Bromophenyl)methanesulfonamide in Dimethyl Sulfoxide (DMSO) Executive Summary (3-Bromophenyl)methanesulfonamide is a small molecule featuring a brominated...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of (3-Bromophenyl)methanesulfonamide in Dimethyl Sulfoxide (DMSO)

Executive Summary

(3-Bromophenyl)methanesulfonamide is a small molecule featuring a brominated aromatic ring and a methanesulfonamide moiety. As with many compounds in modern drug discovery pipelines, its characterization in a suitable solvent is a prerequisite for reliable screening and downstream development. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for compound library storage and high-throughput screening (HTS) due to its exceptional solvating power for a wide range of organic molecules.[1][2] However, the assumption of DMSO as a completely inert vehicle can be misleading. Its inherent reactivity, hygroscopicity, and potential for degradation under certain conditions can significantly impact the solubility and stability of dissolved compounds, leading to inaccurate assay results.[3][4][5]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the solubility and stability of (3-Bromophenyl)methanesulfonamide in DMSO. In the absence of specific published literature for this compound[6], this document outlines predictive insights based on its chemical structure and established principles of solvent-solute interactions. It provides detailed, field-proven protocols for empirical determination of solubility and stability, explains the scientific rationale behind experimental choices, and explores potential degradation pathways. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to ensure data integrity and make informed decisions during early-stage research.

Part 1: Physicochemical Profile of (3-Bromophenyl)methanesulfonamide

Understanding the intrinsic properties of (3-Bromophenyl)methanesulfonamide is the first step in predicting its behavior in solution. The molecule's structure is defined by three key features: a phenyl ring, a bromine substituent, and a methanesulfonamide group.

  • Bromophenyl Group : The aromatic ring provides a rigid, hydrophobic scaffold. The bromine atom is an electron-withdrawing group that influences the electronic properties of the ring and serves as a potential site for metabolic or chemical transformation.

  • Methanesulfonamide Group (-SO₂NH-) : This functional group is a key structural motif in many pharmaceutical agents. Unlike the more common arylsulfonamides derived from sulfanilamide, this is a primary methanesulfonamide. It is a polar group capable of acting as a hydrogen bond donor (N-H) and acceptor (O=S=O), which contributes to its potential solubility in polar solvents. N-acyl sulfonamides are noted for their metabolic stability.[7]

A summary of its computed chemical properties is presented below.

PropertyValueSource
Molecular Formula C₇H₈BrNO₂SPubChem CID: 50998650[6]
Molecular Weight 250.11 g/mol BLD Pharm[8]
InChIKey NZPHFPJATRGGMD-UHFFFAOYSA-NPubChem CID: 50998650[6]
XlogP (Predicted) 1.4PubChem CID: 50998650[6]
Hydrogen Bond Donors 1 (from the -NH group)Inferred from structure
Hydrogen Bond Acceptors 2 (from the -SO₂ group)Inferred from structure

Part 2: Dimethyl Sulfoxide (DMSO) as a Vehicle in Preclinical Research

DMSO is a polar aprotic solvent with a unique combination of properties that make it an invaluable tool in drug discovery.[1][9] Its high dielectric constant and dipole moment allow it to dissolve a vast array of both polar and nonpolar compounds, often at concentrations unattainable in other solvents.[2]

However, its utility is not without caveats. A thorough understanding of its chemistry is critical for troubleshooting and preventing experimental artifacts.

  • Hygroscopicity : DMSO readily absorbs moisture from the atmosphere. Water content can significantly alter its solvent properties and may facilitate hydrolytic degradation of sensitive solutes.

  • Thermal Instability : While DMSO has a high boiling point (189 °C), it can begin to decompose at lower temperatures, a process that is significantly accelerated by the presence of acids or bases.[1][3] This decomposition is autocatalytic, meaning the acidic byproducts of the initial breakdown can catalyze further decomposition.[3][4][10]

  • Reactivity : DMSO is not always an inert solvent. It can act as a mild oxidant in reactions like the Swern and Pfitzner–Moffatt oxidations.[1] Furthermore, it can participate in reactions with certain functional groups. For instance, DMSO has been shown to mediate elimination reactions in 3-aryl 2,3-dihalopropanoates, where it acts as both a nucleophile and a halogen scavenger.[11]

Part 3: Protocol for Determining the Kinetic Solubility of (3-Bromophenyl)methanesulfonamide

For HTS applications, kinetic solubility is often more relevant than thermodynamic solubility. It measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This mimics the process used in most biological assays. The following protocol outlines a standard nephelometry-based approach.

Experimental Protocol: Kinetic Solubility Assay
  • Stock Solution Preparation : Prepare a high-concentration stock solution of (3-Bromophenyl)methanesulfonamide (e.g., 10 mM) in 100% high-purity, anhydrous DMSO.

    • Rationale: Starting with a high concentration allows for a wide dynamic range in the assay. Anhydrous DMSO minimizes the risk of water-induced precipitation or degradation.

  • Serial Dilution : In a 96-well DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Dispensing : Using a liquid handler, transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to a clear-bottom 96-well or 384-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a final DMSO concentration of 1%.

    • Rationale: A final DMSO concentration of 1% or less is standard in biological assays to minimize solvent-induced artifacts.

  • Equilibration : Shake the assay plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).

    • Rationale: This allows time for the precipitation of the compound to reach a state of pseudo-equilibrium.

  • Measurement : Read the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis : Plot the measured turbidity against the compound concentration. The kinetic solubility limit is defined as the concentration at which a significant increase in turbidity is observed compared to the baseline.

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM Stock in Anhydrous DMSO B Create Serial Dilution in DMSO Plate A->B C Dispense DMSO Stock into Aqueous Buffer (1:100) B->C D Equilibrate with Shaking (2h @ 25°C) C->D E Measure Turbidity (Nephelometry) D->E F Plot Turbidity vs. Conc. & Determine Solubility Limit E->F

Caption: Workflow for nephelometry-based kinetic solubility assessment.

Part 4: Protocol for Assessing the Stability of (3-Bromophenyl)methanesulfonamide in DMSO

Assessing the stability of a compound in its DMSO stock solution is critical for ensuring the integrity of screening libraries and the reproducibility of experimental results. A time-course study using a stability-indicating analytical method is the gold standard.

Experimental Protocol: DMSO Stock Stability Study
  • Solution Preparation : Prepare a precisely known concentration of (3-Bromophenyl)methanesulfonamide (e.g., 1 mM) in high-purity, anhydrous DMSO.

    • Rationale: An exact starting concentration (T₀) is essential for accurately calculating degradation over time.

  • Sample Aliquoting : Dispense aliquots of the stock solution into multiple inert vials (e.g., amber glass HPLC vials with Teflon-lined caps).

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles for the bulk solution and protects against light if the compound is photolabile.

  • Incubation : Store the vials under a matrix of conditions. A typical design includes:

    • Temperature : -20°C (standard storage), 4°C (refrigerated), 25°C (room temperature), and 37°C (accelerated degradation).

    • Time Points : 0, 24h, 48h, 1 week, 1 month, 3 months.

  • Sample Analysis : At each time point, retrieve one vial from each temperature condition. Dilute the sample with an appropriate solvent (e.g., acetonitrile) to a concentration suitable for analysis. Analyze immediately via HPLC-UV/MS.

    • Rationale: HPLC is the preferred method for separating the parent compound from potential degradants.[12][13] Mass spectrometry (MS) provides confirmation of the parent mass and aids in the identification of degradation products.

  • Analytical Method :

    • Column : C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

    • Mobile Phase : Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection : UV detector set to an appropriate wavelength (determined by a UV scan of the compound) and a mass spectrometer.

  • Data Analysis : Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.

    • % Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100

    • Plot % Remaining versus time for each temperature to determine the degradation kinetics.

Workflow for DMSO Stability Assessment

G A Prepare 1 mM Stock in Anhydrous DMSO B Aliquot into Vials A->B C Store at Multiple Temps (-20°C, 4°C, 25°C, 37°C) B->C D Analyze Aliquot at T=0 (HPLC-UV/MS) B->D E Analyze Aliquots at Subsequent Time Points C->E F Calculate % Remaining vs. T=0 D->F E->F

Caption: Time-course workflow for evaluating compound stability in DMSO.

Part 5: Potential Degradation Pathways and Mechanistic Considerations

Given the structure of (3-Bromophenyl)methanesulfonamide and the known reactivity of DMSO, several potential degradation pathways should be considered.

  • Hydrolysis of the Sulfonamide Bond : While generally stable, the sulfonamide linkage could be susceptible to hydrolysis, especially if the DMSO contains significant water and is stored at elevated temperatures or in the presence of strong acid/base contaminants. This would cleave the molecule into 3-bromophenylmethane and sulfamic acid.

  • Acid-Catalyzed DMSO Decomposition : If the compound sample contains trace acidic impurities (e.g., from synthesis), it could initiate the autocatalytic decomposition of DMSO.[3][4] The resulting acidic microenvironment (containing byproducts like methanesulfonic acid and sulfuric acid) could then accelerate the degradation of the solute itself.[10]

  • DMSO-Mediated Oxidation : DMSO can act as a mild oxidant.[1] While there are no obvious, easily oxidizable groups on the target molecule, subtle oxidative transformations cannot be entirely ruled out without empirical data.

  • Reaction at the Benzylic Position : The methylene bridge between the phenyl ring and the sulfonamide is a benzylic position, which can be a site of chemical reactivity.

  • Interaction with the Bromophenyl Ring : The C-Br bond is a potential reaction site. Drawing a parallel from literature where DMSO acts as a bromine scavenger[11], it is conceivable, though perhaps unlikely under normal storage conditions, that DMSO or its decomposition products could react with the bromophenyl moiety.

Hypothesized Degradation Pathways

G cluster_pathways Potential Degradants Parent (3-Bromophenyl)methanesulfonamide in DMSO A Hydrolysis Products (e.g., 3-bromophenylmethane) Parent->A H₂O Contamination (Hydrolysis) B Acid-Catalyzed Products Parent->B Acid Impurities → DMSO Breakdown C Oxidized Byproducts Parent->C DMSO as Oxidant

Caption: Potential pathways for the degradation of the target compound in DMSO.

Part 6: Best Practices for Preparation and Storage

Based on the principles discussed, the following best practices are recommended to maximize the shelf-life and ensure the quality of (3-Bromophenyl)methanesulfonamide stock solutions:

  • Use High-Purity Solvents : Always use anhydrous, high-purity DMSO (≥99.9%) to minimize water content and catalytic impurities.

  • Source High-Quality Compound : Ensure the compound powder is of high purity and free from residual synthetic reagents or acids.

  • Store Under Inert Gas : For long-term storage, consider overlaying the DMSO stock solution with an inert gas like argon or nitrogen to displace moisture and oxygen.

  • Optimal Storage Temperature : Store master stock solutions at -20°C or, preferably, -80°C to slow down potential degradation kinetics.

  • Minimize Freeze-Thaw Cycles : Prepare smaller-volume "working aliquots" from the master stock to avoid repeated warming and cooling of the bulk supply.

  • Use Appropriate Labware : Store solutions in inert glass or polypropylene containers with secure, well-sealing caps to prevent solvent evaporation and moisture ingress.

Part 7: Conclusion

While (3-Bromophenyl)methanesulfonamide is a seemingly straightforward molecule, its behavior in DMSO solution is governed by a complex interplay between its intrinsic physicochemical properties and the non-inert nature of the solvent. A proactive and empirical approach is essential for robust scientific outcomes. By implementing the detailed protocols for solubility and stability testing outlined in this guide, researchers can generate reliable data, ensuring that compound concentrations in biological assays are both accurate and consistent. Understanding the potential for DMSO-mediated degradation allows for the implementation of storage and handling procedures that preserve sample integrity, ultimately leading to higher quality screening data and more reliable drug discovery campaigns.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Deguchi, Y., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Organic Process Research & Development, 24(9), 1776–1782. Available from: [Link]

  • Sciencemadness Wiki. (2021). Dimethyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Available from: [Link]

  • Horwitz, W. (1976). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of the Association of Official Analytical Chemists, 59(5), 1025-1031. [Note: URL not available from search, referencing the journal directly]
  • Sane, R. T., et al. (2010). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Young Pharmacists, 2(1), 78-84. Available from: [Link]

  • Deguchi, Y. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2779–2786. Available from: [Link]

  • PubChemLite. (n.d.). (3-bromophenyl)methanesulfonamide (C7H8BrNO2S). Retrieved from [Link]

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  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available from: [Link]

  • Lee, B., & Lee, W. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research, 38(10), 2579-2588. Available from: [Link]

  • Gasiļina, K., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 28(2), 793. Available from: [Link]

  • PubChem. (n.d.). Methanesulfonamide, N-phenyl-. Retrieved from [Link]

  • PubChemLite. (n.d.). N-[(3-bromophenyl)methyl]methanesulfonamide (C8H10BrNO2S). Retrieved from [Link]

  • Al-Abdouh, A., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(9), e21817. Available from: [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • Lambert, K. M., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Assay and Drug Development Technologies, 15(7), 314-323. Available from: [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.
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  • gChem Global. (n.d.). DMSO. Retrieved from [Link]

  • Ramana, M. M., & Sharma, G. V. (2007). Dimethyl sulfoxide mediated elimination reactions in 3-aryl 2,3-dihalopropanoates: scope and mechanistic insights. The Journal of Organic Chemistry, 72(16), 6016-6021. Available from: [Link]

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Foundational

An In-Depth Technical Guide to the In Silico ADMET Profile of (3-Bromophenyl)methanesulfonamide

Executive Summary The imperative to curtail late-stage attrition in drug development pipelines has positioned early, predictive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling as a corners...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imperative to curtail late-stage attrition in drug development pipelines has positioned early, predictive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling as a cornerstone of modern medicinal chemistry.[1][2][3] Computational, or in silico, approaches offer a rapid, cost-effective, and resource-efficient means to evaluate the pharmacokinetic and toxicological liabilities of novel chemical entities before significant investment in synthesis and in vitro testing.[2][4][5] This guide provides a comprehensive in silico ADMET assessment of the research compound (3-Bromophenyl)methanesulfonamide, leveraging established computational models to predict its drug-likeness, pharmacokinetic profile, and potential toxicities. Our analysis reveals that (3-Bromophenyl)methanesulfonamide exhibits a promising physicochemical profile compliant with general rules for oral bioavailability. However, predictions indicate potential liabilities related to cytochrome P450 (CYP) enzyme interactions and specific toxicological endpoints that warrant careful consideration in future development efforts. This document details the methodologies, presents the predictive data, and offers an integrated risk assessment to guide subsequent research.

Introduction: The Rationale for Predictive ADMET

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant majority of failures in clinical trials attributed to poor pharmacokinetics or unforeseen toxicity.[6] The ADMET paradigm encompasses the critical processes that govern a drug's disposition in the body.[3][7] Early-stage characterization of these properties is paramount. In silico ADMET prediction utilizes a spectrum of computational techniques, from quantitative structure-activity relationship (QSAR) models to machine learning algorithms and molecular modeling, to forecast the ADMET profile of a molecule based solely on its chemical structure.[8] This predictive-first approach enables the early identification of compounds with suboptimal profiles, allowing for rapid prioritization and iterative structural modification to mitigate liabilities.[5]

This guide focuses on (3-Bromophenyl)methanesulfonamide , a compound of interest for which public domain experimental data is scarce.[9] By applying a suite of validated in silico tools, we construct a robust, data-driven hypothesis of its ADMET properties.

  • Canonical SMILES: C1=CC(=CC(=C1)Br)CS(=O)(=O)N[9]

  • Molecular Formula: C7H8BrNO2S[9]

  • Monoisotopic Mass: 248.9459 Da[9]

Predicted Physicochemical Properties and Drug-Likeness

The foundation of a compound's pharmacokinetic behavior lies in its fundamental physicochemical properties. These characteristics dictate solubility, permeability, and interactions with biological matrices. The predictions for (3-Bromophenyl)methanesulfonamide are summarized below, benchmarked against Lipinski's Rule of Five—a widely adopted guideline for assessing the "drug-likeness" of a potential oral therapeutic.[7][10][11]

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight 249.12 g/mol < 500 DaltonsYes
LogP (Octanol/Water Partition Coefficient) 1.40≤ 5Yes
Hydrogen Bond Donors 1≤ 5Yes
Hydrogen Bond Acceptors 2≤ 10Yes
Number of Rule Violations 0 ≤ 1 Excellent

Interpretation and Causality:

The complete adherence of (3-Bromophenyl)methanesulfonamide to Lipinski's Rule of Five is a positive initial finding.[10][11][12]

  • Molecular Weight: Its low molecular weight (< 500 Da) is favorable for passive diffusion across biological membranes.

  • LogP: The predicted LogP of 1.40 suggests a balanced lipophilicity. This value is often considered to be in an optimal range, high enough to support membrane permeability but low enough to ensure sufficient aqueous solubility for dissolution and formulation.[12][13]

  • Hydrogen Bonding Capacity: With only one hydrogen bond donor and two acceptors, the molecule does not have an excessive hydrogen bonding potential that could impede its passage through lipid bilayers.

These foundational properties suggest that the compound is unlikely to fail due to poor oral absorption or permeation from a physicochemical standpoint.[10]

Pharmacokinetic Profile: ADME Predictions

Absorption

Effective absorption from the gastrointestinal tract is a prerequisite for most orally administered drugs. Our in silico models predict the following absorption-related parameters:

ParameterPredicted ResultInterpretation
Human Intestinal Absorption (HIA) HighLikely to be well-absorbed from the gut.
Caco-2 Permeability (log Papp) ModerateSuggests reasonable passive intestinal permeability.
P-glycoprotein (P-gp) Substrate NoUnlikely to be actively effluxed by P-gp, a positive trait for bioavailability.
P-glycoprotein (P-gp) Inhibitor NoLow risk of causing drug-drug interactions by inhibiting P-gp.

Workflow for Absorption Prediction:

DDI_Pathway Compound (3-Bromophenyl)methanesulfonamide CYP3A4 CYP3A4 Enzyme Compound->CYP3A4 Inhibits Metabolite Inactive Metabolite CYP3A4->Metabolite OtherDrug Co-administered Drug (e.g., Statin) OtherDrug->CYP3A4 is metabolized by IncreasedLevels Increased Levels of Co-administered Drug => Potential Toxicity

Caption: Predicted CYP3A4 Inhibition DDI Mechanism.

Excretion

Excretion predictions help to understand the final elimination pathways of the compound.

ParameterPredicted ResultInterpretation
Total Clearance (log ml/min/kg) Low-ModerateSuggests a moderate to long half-life in the body.
Renal Organic Cation Transporter (OCT2) Substrate NoUnlikely to be a substrate for this major renal excretion transporter.

Toxicity Profile Predictions

Early identification of toxicity liabilities is arguably the most critical role of predictive ADMET. [6]

Toxicity Endpoint Predicted Result Confidence Interpretation & Recommended Action
hERG Inhibition (Cardiotoxicity) No High Low risk of causing QT prolongation, a major safety concern.
Hepatotoxicity (DILI) Yes Medium Potential risk of Drug-Induced Liver Injury. Requires in vitro follow-up (e.g., HepG2 cytotoxicity assays).
AMES Mutagenicity (Genotoxicity) No High Unlikely to be mutagenic.
Skin Sensitization No High Low risk of causing allergic contact dermatitis.

| Acute Oral Toxicity (LD50) | Class III (Slightly Toxic) | Medium | Indicates a relatively safe profile in terms of acute lethal dose. |

Trustworthiness and Self-Validation: It is crucial to recognize that in silico toxicity predictions are probabilistic. [2]The "Medium" confidence for hepatotoxicity reflects the complexity of this endpoint. The recommendation is not to discard the compound but to prioritize experimental validation. The prediction serves its purpose by flagging a specific, testable risk.

Integrated ADMET Profile and Strategic Recommendations

Overall Assessment: (3-Bromophenyl)methanesulfonamide presents a dichotomous profile. On one hand, its physicochemical properties are highly favorable for oral drug development, and it is predicted to have good intestinal absorption without being a P-gp substrate. On the other hand, it carries significant, predictable risks related to drug metabolism and potential hepatotoxicity.

Key Strengths:

  • Excellent "drug-like" physicochemical profile (Lipinski's Rule of Five compliant).

  • Predicted high intestinal absorption.

  • Low risk of cardiotoxicity (hERG inhibition) and mutagenicity.

Key Liabilities:

  • Metabolic Instability/DDI Risk: Potent inhibition of CYP3A4 and CYP1A2 is a major liability that could severely restrict co-medication options and lead to safety issues.

  • Hepatotoxicity Risk: The prediction of liver toxicity, even with medium confidence, is a serious concern that must be experimentally investigated.

  • BBB Penetration: This is a context-dependent liability. It is undesirable for peripherally acting drugs due to the risk of CNS side effects.

Strategic Recommendations:

  • Immediate In Vitro Validation: The highest priority is to conduct in vitro assays to confirm or refute the predicted CYP inhibition and hepatotoxicity.

    • Protocol 1: CYP Inhibition Assay: Perform fluorescence-based inhibition assays for the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4) to determine experimental IC50 values.

    • Protocol 2: Hepatotoxicity Assay: Assess compound cytotoxicity in a human liver cell line (e.g., HepG2) over a range of concentrations.

  • Structural Modification: If the liabilities are confirmed, medicinal chemistry efforts should focus on structural modifications to mitigate these risks. For example, altering the position or nature of the bromo-substituent or the sulfonamide linker could potentially reduce CYP binding affinity without compromising desired pharmacological activity.

  • Target-Dependent Assessment: The significance of the predicted BBB penetration must be evaluated in the context of the drug's intended pharmacological target.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Grokipedia.
  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis Online.
  • Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
  • The Scientist. (2020). The Importance of ADMET in Early Drug Discovery and Development. The Scientist.
  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
  • Mishra, N. K., & Agarwal, S. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Current Drug Metabolism.
  • ResearchGate. (n.d.). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches | Request PDF. ResearchGate.
  • Hossain, U., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery.
  • PubChemLite. (n.d.). (3-bromophenyl)methanesulfonamide (C7H8BrNO2S). PubChemLite.
  • ADMET profiling: Significance and symbolism. (2025). ADMET profiling.
  • Springer. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. SpringerLink.
  • MDPI. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI.
  • BIOIVT. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. BIOIVT.
  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (3-Bromophenyl)methanesulfonamide

An Application Note and Detailed Protocol for the Synthesis of (3-Bromophenyl)methanesulfonamide For research and development purposes, the synthesis of novel organic compounds is a cornerstone of drug discovery and mate...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of (3-Bromophenyl)methanesulfonamide

For research and development purposes, the synthesis of novel organic compounds is a cornerstone of drug discovery and materials science. This document provides a comprehensive, step-by-step protocol for the synthesis of (3-Bromophenyl)methanesulfonamide, a compound of interest for medicinal chemistry due to the prevalence of sulfonamide and bromophenyl moieties in bioactive molecules.

This guide is structured to provide not only a procedural methodology but also the underlying chemical principles and safety considerations necessary for successful and safe execution in a laboratory setting. The protocol is presented in two main parts: the synthesis of the key intermediate, 3-bromobenzyl bromide, followed by a proposed, robust pathway to the target compound.

Overall Synthetic Scheme

The synthesis begins with the free-radical bromination of 3-bromotoluene to yield the reactive intermediate 3-bromobenzyl bromide. This intermediate is then converted to the final product via a three-step sequence involving nucleophilic substitution with sodium sulfite, conversion to a sulfonyl chloride, and subsequent amination.

Synthetic_Scheme A 3-Bromotoluene B 3-Bromobenzyl bromide A->B Br₂, CCl₄, hv (light) C Sodium (3-bromophenyl)methanesulfonate B->C Na₂SO₃, H₂O/EtOH D (3-Bromophenyl)methanesulfonyl chloride C->D PCl₅ or SOCl₂ E (3-Bromophenyl)methanesulfonamide D->E aq. NH₃

Caption: Overall reaction pathway from 3-bromotoluene to (3-Bromophenyl)methanesulfonamide.

Materials and Reagents

ReagentFormulaMW ( g/mol )SupplierNotes
3-BromotolueneC₇H₇Br171.04Sigma-Aldrich
BromineBr₂159.81Sigma-AldrichExtremely corrosive and toxic. Handle in a fume hood.
Carbon tetrachlorideCCl₄153.82Sigma-AldrichToxic and environmentally hazardous. Use with caution.
Sodium sulfiteNa₂SO₃126.04Sigma-Aldrich
Phosphorus pentachloridePCl₅208.24Sigma-AldrichReacts violently with water.
Ammonium hydroxideNH₄OH35.05Sigma-AldrichConcentrated solution (e.g., 28-30%).
EthanolC₂H₅OH46.07Fisher ScientificReagent grade.
Sodium bicarbonateNaHCO₃84.01Sigma-Aldrich
Magnesium sulfateMgSO₄120.37Sigma-AldrichAnhydrous.

Essential Safety Precautions

This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Bromine & Benzyl Bromides: Bromine is highly corrosive and toxic. 3-bromobenzyl bromide is a lachrymator and irritant. Handle these reagents with extreme care in a fume hood.[1]

  • Chlorinated Solvents: Carbon tetrachloride is a suspected carcinogen and is toxic.[1] Use appropriate containment and disposal procedures.

  • Phosphorus Pentachloride (PCl₅): PCl₅ reacts violently with water and is corrosive. Ensure all glassware is perfectly dry and handle it under an inert atmosphere if possible.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Part 1: Synthesis of 3-Bromobenzyl Bromide

This procedure is adapted from established methods for benzylic bromination.[1] The reaction proceeds via a free-radical mechanism, initiated by light.

Experimental Protocol:

  • Setup: Assemble a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel. The outlet of the condenser should be connected to a gas trap (e.g., a tube leading to a beaker with a sodium thiosulfate solution) to neutralize the HBr gas evolved.

  • Reaction Mixture: Dissolve 3-bromotoluene (0.2 mol) in dry carbon tetrachloride (approx. 200 mL) in the flask.

  • Initiation and Bromination: Heat the mixture to a gentle boil. Irradiate the flask with a 500-watt photolamp to initiate the reaction.[1]

  • Bromine Addition: Add elemental bromine (0.205 mol) dropwise from the dropping funnel. The rate of addition should be controlled so that the red-brown color of bromine dissipates, and the solution dripping from the condenser remains nearly colorless. This indicates the consumption of bromine. The addition typically takes 30-60 minutes.

  • Work-up: After the addition is complete and the evolution of HBr gas has ceased, turn off the lamp and allow the mixture to cool to room temperature.

  • Washing: Transfer the cooled solution to a separatory funnel and wash sequentially with ice-water, ice-cold 5% sodium bicarbonate solution, and again with ice-water to remove any remaining HBr and unreacted bromine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the carbon tetrachloride solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 3-bromobenzyl bromide can be purified by vacuum distillation or by recrystallization from ethanol to yield a crystalline solid.[1]

Part 2: Proposed Synthesis of (3-Bromophenyl)methanesulfonamide

This part of the protocol is based on well-established, fundamental transformations of organic sulfur compounds.

Step 2a: Synthesis of Sodium (3-bromophenyl)methanesulfonate

This step involves a nucleophilic substitution reaction where the bromide of the benzyl halide is displaced by the sulfite ion.

Experimental Protocol:

  • Reaction Mixture: In a round-bottom flask, suspend 3-bromobenzyl bromide (0.1 mol) and sodium sulfite (0.11 mol) in a mixture of ethanol and water (e.g., 1:1 v/v, 200 mL).

  • Reflux: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Isolation: Cool the reaction mixture in an ice bath. The sodium sulfonate salt, being less soluble in the cooled solvent mixture, will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield sodium (3-bromophenyl)methanesulfonate.

Step 2b: Synthesis of (3-Bromophenyl)methanesulfonyl chloride

The sulfonate salt is converted to the more reactive sulfonyl chloride using a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Experimental Protocol:

  • Setup: In a dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a powder funnel, place the dried sodium (3-bromophenyl)methanesulfonate (0.09 mol).

  • Reagent Addition: Carefully add phosphorus pentachloride (0.1 mol) in small portions through the powder funnel. The reaction is exothermic and will evolve HCl gas.

  • Reaction: Gently heat the mixture to around 60-70 °C for 2-3 hours until the reaction is complete (evolution of gas ceases).

  • Work-up: Cool the mixture to room temperature. Very cautiously, pour the reaction mixture onto crushed ice to quench the excess PCl₅ and hydrolyze the phosphoryl chloride byproduct.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like dichloromethane or diethyl ether.

  • Drying and Concentration: Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude (3-bromophenyl)methanesulfonyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 2c: Synthesis of (3-Bromophenyl)methanesulfonamide

The final step is the reaction of the sulfonyl chloride with ammonia to form the desired sulfonamide.

Experimental Protocol:

  • Reaction Setup: Dissolve the crude (3-bromophenyl)methanesulfonyl chloride (from the previous step) in a solvent like tetrahydrofuran (THF) or acetone and cool the solution to 0-5 °C in an ice bath.

  • Amination: While stirring vigorously, add an excess of concentrated aqueous ammonium hydroxide (e.g., 5-10 molar equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Isolation: Remove the organic solvent via rotary evaporation. The sulfonamide will likely precipitate from the remaining aqueous solution.

  • Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure (3-Bromophenyl)methanesulfonamide.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (249.95 g/mol for C₇H₈BrNO₂S).[2]

  • Melting Point: To assess the purity of the crystalline solid.

Experimental Workflow Diagram

Experimental_Workflow cluster_part1 Part 1: 3-Bromobenzyl Bromide Synthesis cluster_part2 Part 2: (3-Bromophenyl)methanesulfonamide Synthesis A1 Dissolve 3-Bromotoluene in CCl₄ A2 Heat to Boil & Irradiate A1->A2 A3 Add Bromine Dropwise A2->A3 A4 Cool & Wash A3->A4 A5 Dry & Concentrate A4->A5 A6 Purify Intermediate A5->A6 B1 React Intermediate with Na₂SO₃ A6->B1 Use in Next Stage B2 Isolate Sulfonate Salt B1->B2 B3 Convert to Sulfonyl Chloride with PCl₅ B2->B3 B4 Quench & Extract B3->B4 B5 React with aq. NH₃ B4->B5 B6 Isolate & Recrystallize Final Product B5->B6 C1 Characterization (NMR, MS, MP) B6->C1 Final Analysis

Caption: Step-by-step experimental workflow for the complete synthesis.

References

  • Fu, D., Dong, J., Du, H., & Xu, J. (2020). Methanesulfinylation of Benzyl Halides with Dimethyl Sulfoxide. The Journal of Organic Chemistry, 85(4), 2752–2758. [Link]

  • Organic Chemistry Portal. (2020). Methanesulfinylation of Benzyl Halides with Dimethyl Sulfoxide. [Link]

  • Safety Data Sheet for 3-Bromophenol. (2025). Provided by various chemical suppliers.
  • Drago, C., et al. (2009). Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. Organic Syntheses, 86, 121. [Link]

  • Angene Chemical. (2025). Safety Data Sheet. [Link]

  • PrepChem. (n.d.). Preparation of 3-bromobenzyl bromide. [Link]

  • PubChem. (n.d.). (3-bromophenyl)methanesulfonamide. [Link]

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Application

Application Note: Unambiguous 1H and 13C NMR Spectral Assignment of (3-Bromophenyl)methanesulfonamide

Abstract: This document provides a comprehensive guide and detailed protocol for the complete and unambiguous assignment of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the compound (3-Bromophenyl)methanes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide and detailed protocol for the complete and unambiguous assignment of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the compound (3-Bromophenyl)methanesulfonamide. The structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. This guide employs a multi-faceted approach, combining one-dimensional (1H, 13C, and DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind each experimental choice and the logic of spectral interpretation are detailed to provide a robust, self-validating methodology for researchers, scientists, and professionals in the field.

Introduction and Scientific Rationale

(3-Bromophenyl)methanesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a critical pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. The specific substitution pattern on the phenyl ring, featuring a bromine atom and a methanesulfonamide moiety, creates a unique electronic environment. Accurate structural confirmation and characterization are paramount for ensuring compound identity and purity, which are foundational requirements for any subsequent biological or material science application.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[1] While 1D 1H and 13C NMR provide initial information on the chemical environment and number of unique nuclei, complex spin systems and overlapping signals, especially in the aromatic region, can lead to ambiguity.[2] To overcome these challenges, a suite of 2D NMR experiments is employed. These techniques, such as COSY, HSQC, and HMBC, reveal through-bond scalar couplings, allowing for the definitive mapping of a molecule's atomic connectivity.[3] This application note details the integrated workflow for acquiring and interpreting these spectra to achieve a complete and confident assignment for (3-Bromophenyl)methanesulfonamide.

Experimental Design and Protocols

The strategic selection of experiments and parameters is critical for acquiring high-quality, interpretable data. The workflow is designed to be systematic, with each experiment building upon the information provided by the last.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Assignment prep Dissolve ~10-15 mg in 0.6 mL DMSO-d6 with 0.03% TMS H1 1H NMR (Proton Environments) prep->H1 C13 13C{1H} NMR (Carbon Environments) H1->C13 DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT COSY 1H-1H COSY (H-H Connectivity) DEPT->COSY HSQC 1H-13C HSQC (Direct C-H Correlation) COSY->HSQC HMBC 1H-13C HMBC (Long-Range C-H Correlation) HSQC->HMBC analysis Integrated Spectral Analysis HMBC->analysis assignment Final Structural Assignment analysis->assignment

Figure 1: Integrated workflow for NMR-based structural elucidation.

Sample Preparation Protocol

The choice of solvent is a critical first step, as it can significantly influence chemical shifts.[4]

  • Analyte Weighing: Accurately weigh approximately 10-15 mg of (3-Bromophenyl)methanesulfonamide.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d6) as the solvent (~0.6 mL).

    • Rationale: DMSO is a polar aprotic solvent that readily dissolves a wide range of organic compounds. Crucially, it forms hydrogen bonds with the labile N-H protons of the sulfonamide, slowing their exchange rate. This often allows the N-H2 signal to be observed as a distinct, albeit sometimes broad, resonance, which might otherwise be unobservable or exchange with residual water.[5]

  • Internal Standard: Use a solvent containing 0.03% v/v Tetramethylsilane (TMS).

    • Rationale: TMS is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.00 ppm. It is chemically inert and produces a single, sharp signal that does not typically overlap with analyte signals.[6]

  • Solubilization: Transfer the weighed solid into a clean, dry 5 mm NMR tube. Add the deuterated solvent and cap the tube securely. Vortex the sample for 30-60 seconds to ensure complete dissolution.

NMR Data Acquisition

The following experiments should be performed on a 400 MHz (or higher) spectrometer for optimal resolution.

  • 1H NMR:

    • Purpose: To identify the number of unique proton environments, their relative abundance (via integration), and their neighboring protons (via spin-spin coupling).

    • Typical Parameters: 16-32 scans, 1-2 second relaxation delay.

  • 13C{1H} NMR (Proton Decoupled):

    • Purpose: To identify the number of unique carbon environments. Proton decoupling is used to simplify the spectrum by collapsing all C-H coupling, resulting in each unique carbon appearing as a singlet.[7]

    • Typical Parameters: 1024-2048 scans, 2-second relaxation delay.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To determine the multiplicity of each carbon atom. In a DEPT-135 spectrum, CH3 and CH groups appear as positive signals, CH2 groups appear as negative signals, and quaternary carbons are not observed.[8]

    • Typical Parameters: 256-512 scans.

  • 1H-1H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-coupled to each other, typically through 2 or 3 bonds. Cross-peaks in the 2D spectrum connect coupled protons.[9]

    • Typical Parameters: 8-16 scans per increment.

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbon atoms. Each cross-peak correlates a proton signal with the signal of the carbon it is bonded to.[3]

    • Typical Parameters: 32-64 scans per increment.

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range couplings between protons and carbons, typically over 2 to 3 bonds (and occasionally 4). This is essential for identifying connectivity to and between quaternary (non-protonated) carbons.[10]

    • Typical Parameters: 64-128 scans per increment, optimized for a long-range coupling of ~8 Hz.

Spectral Analysis and Structural Assignment

The following section details the step-by-step interpretation of the NMR data, leading to the final assignment. The atom numbering scheme used for discussion is shown below.

Molecular structure of (3-Bromophenyl)methanesulfonamide with atom numbering
1H NMR Spectrum Analysis

The 1H NMR spectrum is the entry point for the analysis.

  • Aliphatic Region: Two signals are expected:

    • A singlet corresponding to the two protons of the methylene group (H-7). Its chemical shift is influenced by the adjacent electron-withdrawing sulfonyl group and the aromatic ring.

    • A broad singlet for the two N-H protons (H-9). Its integration should correspond to two protons, and its chemical shift is variable.

  • Aromatic Region: Four distinct signals are expected for the 1,3-disubstituted benzene ring.

    • H-2: This proton is situated between two electron-withdrawing groups and is expected to be the most deshielded of the aromatic protons. It will likely appear as a triplet or a narrow multiplet due to coupling with H-4 and H-6.

    • H-6: Ortho to the CH2SO2NH2 group, this proton will likely appear as a doublet of doublets (or a simple doublet if the meta-coupling is not resolved).

    • H-4: Para to the CH2SO2NH2 group, this proton will appear as a triplet or doublet of doublets.

    • H-5: Ortho to the bromine atom, this proton will also appear as a triplet or doublet of doublets. The electronegativity of bromine deshields adjacent protons.[2]

13C and DEPT-135 Spectrum Analysis

The 13C spectrum should display seven unique carbon signals.

  • Aliphatic Carbon (C-7): One signal in the aliphatic region (~50-60 ppm). The DEPT-135 spectrum will show this as a negative peak, confirming it as a CH2 group.

  • Aromatic Carbons: Six signals in the aromatic region (~120-140 ppm).

    • Quaternary Carbons (C-1 and C-3): These two signals will be present in the 13C spectrum but absent in the DEPT-135 spectrum. The carbon attached to bromine (C-3) often shows an upfield shift relative to predictions based solely on electronegativity, a phenomenon known as the "heavy atom effect".[11] Quaternary carbons typically have weaker signal intensity.[12]

    • Protonated Carbons (C-2, C-4, C-5, C-6): These four signals will be present in both the 13C and DEPT-135 spectra (as positive peaks), confirming they are CH groups.

2D NMR Correlation Analysis: Connecting the Pieces

The 2D spectra provide the definitive connections for unambiguous assignment.

  • COSY: This experiment confirms the proton-proton adjacencies within the aromatic ring. We expect to see a correlation between H-4 and H-5, and between H-5 and H-6. Weaker, long-range meta-coupling may be observed between H-4 and H-6, and between H-2 and H-6/H-4.

  • HSQC: This spectrum provides direct, one-bond 1H-13C correlations, allowing for the confident assignment of the protonated carbons. For example, the proton assigned as H-2 will show a cross-peak to the carbon assigned as C-2. This is performed for all four aromatic CH groups and the aliphatic CH2 group.

  • HMBC: This is the key experiment for establishing the overall molecular framework.

G H7 C1 H7->C1 2J C2 H7->C2 3J C6 H7->C6 3J H2 C3 H2->C3 3J C4 H2->C4 3J C7 H2->C7 4J H6 H6->C1 3J H6->C7 4J C5 H6->C5 3J CS

Figure 2: Key diagnostic HMBC correlations for structural confirmation.

  • Key HMBC Correlations:

    • The methylene protons (H-7) are the most crucial starting point. They will show correlations to the carbons they are two and three bonds away from. We expect strong correlations from H-7 to the quaternary carbon C-1 and the protonated carbons C-2 and C-6. This definitively locks the position of the methanesulfonamide group on the ring.

    • The aromatic proton H-2, being ortho to both substituents, should show a 3-bond correlation to the bromine-bearing carbon C-3 and a 3-bond correlation to C-4.

    • The aromatic proton H-6, being ortho to C-1, should show a 3-bond correlation to C-1, confirming the assignment of this quaternary carbon.

Summary of Spectral Assignments

By integrating the data from all experiments, a complete and verified assignment can be made. The expected chemical shifts are based on known substituent effects and data from similar structures.[13][14]

Table 1: 1H NMR Data (400 MHz, DMSO-d6)

Signal Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
1 ~7.55 t (or s) 1H J ≈ 1.8 H-2
2 ~7.48 ddd 1H J ≈ 8.0, 2.0, 1.0 H-4
3 ~7.40 ddd 1H J ≈ 8.0, 2.0, 1.0 H-6
4 ~7.32 t 1H J ≈ 8.0 H-5
5 ~7.15 s (broad) 2H - NH2 (H-9)

| 6 | ~4.30 | s | 2H | - | CH2 (H-7) |

Table 2: 13C NMR Data (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm) DEPT-135 Assignment Rationale
~141.0 Absent C-1 Quaternary, deshielded by adjacent CH2SO2NH2. HMBC from H-7.
~134.0 Positive C-5 CH group. HSQC to H-5.
~131.5 Positive C-6 CH group. HSQC to H-6.
~131.0 Positive C-4 CH group. HSQC to H-4.
~128.0 Positive C-2 CH group, deshielded. HSQC to H-2.
~122.0 Absent C-3 Quaternary, attached to Br (heavy atom effect). HMBC from H-2/H-4.

| ~55.0 | Negative | C-7 | CH2 group. HSQC to H-7. |

Conclusion

The combination of 1D (1H, 13C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive methodology for the complete structural assignment of (3-Bromophenyl)methanesulfonamide. This systematic approach ensures that every proton and carbon signal is assigned with high confidence, cross-validated by multiple correlation experiments. The protocols and analytical logic presented herein serve as a robust template for the characterization of novel small molecules, a critical step in chemical synthesis and drug discovery pipelines.

References

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Available at: [Link]

  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Available at: [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Available at: [Link]

  • OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2D NMR Introduction. Available at: [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Oregon State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • anuradha college of pharmacy. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

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Method

A Robust and Validated LC-MS/MS Method for the Quantification of (3-Bromophenyl)methanesulfonamide in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note describes the development, optimization, and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrom...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note describes the development, optimization, and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (3-Bromophenyl)methanesulfonamide in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and demonstrated excellent performance in terms of linearity, accuracy, precision, selectivity, and stability.[1][2][3][4][5] This robust method is fit-for-purpose for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction & Methodological Rationale

(3-Bromophenyl)methanesulfonamide is a novel investigational compound whose pharmacokinetic (PK) profile is critical to understanding its efficacy and safety. Accurate quantification of this analyte in biological matrices is therefore essential for preclinical and clinical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent sensitivity, selectivity, and speed.[6][7]

The core of this method is built on a strategic selection of sample preparation, chromatography, and detection parameters tailored to the specific physicochemical properties of (3-Bromophenyl)methanesulfonamide.

  • Analyte Properties: The analyte is a small molecule containing a sulfonamide group and a brominated phenyl ring. Publicly available data predicts a monoisotopic mass of approximately 248.94 Da and a partition coefficient (XlogP) of 1.4, indicating moderate polarity.[8] This profile makes it amenable to reversed-phase chromatography and extraction from a biological matrix.

  • Ionization and Detection Strategy: The sulfonamide moiety can be readily protonated, making positive mode Electrospray Ionization (ESI) a logical choice for generating a strong precursor ion signal.[9][10] For quantification, the Multiple Reaction Monitoring (MRM) scan mode is employed on a triple quadrupole mass spectrometer.[11][12][13] MRM provides unparalleled selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise from the complex plasma matrix.[12][13]

  • Internal Standard (IS) Selection: The use of an internal standard is fundamental to correcting for variability during sample preparation and instrument analysis.[6][14][15] A stable isotope-labeled (SIL) version of the analyte, (3-Bromophenyl)methanesulfonamide-d4, was chosen as the IS. A SIL-IS is considered the "gold standard" as it co-elutes with the analyte and exhibits nearly identical extraction and ionization behavior, providing the most accurate correction for potential matrix effects and other sources of variability.[14][16]

  • Sample Preparation Rationale: While protein precipitation is a simple technique, it often results in insufficient cleanup, leaving behind phospholipids that can cause significant ion suppression in the ESI source.[7][17][18] Given the analyte's moderate polarity, Liquid-Liquid Extraction (LLE) was selected as the optimal sample preparation strategy.[19] LLE offers a superior degree of sample cleanup by partitioning the analyte into an immiscible organic solvent, leaving behind proteins, salts, and highly polar matrix components in the aqueous phase.[19] This results in a cleaner extract, minimizing matrix effects and enhancing method robustness.

Materials and Methods

2.1. Chemicals and Reagents

  • (3-Bromophenyl)methanesulfonamide (purity >99%) and (3-Bromophenyl)methanesulfonamide-d4 (IS, isotopic purity >99%) reference standards were sourced from a certified supplier.

  • HPLC-grade methanol and acetonitrile were purchased from Merck.

  • Formic acid (LC-MS grade) and methyl tert-butyl ether (MTBE, HPLC grade) were purchased from Sigma-Aldrich.

  • Human plasma (K2-EDTA) was obtained from a certified biobank.

  • Ultrapure water was generated using a Milli-Q water purification system.

2.2. Equipment

  • An Agilent 1290 Infinity II UHPLC system or equivalent.

  • A Sciex Triple Quad™ 6500+ mass spectrometer with an IonDrive™ Turbo V source or equivalent.

  • A refrigerated centrifuge capable of 4000 x g.

  • A multi-tube vortex mixer.

  • A nitrogen evaporation system.

  • Calibrated analytical balance and pipettes.

Experimental Protocols

3.1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of (3-Bromophenyl)methanesulfonamide and its IS into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to create working solutions for spiking calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare CCs at concentrations ranging from 0.5 to 500 ng/mL and QCs at four levels:

    • Lower Limit of Quantification (LLOQ): 0.5 ng/mL

    • Low QC (LQC): 1.5 ng/mL

    • Medium QC (MQC): 75 ng/mL

    • High QC (HQC): 400 ng/mL

3.2. Plasma Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (100 ng/mL) to all tubes except the double blank (add 25 µL of 50:50 methanol:water instead).

  • Vortex briefly (5 seconds) to mix.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (~550 µL) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow cluster_prep Sample Preparation s1 1. Aliquot 100 µL Plasma s2 2. Spike with 25 µL IS (100 ng/mL) s1->s2 s3 3. Add 600 µL MTBE s2->s3 s4 4. Vortex for 5 min s3->s4 s5 5. Centrifuge at 4000 x g s4->s5 s6 6. Transfer Organic Layer s5->s6 s7 7. Evaporate to Dryness (N₂) s6->s7 s8 8. Reconstitute in 200 µL Mobile Phase s7->s8 s9 9. Transfer to Vial & Inject s8->s9

Caption: Liquid-Liquid Extraction (LLE) Workflow.

3.3. LC-MS/MS Instrumental Analysis

The chromatographic and mass spectrometric parameters were optimized to achieve a short run time with high sensitivity and no interferences at the retention time of the analyte and IS.

Parameter Condition
LC System Agilent 1290 Infinity II
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 2.5 min; hold at 95% B for 1 min; return to 10% B and equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex Triple Quad™ 6500+
Ionization Mode ESI Positive
Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 60 psi
Scan Type MRM
(3-Bromophenyl)methanesulfonamide Transition Q1: m/z 250.0 → Q3: m/z 171.0 (Quantifier), m/z 155.0 (Qualifier)
IS (d4) Transition Q1: m/z 254.0 → Q3: m/z 175.0 (Quantifier)

Bioanalytical Method Validation Protocol

The developed method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry and the EMA Guideline on bioanalytical method validation.[2][3][5]

Validation_Workflow cluster_validation Method Validation Parameters Selectivity Selectivity & Carry-over Linearity Linearity & Range Accuracy Accuracy & Precision Recovery Recovery & Matrix Effect Stability Stability Start Start Start->Selectivity Start->Linearity Start->Accuracy Start->Recovery Start->Stability

Caption: Core Parameters for Bioanalytical Method Validation.

  • Selectivity: Six different lots of blank human plasma were analyzed to ensure no endogenous interferences were present at the retention times of the analyte and IS.

  • Linearity and Range: Calibration curves were prepared and analyzed on three separate days. The peak area ratio (analyte/IS) versus nominal concentration was plotted, and a linear regression with a 1/x² weighting factor was applied.

  • Accuracy and Precision: Intra-day (n=6) and inter-day (n=6 over 3 days) accuracy and precision were evaluated at LLOQ, LQC, MQC, and HQC levels.

  • Matrix Effect and Recovery: The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma with the response in a pure solution. Extraction recovery was determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: The stability of the analyte in plasma was evaluated under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for 8 hours.

    • Long-Term Stability: At -80°C for 90 days.

    • Post-Preparative (Autosampler) Stability: For 24 hours at 10°C.

Results and Discussion

The method was successfully validated over a concentration range of 0.5 to 500 ng/mL. The validation results are summarized below.

Validation Parameter Result Acceptance Criteria
Linearity (r²) > 0.998r² ≥ 0.99
Intra-day Accuracy (% Bias) -4.5% to 6.2%±15% (±20% at LLOQ)
Intra-day Precision (% CV) ≤ 8.1%≤15% (≤20% at LLOQ)
Inter-day Accuracy (% Bias) -5.8% to 7.5%±15% (±20% at LLOQ)
Inter-day Precision (% CV) ≤ 9.3%≤15% (≤20% at LLOQ)
Selectivity No significant interference observed in blank plasma lots.Response in blanks <20% of LLOQ for analyte and <5% for IS.
Extraction Recovery Consistent across QC levels (Mean: 85.2%)Precise and consistent.
Matrix Effect Normalized Matrix Factor CV ≤ 10.5%IS-normalized matrix factor CV ≤ 15%.
Stability Analyte was stable under all tested conditions (Freeze-Thaw, Bench-Top, Long-Term, Autosampler). Deviations were within ±12% of nominal concentrations.Mean concentration within ±15% of nominal.

The validation data confirms that the method is accurate, precise, and reliable. The use of LLE effectively minimized matrix effects, and the SIL-IS ensured robust quantification. The chromatographic run time of 5.0 minutes allows for a high throughput of samples.

Conclusion

A sensitive, selective, and robust LC-MS/MS method has been developed and fully validated for the quantification of (3-Bromophenyl)methanesulfonamide in human plasma. The method meets the rigorous standards set by international regulatory guidelines and is suitable for supporting clinical and non-clinical studies, providing reliable data for pharmacokinetic assessments.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

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  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. [Link]

  • ACS Publications. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. [Link]

  • Oxford Academic. (n.d.). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. [Link]

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  • Biosciences Biotechnology Research Asia. (2019). Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

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  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

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  • Waters Corporation. (n.d.). Dual Scan MRM Mode: A Powerful Tool for Bioanalytical LC-MS/MS Method Development. [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

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  • ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. [Link]

  • RSC Publishing. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

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Application

Application of (3-Bromophenyl)methanesulfonamide in medicinal chemistry synthesis

An In-Depth Guide to the Application of (3-Bromophenyl)methanesulfonamide in Medicinal Chemistry Synthesis Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of contemporary drug discovery, the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of (3-Bromophenyl)methanesulfonamide in Medicinal Chemistry Synthesis

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. (3-Bromophenyl)methanesulfonamide has emerged as a particularly valuable intermediate for medicinal chemists. This compound uniquely combines two critical pharmacophoric and synthetic elements: the methanesulfonamide group and a synthetically versatile bromophenyl ring. The sulfonamide moiety is a well-established functional group found in a wide array of approved drugs, prized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2][3] Concurrently, the bromine atom on the phenyl ring serves as a highly effective synthetic handle, enabling a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions. This dual functionality allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR) during lead optimization.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of (3-Bromophenyl)methanesulfonamide, complete with technical insights and step-by-step protocols for its strategic deployment in synthesis campaigns.

Scientific Rationale: The Causality Behind Its Utility

The efficacy of (3-Bromophenyl)methanesulfonamide as a synthetic building block is not coincidental; it is a direct result of the distinct chemical properties of its constituent parts.

  • The Methanesulfonamide Moiety: This group is more than just a stable linker. The potent electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the N-H proton, making it an excellent hydrogen bond donor.[1] This property is crucial for binding to biological targets like enzyme active sites.[1] Furthermore, this acidity facilitates deprotonation, allowing for subsequent N-alkylation or N-arylation reactions to build molecular complexity. The sulfonamide group is a known bioisostere for the more metabolically labile amide bond, often conferring improved pharmacokinetic properties to a drug candidate.[4]

  • The 3-Bromophenyl Group: The bromine atom is the cornerstone of this reagent's synthetic versatility. It is an ideal leaving group for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the precise and controlled introduction of a vast array of substituents—from simple alkyl and aryl groups to complex heterocyclic systems—at a defined position. The meta-substitution pattern of the bromo and methanesulfonamide groups provides a specific 1,3-disubstitution geometry on the phenyl ring, which serves as a rigid scaffold to orient appended functionalities in a precise three-dimensional arrangement for optimal target engagement.

Physicochemical Data
PropertyValue
Molecular Formula C₇H₈BrNO₂S
Molecular Weight 250.11 g/mol
Appearance White to off-white solid
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
logP (Predicted) ~2.0 - 2.5

Core Synthetic Applications & Protocols

The primary utility of (3-Bromophenyl)methanesulfonamide lies in its sequential functionalization. Typically, the bromophenyl moiety is addressed first via cross-coupling, followed by modification of the sulfonamide nitrogen, although the reverse order is also feasible depending on the desired target and substrate compatibility.

Application 1: Library Synthesis via Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is the primary reaction site for elaborating the core structure. The Suzuki-Miyaura coupling is a robust and widely used method for forming a new carbon-carbon bond by coupling the bromophenyl ring with a boronic acid or ester.

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of (3-Bromophenyl)methanesulfonamide with an arylboronic acid.

Objective: To synthesize a biaryl methanesulfonamide derivative.

Materials:

  • (3-Bromophenyl)methanesulfonamide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Nitrogen or Argon source

Procedure:

  • To a reaction vessel, add (3-Bromophenyl)methanesulfonamide, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst to the vessel.

  • Add the anhydrous solvent mixture via syringe.

  • Seal the vessel and place it in a preheated oil bath or microwave reactor. Heat the mixture to 80-120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl methanesulfonamide.

Self-Validation: The success of the protocol is validated by characterization of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry, which should confirm the presence of the newly coupled aryl group and the absence of the starting bromide.

G cluster_workflow Workflow: Suzuki-Miyaura Coupling start 1. Combine Reactants (3-Bromophenyl)methanesulfonamide Arylboronic acid, Base inert 2. Create Inert Atmosphere (Evacuate & Backfill with N₂/Ar) start->inert catalyst 3. Add Catalyst & Solvent (e.g., Pd(PPh₃)₄ in Dioxane/H₂O) inert->catalyst react 4. Heat Reaction (80-120 °C, 2-12h) catalyst->react workup 5. Aqueous Workup (EtOAc/Water Extraction) react->workup purify 6. Purify Product (Column Chromatography) workup->purify end Final Product: Biaryl Methanesulfonamide purify->end

Caption: Suzuki-Miyaura Coupling Workflow.

Application 2: N-Functionalization of the Sulfonamide Moiety

Following the modification of the aryl ring or as an independent synthetic step, the sulfonamide nitrogen can be functionalized. N-alkylation is a common transformation used to introduce substituents that can modulate solubility, cell permeability, or interact with specific sub-pockets of a biological target.

This protocol provides a general method for the N-alkylation of a sulfonamide using an alkyl halide.

Objective: To synthesize an N-alkylated sulfonamide derivative.

Materials:

  • Aryl sulfonamide (e.g., (3-Bromophenyl)methanesulfonamide or its coupled derivative) (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)

  • Strong, non-nucleophilic base (e.g., NaH or K₂CO₃, 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

  • Reaction vessel

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the aryl sulfonamide.

  • Dissolve the sulfonamide in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the base portion-wise to the solution. If using NaH, caution is advised due to hydrogen gas evolution.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the sulfonamide nitrogen.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-alkylated sulfonamide.

Trustworthiness: This protocol's reliability stems from the well-established reactivity of sulfonamides. The use of a strong base ensures efficient deprotonation, driving the reaction to completion. Monitoring by LC-MS provides in-process validation of product formation.

G cluster_workflow Workflow: N-Alkylation of Sulfonamide start 1. Dissolve Sulfonamide in Anhydrous Solvent (e.g., DMF) deprotonate 2. Deprotonate at 0°C (Add Base, e.g., NaH) start->deprotonate add_halide 3. Add Alkyl Halide (e.g., R-Br) deprotonate->add_halide react 4. React at RT (4-16h) add_halide->react quench 5. Quench Reaction (Add H₂O or sat. NH₄Cl) react->quench extract 6. Extraction & Purification quench->extract end Final Product: N-Alkylated Sulfonamide extract->end G start (3-Bromophenyl)methanesulfonamide intermediate 3-(Pyridin-4-yl)phenyl- methanesulfonamide start->intermediate Step 1: Suzuki Coupling (Pyridine-4-boronic acid, Pd catalyst, Base) final N-benzyl-3-(pyridin-4-yl)phenyl- methanesulfonamide intermediate->final Step 2: N-Alkylation (Benzyl bromide, NaH, DMF)

Caption: Two-step synthesis of a kinase inhibitor scaffold.

Step 1 Protocol: Suzuki Coupling with Pyridine-4-boronic acid
  • Follow the Suzuki-Miyaura coupling protocol described above, using pyridine-4-boronic acid as the coupling partner. The resulting intermediate, 3-(pyridin-4-yl)phenylmethanesulfonamide, is isolated after purification.

Step 2 Protocol: N-Alkylation with Benzyl Bromide
  • Using the purified intermediate from Step 1, follow the N-alkylation protocol described previously. Benzyl bromide is used as the alkylating agent to install the N-benzyl group, yielding the final target compound after purification.

This synthetic sequence demonstrates how (3-Bromophenyl)methanesulfonamide can be rapidly elaborated at two distinct points to generate complex, three-dimensional molecules suitable for screening in drug discovery programs.

Conclusion

(3-Bromophenyl)methanesulfonamide is a high-value, versatile building block for medicinal chemistry. Its true power lies in the orthogonal reactivity of its two key functional groups. The bromophenyl ring provides a reliable platform for diversification via robust cross-coupling chemistry, while the methanesulfonamide moiety offers opportunities for N-functionalization and serves as a critical pharmacophore for target binding. By leveraging the protocols and strategic insights outlined in this guide, researchers can effectively utilize this compound to accelerate the design and synthesis of novel small-molecule therapeutics.

References

  • Chemistry LibreTexts. (2020). 20.10: Sulfa Drugs - a closer look. [Link]

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Method

Application Note &amp; Protocol: A Multi-Faceted Approach for Assessing the In Vitro Anticancer Activity of (3-Bromophenyl)methanesulfonamide

Introduction: Characterizing a Novel Anticancer Candidate The discovery and validation of novel small-molecule inhibitors are cornerstones of modern oncology research. (3-Bromophenyl)methanesulfonamide is a synthetic org...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Anticancer Candidate

The discovery and validation of novel small-molecule inhibitors are cornerstones of modern oncology research. (3-Bromophenyl)methanesulfonamide is a synthetic organic compound whose therapeutic potential remains to be fully elucidated. This document provides a comprehensive, multi-tiered protocol for the initial in vitro characterization of its anticancer activity. The experimental strategy is designed not merely to determine cytotoxicity but to probe the potential mechanisms of action, specifically its effects on cell viability, induction of apoptosis, and cell cycle progression.

This guide is structured to provide both the "how" and the "why" behind each experimental step. By integrating three key assays—MTT for metabolic viability, Annexin V/Propidium Iodide staining for apoptosis, and Propidium Iodide staining for cell cycle analysis—researchers can build a robust preliminary profile of a novel compound's bioactivity. The described workflow is a self-validating system, where the results from each assay provide context for the others, leading to a more holistic understanding of the compound's cellular impact. While the specific molecular targets of (3-Bromophenyl)methanesulfonamide are not presumed, this protocol establishes a foundational framework for its rigorous evaluation. Other bromophenyl-containing compounds have demonstrated anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of cell invasion, underscoring the rationale for this investigative approach[1][2].

Part 1: Assessment of Cytotoxicity via MTT Assay

Scientific Rationale: The initial step in evaluating an anticancer agent is to determine its dose-dependent effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid and sensitive colorimetric method for this purpose.[3] The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[4] The intensity of the resulting purple color is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) – a critical parameter for quantifying a compound's potency.[4][5]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep1 1. Seed Cells in 96-well Plate prep2 2. Prepare Serial Dilutions of (3-Bromophenyl)methanesulfonamide prep1->prep2 treat1 3. Treat Cells with Compound prep2->treat1 treat2 4. Incubate for 24-72 hours treat1->treat2 assay1 5. Add MTT Reagent treat2->assay1 assay2 6. Incubate (2-4 hours) assay1->assay2 assay3 7. Solubilize Formazan Crystals assay2->assay3 analysis1 8. Read Absorbance (570 nm) assay3->analysis1 analysis2 9. Calculate % Viability & IC50 analysis1->analysis2

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, A549, or a relevant cell line) that are in the exponential growth phase.

    • Perform a cell count and determine viability using a hemocytometer and Trypan Blue exclusion.

    • Seed 100 µL of cell suspension into each well of a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well).

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of (3-Bromophenyl)methanesulfonamide in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

    • Include a vehicle control group (medium with the same final DMSO concentration).

    • After 24 hours of cell incubation, carefully aspirate the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition and Incubation:

    • Following the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO or another suitable solubilization buffer to each well to dissolve the crystals.[6]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the mean absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values
Cell Line(3-Bromophenyl)methanesulfonamide IC50 (µM) after 48hDoxorubicin (Positive Control) IC50 (µM) after 48h
MCF-7 (Breast Cancer)25.40.8
A549 (Lung Cancer)38.21.2
HCT116 (Colon Cancer)19.80.5
HEK293 (Non-cancerous)> 1005.5

Note: Data are hypothetical and for illustrative purposes only. The inclusion of a non-cancerous cell line is crucial for assessing the compound's selectivity.[7][8]

Part 2: Elucidating Cell Death Mechanism via Annexin V/PI Apoptosis Assay

Scientific Rationale: A reduction in cell viability can be attributed to either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Distinguishing between these is vital for understanding a drug's mechanism. During early apoptosis, a phospholipid called phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, translocates to the outer surface.[9] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells via flow cytometry.[10] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is impermeant to live and early apoptotic cells with intact membranes.[11] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus. This dual staining allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[3][12]

Logical Flow: Cell Population Differentiation

Apoptosis_Logic start Stained Cell Population annexin_v Annexin V Positive? start->annexin_v pi_pos1 PI Positive? annexin_v->pi_pos1 No pi_pos2 PI Positive? annexin_v->pi_pos2 Yes viable Viable pi_pos1->viable No early_apop Early Apoptotic pi_pos2->early_apop No late_apop Late Apoptotic/ Necrotic pi_pos2->late_apop Yes

Caption: Decision logic for cell state classification using Annexin V and PI.

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency.

    • Treat cells with (3-Bromophenyl)methanesulfonamide at concentrations around its IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for the previously determined optimal time (e.g., 24 or 48 hours).

    • Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. Aspirate the culture medium into a centrifuge tube.

    • Gently wash the adherent cells with cold PBS, and then detach them using a non-enzymatic method like an EDTA-based dissociation buffer to preserve membrane integrity.[9] Combine these with the cells in the medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[9]

  • Staining:

    • Discard the supernatant and wash the cell pellet once with cold 1X PBS.

    • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10][12]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[9]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL stock).[9]

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[10][12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin-binding buffer to each tube.[10][12]

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.[13]

    • Acquire at least 10,000 events per sample. Analyze the data using appropriate software to quantify the percentage of cells in each quadrant.

Data Presentation: Hypothetical Apoptosis Analysis
Treatment (24h)% Viable (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Vehicle Control94.53.11.9
(3-Bromophenyl)methanesulfonamide (1x IC50)55.228.715.3
(3-Bromophenyl)methanesulfonamide (2x IC50)21.845.132.5
Staurosporine (1 µM)15.650.333.2

Note: Data are hypothetical and for illustrative purposes only. Quadrant assignments (Q2, Q3, Q4) correspond to standard flow cytometry dot plots.

Part 3: Investigation of Cell Cycle Perturbations

Scientific Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[14] Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can reveal if a compound has such cytostatic effects. This is achieved by staining permeabilized cells with a fluorescent dye, like Propidium Iodide (PI), which binds stoichiometrically to DNA.[14] The fluorescence intensity of the stained cells, as measured by flow cytometry, is directly proportional to their DNA content.[14] Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase, while cells in the S phase (DNA synthesis) have an intermediate amount. Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak.

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment and Harvesting:

    • Seed and treat cells in 6-well plates as described in the apoptosis protocol.

    • Harvest both adherent and floating cells and wash once with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet (approx. 1-2 x 10⁶ cells) in a small volume of PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol drop-wise to fix the cells.[15][16] This step permeabilizes the cell membrane.

    • Incubate the cells for at least 30 minutes on ice or store them at -20°C for later analysis.[16]

  • Staining:

    • Centrifuge the fixed cells and carefully decant the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[16] RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.[15]

    • Incubate for 30 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale.[16]

    • Use pulse processing (e.g., plotting pulse area vs. pulse width) to gate on single cells and exclude doublets and aggregates.[16]

    • Generate a DNA content frequency histogram and use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.

Data Presentation: Hypothetical Cell Cycle Distribution
Treatment (24h)% Sub-G1% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control2.155.324.819.9
(3-Bromophenyl)methanesulfonamide (1x IC50)12.535.118.234.2
(3-Bromophenyl)methanesulfonamide (2x IC50)25.820.710.543.0

Note: Data are hypothetical and for illustrative purposes only. This data suggests a G2/M phase arrest.

Part 4: Validating Apoptotic Pathway Activation (Optional Extension)

Scientific Rationale: To further validate that the observed cell death is apoptotic and to begin exploring the underlying pathway (intrinsic vs. extrinsic), Western blot analysis can be employed. This technique allows for the detection of key protein markers of apoptosis.[17] A central event in apoptosis is the activation of caspases, a family of proteases that execute the cell death program.[18] Western blotting can detect the cleavage of initiator caspases (e.g., Caspase-9 for the intrinsic pathway, Caspase-8 for the extrinsic) and executioner caspases (e.g., Caspase-3). Another hallmark is the cleavage of PARP (poly(ADP-ribose) polymerase) by active Caspase-3, which is a widely accepted indicator of apoptosis.[19][20]

Protocol: Western Blot for Apoptosis Markers

A detailed Western blot protocol is beyond the scope of this document, but the general steps include:

  • Protein Extraction: Prepare whole-cell lysates from treated and control cells.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size via gel electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for both the full-length and cleaved forms of key apoptotic proteins (e.g., Caspase-3, PARP, Bcl-2 family members).[21]

  • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.

  • Analysis: Compare the band intensities between treated and control samples, normalizing to a loading control like β-actin or GAPDH. An increase in the cleaved forms of Caspase-3 and PARP would confirm apoptosis.[19]

Conclusion and Forward Outlook

This document outlines a robust, integrated protocol for the initial in vitro assessment of (3-Bromophenyl)methanesulfonamide as a potential anticancer agent. By systematically evaluating its impact on cell viability, apoptosis, and cell cycle progression, researchers can generate a comprehensive preliminary dataset. A finding that the compound exhibits a low IC50 value, induces a significant increase in the Annexin V-positive cell population, and causes arrest at a specific cell cycle checkpoint would strongly support its candidacy for further, more detailed mechanistic studies, such as target identification, in vivo efficacy trials, and advanced molecular profiling. This structured approach ensures scientific rigor and provides a clear path forward in the drug development pipeline.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Cell cycle analysis. Wikipedia. [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. [Link]

  • The Annexin V Apoptosis Assay. University of Virginia. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

  • Determination of Caspase Activation by Western Blot. PubMed - NIH. [Link]

  • MTT Analysis Protocol. Creative Bioarray. [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]

  • Which proteins expression should I check by western blot for confirmation of apoptosis? ResearchGate. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC - PubMed Central. [Link]

  • 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. NIH. [Link]

Sources

Application

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of (3-Bromophenyl)methanesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The (3-Bromophenyl)methanesulfonamide Scaffold - A Privileged Motif in Enzyme Inhibition The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The (3-Bromophenyl)methanesulfonamide Scaffold - A Privileged Motif in Enzyme Inhibition

The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents.[1][2] Its ability to act as a bioisostere of amides and its capacity to engage in key hydrogen bonding interactions have cemented its role in drug design. The (3-Bromophenyl)methanesulfonamide scaffold, in particular, offers a unique combination of features for the development of potent and selective enzyme inhibitors. The presence of the bromine atom at the meta position of the phenyl ring introduces a site for potential halogen bonding and modulates the electronic properties of the aromatic system, influencing the acidity of the sulfonamide proton and thereby its binding affinity to target enzymes. This application note provides a comprehensive guide to the structure-activity relationship (SAR) studies of (3-bromophenyl)methanesulfonamide derivatives, with a focus on their potential as carbonic anhydrase inhibitors.

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[3] With at least 16 known isoforms in humans, CAs are involved in a multitude of physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[4][5] Consequently, the development of isoform-selective CA inhibitors is a highly active area of research.[5][6]

This guide will provide detailed protocols for the synthesis of a focused library of (3-bromophenyl)methanesulfonamide derivatives and their subsequent evaluation as carbonic anhydrase inhibitors. The causality behind experimental choices will be elucidated, and the presented data will serve as a foundation for the rational design of next-generation inhibitors based on this promising scaffold.

I. Synthesis of (3-Bromophenyl)methanesulfonamide Derivatives: A General Protocol

The synthesis of N-substituted (3-bromophenyl)methanesulfonamide derivatives is typically achieved through a straightforward two-step process, starting from the commercially available (3-bromophenyl)methanesulfonyl chloride.

Protocol 1: Synthesis of N-Substituted (3-Bromophenyl)methanesulfonamides

Materials:

  • (3-Bromophenyl)methanesulfonyl chloride

  • Primary or secondary amine of interest

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine of interest (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution.

  • Addition of Sulfonyl Chloride: Slowly add a solution of (3-bromophenyl)methanesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted (3-bromophenyl)methanesulfonamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expert Insight: The choice of base and solvent can be critical for optimizing the reaction yield and minimizing side products. For less reactive amines, a stronger base or a higher reaction temperature may be necessary. The purification by column chromatography is essential to remove any unreacted starting materials and byproducts.

II. In Vitro Evaluation of Carbonic Anhydrase Inhibition

The inhibitory activity of the synthesized (3-bromophenyl)methanesulfonamide derivatives against various carbonic anhydrase isoforms can be determined using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of CO₂.

Protocol 2: Carbonic Anhydrase Inhibition Assay

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • HEPES buffer (pH 7.5)

  • CO₂-saturated water

  • Phenol red pH indicator

  • Synthesized inhibitor compounds

  • Acetazolamide (a known pan-CA inhibitor, as a positive control)

  • DMSO (for dissolving inhibitors)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor and acetazolamide in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor and control compounds in HEPES buffer.

    • Prepare a solution of the CA enzyme in HEPES buffer.

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.

  • Enzyme Inhibition Measurement:

    • The assay is performed using a stopped-flow instrument that rapidly mixes the enzyme and substrate solutions.

    • The initial rates of the CA-catalyzed CO₂ hydration are determined by measuring the change in absorbance of the pH indicator (phenol red) at a specific wavelength.

    • For inhibition studies, the enzyme is pre-incubated with the inhibitor for a defined period before the addition of the CO₂ substrate.

  • Data Analysis:

    • The inhibition constants (Ki) are determined by fitting the initial rate data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation for competitive inhibitors.

    • The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) can also be calculated from the dose-response curves.

Expert Insight: It is crucial to test the inhibitors against a panel of CA isoforms to determine their selectivity profile.[6] Isoform selectivity is a key factor in developing drugs with reduced side effects. For instance, inhibition of the ubiquitous cytosolic isoform hCA II is often associated with side effects, while selective inhibition of tumor-associated isoforms like hCA IX and XII is a desirable trait for anticancer agents.[5]

III. Structure-Activity Relationship (SAR) of (3-Bromophenyl)methanesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

While specific SAR data for a comprehensive library of N-substituted (3-bromophenyl)methanesulfonamide derivatives is not extensively documented in publicly available literature, we can infer key SAR trends based on studies of structurally related brominated and halogenated benzenesulfonamides.[1] The following discussion is based on these established principles and provides a framework for the rational design of novel inhibitors.

Key Structural Features and Their Impact on Activity:

  • The Sulfonamide Moiety: The unsubstituted sulfonamide group (-SO₂NH₂) is a critical zinc-binding group (ZBG) that coordinates to the Zn²⁺ ion in the active site of carbonic anhydrases.[1]

  • The (3-Bromophenyl) Ring:

    • Bromine Atom: The bromine atom at the meta-position can engage in halogen bonding with backbone atoms of the enzyme, contributing to binding affinity. Its electron-withdrawing nature also influences the pKa of the sulfonamide, which can affect the binding kinetics.

    • Aromatic Ring: The phenyl ring itself can participate in π-π stacking or hydrophobic interactions with residues in the active site.

  • Substituents on the Sulfonamide Nitrogen (R¹, R²): This is the primary site for modification to achieve desired potency and selectivity.

    • "Tail" Approach: Appending various chemical moieties (the "tail") to the sulfonamide nitrogen can lead to interactions with residues in the middle and outer regions of the CA active site, which vary significantly between isoforms. This is a key strategy for achieving isoform selectivity.[7]

    • Hydrophilic/Hydrophobic Balance: The nature of the substituents on the nitrogen atom will significantly impact the overall physicochemical properties of the molecule, including its solubility and cell permeability.

Hypothetical SAR Table for N-Substituted (3-Bromophenyl)methanesulfonamides against hCA II and hCA IX:

Compound IDhCA II (Ki, nM)hCA IX (Ki, nM)Selectivity (hCA II/hCA IX)
1 HH25102.5
2a CH₃H50202.5
2b (CH₂)₂OHH4085.0
2c (CH₂)₂-PhH1553.0
2d CH₃CH₃>1000>1000-

Note: The data in this table is hypothetical and for illustrative purposes only, based on general SAR principles for sulfonamide-based CA inhibitors.

SAR Discussion:

  • N-Alkylation: Small alkyl groups on the sulfonamide nitrogen (e.g., methyl, 2a ) are generally tolerated but may slightly decrease potency compared to the unsubstituted analog (1 ). Disubstitution on the nitrogen (2d ) often leads to a significant loss of activity, as the sulfonamide proton is crucial for binding.

  • Introduction of Hydrophilic Groups: Incorporating a hydroxyl group (e.g., via an ethanolamine side chain, 2b ) can enhance interactions with hydrophilic residues at the entrance of the active site and improve aqueous solubility. This may lead to improved selectivity for certain isoforms.

  • Aromatic Extensions: Adding an aromatic ring as part of the "tail" (e.g., a phenethyl group, 2c ) can lead to additional π-π or hydrophobic interactions, potentially increasing potency. The positioning of this additional ring is critical for achieving selectivity.

Visualization of SAR Workflow:

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Design Start (3-Bromophenyl)methanesulfonyl chloride Reaction Reaction with R¹R²NH Start->Reaction Library Library of Derivatives Reaction->Library Assay Carbonic Anhydrase Inhibition Assay Library->Assay Data IC₅₀ / Ki Values Assay->Data SAR SAR Analysis Data->SAR Modeling Molecular Modeling SAR->Modeling New_Compounds Design of New Compounds SAR->New_Compounds Iterative Design Modeling->New_Compounds

Caption: Workflow for SAR studies of (3-Bromophenyl)methanesulfonamide derivatives.

IV. Molecular Modeling: Rationalizing SAR Data

Molecular docking studies can provide valuable insights into the binding modes of (3-bromophenyl)methanesulfonamide derivatives within the active sites of different CA isoforms, helping to rationalize the observed SAR.

General Protocol for Molecular Docking:

  • Protein Preparation: Obtain the crystal structure of the target CA isoform from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: Generate 3D structures of the synthesized inhibitors and perform energy minimization.

  • Docking Simulation: Use a validated docking program to predict the binding pose of each inhibitor within the active site of the enzyme. The sulfonamide moiety should be constrained to coordinate with the active site zinc ion.

  • Analysis of Binding Interactions: Analyze the predicted binding poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds, that contribute to the binding affinity and selectivity.

Visualization of a Hypothetical Binding Mode:

Binding_Mode cluster_active_site CA Active Site cluster_inhibitor (3-Bromophenyl)methanesulfonamide Derivative ZN Zn²⁺ His1 His94 ZN->His1 His2 His96 ZN->His2 His3 His119 ZN->His3 Thr199 Thr199 Hydrophobic_Pocket Hydrophobic Pocket Sulfonamide -SO₂NH₂ Sulfonamide->ZN Coordination Sulfonamide->Thr199 H-bond Bromophenyl 3-Bromophenyl Sulfonamide->Bromophenyl Tail R¹/R² Tail Sulfonamide->Tail Bromophenyl->Hydrophobic_Pocket Hydrophobic Interaction Tail->Hydrophobic_Pocket Tail Interaction

Caption: Hypothetical binding mode of a (3-Bromophenyl)methanesulfonamide derivative.

V. Conclusion and Future Directions

The (3-bromophenyl)methanesulfonamide scaffold represents a promising starting point for the development of novel enzyme inhibitors, particularly for the carbonic anhydrase family. The synthetic accessibility of this scaffold allows for the rapid generation of diverse libraries of compounds for SAR exploration. By systematically modifying the substituents on the sulfonamide nitrogen and leveraging the unique properties of the 3-bromophenyl ring, it is possible to develop potent and isoform-selective inhibitors. The protocols and principles outlined in this application note provide a robust framework for researchers to embark on such drug discovery programs. Future work should focus on synthesizing and evaluating a broad range of derivatives to build a comprehensive SAR dataset for this specific scaffold, which will undoubtedly accelerate the development of new therapeutic agents.

References

  • Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. PMC. [Link]

  • [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. PubMed. [Link]

  • New sulfonamides containing organometallic-acylhydrazones: synthesis, characterisation and biological evaluation as inhibitors of human carbonic anhydrases. PubMed Central. [Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. [Link]

  • Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. PubMed. [Link]

  • Carbonic anhydrase inhibitors based on sorafenib scaffold: Design, synthesis, crystallographic investigation and effects on primary breast cancer cells. PubMed. [Link]

  • An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. MDPI. [Link]

  • Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. NIH. [Link]

  • Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. ResearchGate. [Link]

  • Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. [Link]

  • Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. PubMed. [Link]

  • Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. ResearchGate. [Link]

  • synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. [Link]

  • Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C. PubMed. [Link]

  • Enzyme Inhibitions of New Synthetic or Natural Organic Compounds: Synthesis and Biologic Activity—A Themed Issue in Honor of Prof. Dr. İlhami GÜLÇİN's Contribution. MDPI. [Link]

  • Coumarin sulfonamide derivatives: An emerging class of therapeutic agents. OUCI. [Link]

  • Recent Advances in Biological Active Sulfonamide-based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids. ResearchGate. [Link]

  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. MDPI. [Link]

  • Coumarin sulfonamide derivatives: An emerging class of therapeutic agents. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols: (3-Bromophenyl)methanesulfonamide in Suzuki Cross-Coupling Reactions

<Step> For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Sulfonamides and the Suzuki Coupling The sulfonamide functional group is a cornerstone in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Sulfonamides and the Suzuki Coupling

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to act as a versatile scaffold, engaging in various biological activities.[1][3][4] Sulfonamides are found in drugs targeting a wide array of diseases, including viral and bacterial infections, cancer, and inflammatory conditions.[2][3][5] The synthesis and modification of sulfonamide-containing molecules are therefore of paramount importance in drug discovery and development.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for forming carbon-carbon bonds in modern organic synthesis.[6][7] Its appeal lies in its operational simplicity, mild reaction conditions, tolerance of a broad range of functional groups, and the use of generally non-toxic and readily available organoboron reagents.[7][8] This reaction is particularly valuable for constructing biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[9]

This guide provides a detailed exploration of the use of (3-Bromophenyl)methanesulfonamide as a substrate in Suzuki cross-coupling reactions. By leveraging the reactivity of the aryl bromide, this building block allows for the strategic introduction of a methanesulfonamide moiety into complex molecular architectures, offering a direct route to novel drug candidates and chemical probes.

The Mechanism of the Suzuki Cross-Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][10] A palladium(0) species is the active catalyst that drives the transformation.[6]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide, in this case, (3-Bromophenyl)methanesulfonamide, to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate.[8][10]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the Pd(II) complex. The presence of a base is essential for this step to occur.[10][11] The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl or vinyl group to the palladium center.[12][13]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the Pd(II) complex, forming the desired carbon-carbon bond in the product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8][10]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L2-R' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-R' RedElim->Product Product->Pd0 Regeneration ArylHalide Ar-X ((3-Bromophenyl)methanesulfonamide) ArylHalide->OxAdd Organoboron R'-B(OR)2 (Boronic Acid/Ester) Organoboron->Transmetalation Base Base Base->Transmetalation Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of (3-Bromophenyl)methanesulfonamide

This protocol provides a general procedure for the Suzuki cross-coupling of (3-Bromophenyl)methanesulfonamide with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • (3-Bromophenyl)methanesulfonamide

  • Arylboronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

  • Ligand (if using a simple Pd source, e.g., SPhos, XPhos)[14]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Reaction Setup:

  • To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add (3-Bromophenyl)methanesulfonamide (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the ligand (0.01-0.10 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

Work-up and Purification:

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Table 1: Key Reaction Components and Their Roles

ComponentExample(s)Role in the Reaction
Aryl Halide (3-Bromophenyl)methanesulfonamideElectrophilic partner, provides the sulfonamide-containing aryl scaffold.
Organoboron Reagent Phenylboronic acid, Pyridine-3-boronic acid pinacol esterNucleophilic partner, provides the new aryl or heteroaryl group.[9][15]
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Facilitates the oxidative addition, transmetalation, and reductive elimination steps.[16]
Ligand PPh₃, SPhos, XPhos, Buchwald ligandsStabilizes the palladium catalyst, influences reactivity and selectivity.[14][17]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOKActivates the organoboron reagent to form a more reactive boronate species.[10][12][13][18]
Solvent Dioxane, Toluene, DMF, Acetonitrile, Water mixturesSolubilizes reactants and influences reaction rate and outcome.[19]

Optimization and Troubleshooting

The success of a Suzuki coupling can be sensitive to several factors. The following workflow provides a logical approach to optimizing the reaction and troubleshooting common issues.

Optimization_Workflow Start Start: Low Yield or No Reaction Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Assess Reagent Quality (Anhydrous Solvents, Fresh Base) Check_Inert->Check_Reagents Vary_Base Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) Check_Reagents->Vary_Base Vary_Catalyst Screen Catalyst/Ligand System (e.g., Pd(PPh3)4, Pd(OAc)2/SPhos) Vary_Base->Vary_Catalyst Deboronated_Product Side Product: Protodeboronation Vary_Base->Deboronated_Product If observed Vary_Solvent Screen Solvents (e.g., Dioxane, Toluene, DMF/H2O) Vary_Catalyst->Vary_Solvent Vary_Temp Adjust Reaction Temperature Vary_Solvent->Vary_Temp Success Optimized Conditions: High Yield Vary_Temp->Success Use_Ester Solution: Use Boronic Ester (e.g., Pinacol Ester) Deboronated_Product->Use_Ester Use_Ester->Vary_Base

Sources

Application

Application Note: A Comprehensive Guide to Cell-Based Assay Design for Evaluating the Efficacy of Novel Sulfonamides

Abstract The sulfonamide scaffold is a cornerstone of medicinal chemistry, extending far beyond its original role as an antibacterial agent to encompass a diverse range of therapeutic applications, including oncology and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide scaffold is a cornerstone of medicinal chemistry, extending far beyond its original role as an antibacterial agent to encompass a diverse range of therapeutic applications, including oncology and anti-inflammatory treatments.[1][2] The successful development of novel sulfonamide-based drugs hinges on a robust preclinical evaluation pipeline. Cell-based assays are indispensable tools in this process, providing critical insights into a compound's mechanism of action, potency, and cellular efficacy in a physiologically relevant context.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth framework for designing and implementing a multi-tiered cell-based assay cascade to comprehensively evaluate novel sulfonamide candidates. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring each step is part of a self-validating system to generate reliable and translatable data.

The Rationale: Understanding the Diverse Mechanisms of Sulfonamides

A successful assay strategy begins with a clear understanding of the target mechanism. Sulfonamides are famously pleiotropic, meaning they can interact with multiple cellular targets to exert their effects. The choice of assays must be tailored to the intended therapeutic application.

The Classic Antibacterial Mechanism

The foundational mechanism of antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme exclusive to the bacterial folic acid (folate) synthesis pathway.[5][6][7] Bacteria must synthesize their own folate, whereas mammalian cells acquire it from their diet, providing a clear window for selective toxicity.[6] By blocking DHPS, sulfonamides prevent the synthesis of dihydrofolic acid, a crucial precursor for DNA, RNA, and proteins, leading to a bacteriostatic effect where bacterial growth is halted.[1][]

Sulfonamide_MOA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Reduction Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Sulfonamide Novel Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Bacterial folic acid synthesis and sulfonamide inhibition.
Modern Anticancer Mechanisms

In oncology, sulfonamides exert their effects through a variety of mechanisms, necessitating a broader range of assays.

  • Carbonic Anhydrase (CA) Inhibition: Many solid tumors overexpress carbonic anhydrase IX (CA IX) to regulate intracellular pH in the hypoxic tumor microenvironment.[9] Sulfonamides are a well-established class of CA inhibitors, and by targeting CA IX, they can disrupt tumor pH balance, leading to reduced cell proliferation and survival.[1][10]

  • Cell Cycle Arrest: Certain sulfonamide derivatives have been shown to halt cell cycle progression, typically at the G1 or G2/M phases, thereby preventing cancer cell division.[11][12][13]

  • Induction of Apoptosis: Potent sulfonamides can trigger programmed cell death (apoptosis) through the activation of key signaling proteins like p53 and effector caspases.[10][14]

  • Anti-Angiogenesis: Some compounds can inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical kinase in the formation of new blood vessels that supply tumors.[12]

The Strategy: A Tiered Assay Cascade for Efficacy Evaluation

A logical, tiered approach is the most efficient method for screening compounds, ensuring that resources are focused on the most promising candidates. This workflow progresses from broad, high-throughput screening to more detailed, mechanism-specific investigations.[15][16]

HTS_Workflow cluster_0 Discovery & Primary Screening cluster_1 Secondary & Tertiary Validation CompoundLibrary Compound Library (Novel Sulfonamides) PrimaryScreen Primary Screen (e.g., Cell Viability Assay) Single High Concentration CompoundLibrary->PrimaryScreen HitConfirmation Hit Confirmation (Dose-Response Curve) Calculate IC50 PrimaryScreen->HitConfirmation Identify 'Hits' MOA_Assays Mechanism of Action Assays (Apoptosis, Cell Cycle, etc.) HitConfirmation->MOA_Assays Confirmed Hits TargetEngagement Target Engagement Assay (e.g., CETSA) MOA_Assays->TargetEngagement Selectivity Selectivity & Toxicity Profiling (vs. Normal Cells) TargetEngagement->Selectivity LeadOpt Lead Optimization Selectivity->LeadOpt

High-throughput screening workflow for sulfonamide discovery.

Primary Screening: Assessing Cytotoxicity and Proliferation

The first step is to determine whether a novel sulfonamide has a general effect on cell viability or growth. These assays are designed for high-throughput screening (HTS) and rely on robust, simple readouts.[4][17]

Principle of Tetrazolium Salt Reduction Assays

The most common primary screening assays are colorimetric methods that measure the metabolic activity of a cell population. Viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts into a colored formazan product. The intensity of the color is directly proportional to the number of living cells.[17]

  • MTT Assay: Produces a purple formazan that is insoluble and must be dissolved with a detergent (like DMSO or SDS) before reading the absorbance.[17][18][19]

  • XTT Assay: Produces an orange formazan that is water-soluble, eliminating the solubilization step and simplifying the protocol, making it highly suitable for HTS.[18][19]

Protocol: XTT Cell Viability Assay

A. Principle: The tetrazolium salt XTT is reduced by metabolically active cells to a water-soluble orange formazan product. The amount of formazan produced is quantified by measuring the absorbance at ~450 nm.[20]

B. Materials:

  • Target cells (e.g., bacterial strain or cancer cell line)

  • Appropriate culture medium and supplements

  • Novel sulfonamide compounds dissolved in a suitable vehicle (e.g., DMSO)

  • XTT Cell Viability Assay Kit (containing XTT reagent and electron coupling reagent)

  • 96-well or 384-well clear, flat-bottom microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer

C. Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (see Table 1) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the novel sulfonamides. Add 10 µL of each dilution to the appropriate wells.

  • Incubation: Incubate the plate for a duration relevant to the cell cycle or desired treatment window (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's protocol (typically a mix of XTT reagent and an electron coupling solution).[18]

  • Reagent Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C. The optimal time should be determined during assay development to ensure the signal is within the linear range of the instrument.

  • Absorbance Reading: Measure the absorbance at a wavelength between 450 and 500 nm. A reference wavelength of >650 nm can be used for background correction.[18]

D. Self-Validating Controls:

  • Untreated Control: Cells treated with medium only (represents 100% viability).

  • Vehicle Control: Cells treated with the highest concentration of the compound vehicle (e.g., DMSO) to control for solvent effects.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin for cancer cells, ciprofloxacin for bacteria) to ensure the assay can detect cell death.

  • Blank Control: Wells containing medium and XTT reagent but no cells, to measure background absorbance.

E. Data Analysis:

  • Subtract the blank control absorbance from all other readings.

  • Calculate the percentage of cell viability for each sulfonamide concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

ParameterCancer Cell Lines (e.g., MCF-7, HCT116)Bacterial Strains (e.g., E. coli)
Seeding Density 5,000 - 10,000 cells/well~1 x 10⁵ CFU/mL (in broth)
Compound Incubation 48 - 72 hours18 - 24 hours
XTT Incubation 2 - 4 hours1 - 3 hours
Absorbance λ 450-500 nm (Ref: ~660 nm)450-500 nm (Ref: ~660 nm)
Table 1: Recommended starting parameters for XTT assays. These must be optimized for each specific cell line or strain.

Secondary Screening: Elucidating the Mechanism of Action

Once a compound demonstrates potent cytotoxic or bacteriostatic activity, the next crucial step is to understand how it works.

Protocol: Caspase-Glo® 3/7 Apoptosis Assay

A. Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[21] The assay reagent contains a proluminescent caspase-3/7 substrate. When cleaved by active caspases, a substrate for luciferase is released, generating a "glow-type" luminescent signal that is proportional to caspase activity.[22] This "add-mix-measure" format is ideal for HTS.[22]

B. Materials:

  • Cells seeded and treated with sulfonamides in white-walled, clear-bottom 96-well plates (to maximize luminescent signal).

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent).

  • Luminometer or multimode plate reader with luminescence detection.

C. Step-by-Step Procedure:

  • Assay Setup: Seed and treat cells with novel sulfonamides as described in the primary screen (Section 3.2).

  • Reagent Equilibration: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each 100 µL of cell culture in the 96-well plate.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

D. Self-Validating Controls:

  • Vehicle Control: To establish baseline caspase activity.

  • Positive Control: Cells treated with a known apoptosis inducer (e.g., staurosporine) to confirm assay performance.

  • Negative Control: Untreated cells.

E. Data Analysis:

  • Calculate the fold change in luminescence relative to the vehicle control.

  • A significant, dose-dependent increase in luminescence indicates the compound induces apoptosis via the caspase-3/7 pathway.

Target Engagement: The Cellular Thermal Shift Assay (CETSA)

A. Principle: A critical step is to confirm that the sulfonamide physically interacts with its intended intracellular target (e.g., Carbonic Anhydrase IX). CETSA is a powerful, label-free method to verify target engagement in a live-cell environment.[23] The principle is that ligand binding stabilizes a target protein, making it more resistant to heat-induced denaturation.[23][24]

CETSA_Workflow Treat 1. Treat Cells (Vehicle vs. Sulfonamide) Heat 2. Heat Aliquots (Across a temperature gradient) Treat->Heat Lyse 3. Lyse Cells Heat->Lyse Separate 4. Separate Soluble Fraction (Centrifugation) Lyse->Separate Detect 5. Detect Soluble Target Protein (e.g., Western Blot, ELISA) Separate->Detect Analyze 6. Analyze Data (Generate Melt Curves) Detect->Analyze Result Result: A rightward shift in the melt curve indicates target stabilization and engagement. Analyze->Result

Workflow for the Cellular Thermal Shift Assay (CETSA).

B. Brief Methodology:

  • Treatment: Treat one population of cells with the vehicle and another with the novel sulfonamide.

  • Heating: Aliquot the cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis & Separation: Lyse the cells and use centrifugation to separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using a specific detection method like Western Blot or ELISA.

  • Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature for the sulfonamide-treated cells compared to the vehicle control provides direct evidence of target engagement.[24]

Conclusion

The evaluation of novel sulfonamides requires a systematic and mechanistically-driven approach. By progressing from high-throughput viability screens to more nuanced assays for apoptosis and direct target engagement, researchers can build a comprehensive efficacy profile for their compounds. The protocols and strategies outlined in this application note provide a robust framework for generating high-quality, reproducible data. Incorporating the appropriate positive, negative, and vehicle controls at every stage is paramount for creating a self-validating system that ensures the trustworthiness and integrity of the findings, ultimately accelerating the journey from chemical library to clinical candidate.

References

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved from [Link]

  • Sulfonamide: Uses, Interactions, and Mechanism of Action. (n.d.). Minicule. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Molecular Biology Reports. Retrieved from [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic. Retrieved from [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). Molecules. Retrieved from [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (2018). Biosensors and Bioelectronics. Retrieved from [Link]

  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. (2001). Clinical Cancer Research. Retrieved from [Link]

  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. (2014). Journal of Young Investigators. Retrieved from [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. (2024). ChemMedChem. Retrieved from [Link]

  • Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. (2019). Methods in Enzymology. Retrieved from [Link]

  • Apoptosis Assay Kits. (n.d.). Biocompare. Retrieved from [Link]

  • A high-throughput screen for antibiotic drug discovery. (2014). Angewandte Chemie International Edition. Retrieved from [Link]

  • Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. (2017). Journal of Microbiology and Biotechnology. Retrieved from [Link]

  • Target Engagement Assay Services. (n.d.). Concept Life Sciences. Retrieved from [Link]

  • Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Strategies for target and pathway engagement in cellular assays. (2020). Sygnature Discovery. Retrieved from [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). News-Medical.net. Retrieved from [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

  • High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. (2023). Nature Communications. Retrieved from [Link]

  • High-throughput screening used to discover new class of antibiotics. (2019). Drug Target Review. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix. Retrieved from [Link]

  • The role of cell-based assays for drug discovery. (2024). News-Medical.net. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-Arylation of Methanesulfonamide

Welcome to the technical support center for the N-arylation of methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and fre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-arylation of methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for this crucial transformation. As a cornerstone reaction in medicinal chemistry and materials science, the successful coupling of methanesulfonamide with aryl partners is pivotal for the synthesis of numerous valuable compounds.[1][2][3] This resource provides field-proven insights and scientifically grounded solutions to common challenges encountered during this reaction.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during your N-arylation experiments, presented in a question-and-answer format to directly tackle common problems.

Issue 1: Low or No Product Yield

A frequent challenge in the N-arylation of methanesulfonamide is a lower-than-expected or complete absence of product formation. This can stem from several factors related to the catalyst system, reagents, or reaction conditions.

Question: My Buchwald-Hartwig N-arylation reaction is giving me consistently low to non-existent yields. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in a Buchwald-Hartwig N-arylation of methanesulfonamide can be attributed to several critical factors. Let's break down the most common culprits and their solutions.

  • Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle to proceed.[4] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be reducing efficiently to the active Pd(0) state.

    • Solution: Employ modern palladacycle precatalysts (e.g., G3 or G4) which are designed to form the active LPd(0) catalyst more cleanly and efficiently.[5] Alternatively, if using a Pd(II) source, a pre-activation step where the catalyst and ligand are stirred with the base before the addition of the substrates can be beneficial.[5]

  • Inappropriate Ligand Choice: The phosphine ligand is not just a spectator; it plays a crucial role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. The choice of ligand is highly dependent on the substrates.

    • Solution: For the N-arylation of sulfonamides, bulky and electron-rich biaryl phosphine ligands are often required.[6] Ligands like t-BuXPhos have been shown to be effective for the coupling of methanesulfonamide with aryl bromides and chlorides.[7] If you are experiencing poor results, screening a panel of ligands is a highly recommended empirical approach.[1]

  • Incorrect Base Selection: The base is critical for the deprotonation of the methanesulfonamide, but an incompatible base can hinder the reaction or lead to decomposition of starting materials.

    • Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[5] However, for substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.[5][8] The physical properties of the base, such as particle size, can also impact the reaction. Grinding the base before use can be advantageous.[5]

  • Poor Substrate Reactivity: The reactivity of the aryl halide follows the general trend I > Br > Cl.[8] Aryl chlorides, in particular, can be challenging substrates. Sterically hindered aryl halides can also lead to low yields.

    • Solution: For less reactive aryl chlorides, employing bulky, electron-rich phosphine ligands is often necessary to achieve good yields.[5] If feasible, switching to the corresponding aryl bromide or iodide can significantly improve the reaction outcome.

  • Presence of Inhibitors: Water and oxygen can be detrimental to the catalytic system.

    • Solution: Ensure the use of anhydrous and degassed solvents.[8][9] Performing the reaction under a strictly inert atmosphere of argon or nitrogen is crucial to protect the catalyst from oxidation.[4][8]

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and significantly reduce the yield of the desired N-arylated methanesulfonamide.

Question: I am observing significant amounts of hydrodehalogenation and/or diarylation in my reaction mixture. How can I minimize these side reactions?

Answer: The formation of byproducts such as the reduced arene (hydrodehalogenation) and the diarylated sulfonamide is a common issue. Here’s how to address them:

  • Hydrodehalogenation: This side reaction, where the aryl halide is reduced to the corresponding arene, can compete with the desired C-N bond formation.

    • Causality: This is often promoted by certain catalyst/ligand combinations and can be exacerbated by the presence of water or other protic sources.

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize hydrodehalogenation.[5] Ensuring strictly anhydrous conditions is also critical. Screening different ligands can identify a system less prone to this side reaction.

  • Diarylation: The formation of a diarylated sulfonamide can occur, especially if the reaction is run for an extended period or at high temperatures.[10]

    • Causality: This happens when the initially formed N-arylated product undergoes a second N-arylation.

    • Solution: Carefully monitoring the reaction progress by TLC or LC-MS and stopping the reaction once the starting material is consumed can prevent over-arylation. Adjusting the stoichiometry of the methanesulfonamide to be in slight excess relative to the aryl halide can also disfavor the second arylation.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of setting up and running N-arylation reactions of methanesulfonamide.

Q1: What is the best catalyst system for the N-arylation of methanesulfonamide?

A1: There is no single "best" catalyst system, as the optimal choice is substrate-dependent. However, palladium-based systems are the most widely used and have a broad scope.[6] A common and effective starting point is a combination of a palladium precatalyst like Pd₂(dba)₃ or a palladacycle (e.g., XPhos Pd G3) with a bulky, electron-rich biaryl phosphine ligand such as XPhos, tBuXPhos, or BrettPhos.[5][7][11] Copper-catalyzed systems, often referred to as Ullmann-type couplings, can also be effective, particularly for aryl iodides and bromides, and are generally more economical.[12][13]

Q2: How do I choose the right solvent for my reaction?

A2: The choice of solvent can significantly impact the reaction outcome by influencing the solubility of reagents and the stability of the catalytic species.[14] Aprotic solvents are generally preferred for Buchwald-Hartwig aminations.

  • Commonly used solvents: Toluene, dioxane, and THF are frequently employed.[9]

  • Polar aprotic solvents: Solvents like DMF can be effective, especially for challenging couplings, as they can help dissolve inorganic bases and stabilize charged intermediates.[15][16]

  • Green Chemistry Considerations: There is a growing interest in using more environmentally benign solvents. Some methods have been developed using water or even solvent-free conditions.[9][13]

Q3: What is the optimal reaction temperature and time?

A3: The optimal temperature and time are highly dependent on the reactivity of your substrates and the chosen catalyst system.

  • Temperature: Reactions are typically heated, often in the range of 80-120 °C.[8] Less reactive substrates, such as aryl chlorides, may require higher temperatures.

  • Reaction Time: It is crucial to monitor the reaction progress by TLC or LC-MS.[8] Reactions are often complete within 12-24 hours.[5][8] Prolonged reaction times at high temperatures can lead to product decomposition or the formation of side products.

Q4: Can I use aryl chlorides for the N-arylation of methanesulfonamide?

A4: Yes, but aryl chlorides are generally less reactive than the corresponding bromides and iodides.[5] Successful coupling with aryl chlorides often requires more specialized and highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands.[5][6] Higher reaction temperatures and longer reaction times may also be necessary.

Q5: My reaction is very sensitive to air and moisture. What are the best practices for setting up an inert reaction?

A5: Maintaining an inert atmosphere is critical for the success of many N-arylation reactions, especially those using palladium catalysts.[4][8]

  • Glassware: Ensure all glassware is thoroughly oven- or flame-dried before use.

  • Inert Gas: Use a high-purity inert gas like argon or nitrogen. A vacuum/backfill cycle (repeating 3 times) is more effective than simply purging the vessel.[17]

  • Reagent Handling: Add solids under a positive flow of inert gas. Use syringes to transfer anhydrous, degassed solvents and liquid reagents.[5]

  • Glovebox: For maximum reproducibility and success with highly sensitive catalysts, performing the reaction setup in a glovebox is ideal.[5]

Section 3: Data Presentation and Experimental Protocols

Table 1: Comparison of Reaction Conditions for N-Arylation of Methanesulfonamide
Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Reference
[Pd(allyl)Cl]₂t-BuXPhosK₃PO₄2-MeTHF80>90[7]
CuINoneK₂CO₃DMSO120up to 78[18]
Cu(OAc)₂·H₂ONoneK₂CO₃WaterRefluxup to 94[13]
Pd₂(dba)₃tBuXPhosNaOHToluene/H₂O90High[11]
Experimental Protocol: General Procedure for Pd-Catalyzed N-Arylation of Methanesulfonamide

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vial, add the aryl halide (1.0 mmol), methanesulfonamide (1.2 mmol), palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), ligand (if not using a precatalyst with an integrated ligand), and base (e.g., K₃PO₄, 2.0 mmol) under an inert atmosphere.[5]

  • Inerting the Vessel: Seal the vial with a cap containing a PTFE septum. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times.[17]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[5]

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: The crude product can be purified by column chromatography on silica gel.

Section 4: Visualizations

Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 LPd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide L(Ar)(PdII)X OxAdd->PdII_ArylHalide BaseCoord Base Coordination PdII_ArylHalide->BaseCoord MeSO2NH2, Base PdII_Amide L(Ar)(PdII)NHSO2Me BaseCoord->PdII_Amide - BH+X- RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Product Ar-NHSO2Me RedElim->Product Troubleshooting_Workflow Start Low or No Yield Check_Inert Check Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Screen_Ligand Screen Ligands (e.g., XPhos, tBuXPhos) Check_Inert->Screen_Ligand If conditions are optimal Screen_Base Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) Screen_Ligand->Screen_Base If no improvement Success Improved Yield Screen_Ligand->Success Increase_Temp Increase Temperature Screen_Base->Increase_Temp If no improvement Screen_Base->Success Change_Catalyst Change Pd Precatalyst (e.g., to Palladacycle) Increase_Temp->Change_Catalyst If no improvement Increase_Temp->Success Check_Substrate Consider Substrate Reactivity (Ar-I > Ar-Br > Ar-Cl) Change_Catalyst->Check_Substrate If still low yield Change_Catalyst->Success Check_Substrate->Success

Caption: A decision-making workflow for troubleshooting low-yield N-arylation reactions.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-arylation of Imidazole Sulfonamides.
  • BenchChem. (2025). optimizing reaction conditions for N-arylation of piperazine.
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(10), 2564–2567. Retrieved from [Link]

  • (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C−C and C−N Cross-Couplings. CORE.
  • BenchChem. (2025). Technical Support Center: N-Alkylation of Methanesulfonamide.
  • Gao, J., Fu, X., Yang, K., & Liu, Z. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MOLECULES. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH. Retrieved from [Link]

  • (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process.
  • (n.d.). Ligand-free copper-catalysed N-arylation of methanesulfonamides with aryl bromides.
  • Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett, 25(04), 505–508. Retrieved from [Link]

  • (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. Retrieved from [Link]

  • (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. Retrieved from [Link]

  • Zu, W., Liu, S., Jia, X., & Xu, L. (2019). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers, 6(8), 1356–1360. Retrieved from [Link]

  • (2023). Need help with N-Arylation reaction. Reddit. Retrieved from [Link]

  • Teo, Y.-C., & ..., Y. (2023). Title Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Macmillan Group - Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved from [Link]

  • (2014). N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings. PubMed. Retrieved from [Link]

  • Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Regioselective N-arylation of N-Acylsulfenamides Enabled by o-Quinone Diimides. Organic Letters. Retrieved from [Link]

  • (2011). Mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles: avoiding potentially genotoxic reagents and byproducts. PubMed. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient N-Arylsulfonylation.
  • (n.d.). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC - NIH. Retrieved from [Link]

  • (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Retrieved from [Link]

  • Sun, X., Tu, X., Dai, C., Zhang, X., Zhang, B., & Zeng, Q. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(9), 4454–4459. Retrieved from [Link]

  • Hicks, J. D., Hyde, A. M., Cuezva, A. M., & Buchwald, S. L. (n.d.). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. Retrieved from [Link]

  • (2017). Empirical & Computational Insights into N-Arylation Reactions Catalyzed by Pd-meta-Terarylphosphine Catalyst. ResearchGate. Retrieved from [Link]

  • (2020). Sonogashira troubleshooting help needed. Reddit. Retrieved from [Link]

  • (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of (3-Bromophenyl)methanesulfonamide in Biological Buffers

Welcome to the technical support center for (3-Bromophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and add...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Bromophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions regarding the solubility of this compound in experimental settings. As Senior Application Scientists, we have synthesized the following information to ensure scientific integrity and provide practical, experience-driven advice.

Poor aqueous solubility is a common challenge in drug discovery and can significantly impact the reliability and reproducibility of in vitro and in vivo experimental results.[1][2] This guide will walk you through a logical, step-by-step process to overcome the solubility issues associated with (3-Bromophenyl)methanesulfonamide, a compound belonging to the sulfonamide class.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section is structured in a question-and-answer format to directly address the challenges you may encounter when (3-Bromophenyl)methanesulfonamide precipitates out of your biological buffer.

Question 1: My (3-Bromophenyl)methanesulfonamide, dissolved in an organic solvent like DMSO, is precipitating when I dilute it into my aqueous biological buffer. What is the first step I should take?

Answer: The initial step is to optimize your stock solution and dilution technique. Precipitation upon dilution into an aqueous buffer is a classic sign of a compound with low aqueous solubility. The organic solvent, while an effective initial solubilizer, can become oversaturated with the compound when introduced to the aqueous environment, causing the compound to crash out.

Here is a systematic approach to address this:

  • Minimize the Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay should be as low as possible, ideally below 1% and in many cell-based assays, below 0.1%, to avoid solvent-induced artifacts.

  • Stepwise Dilution: Instead of a single, large dilution, try a serial dilution approach. This can sometimes prevent rapid precipitation.

  • Vortexing/Mixing: Ensure thorough and immediate mixing upon dilution. This can be critical for compounds that are prone to precipitation.

If precipitation persists, it indicates that the intrinsic aqueous solubility of the compound in your buffer is too low for your target concentration. The next logical step is to explore methods to increase its solubility.

Question 2: I've optimized my dilution protocol, but the compound still precipitates. How can I increase the aqueous solubility of (3-Bromophenyl)methanesulfonamide?

Answer: To enhance the aqueous solubility of (3-Bromophenyl)methanesulfonamide, a systematic approach involving pH adjustment, the use of co-solvents, surfactants, or cyclodextrins is recommended. The choice of method will depend on the specific requirements of your experimental system.

Below is a decision-making workflow to guide you through the selection of an appropriate solubilization strategy.

Solubility_Workflow start Precipitation Observed in Biological Buffer stock_optimization Optimize Stock Solution & Dilution (Minimize Organic Solvent) start->stock_optimization check_precipitation Precipitation Persists? stock_optimization->check_precipitation ph_adjustment pH Adjustment (for ionizable compounds) check_precipitation->ph_adjustment Yes co_solvents Co-solvents (e.g., Ethanol, PEG 400) check_precipitation->co_solvents Yes surfactants Surfactants (e.g., Tweens, Cremophor) check_precipitation->surfactants Yes cyclodextrins Cyclodextrins (e.g., HP-β-CD) check_precipitation->cyclodextrins Yes final_solution Soluble Compound in Buffer check_precipitation->final_solution No ph_adjustment->final_solution co_solvents->final_solution surfactants->final_solution cyclodextrins->final_solution

Caption: Decision workflow for enhancing the solubility of (3-Bromophenyl)methanesulfonamide.

In-Depth Look at Solubility Enhancement Techniques:
1. pH Adjustment

Causality: The solubility of ionizable compounds is highly dependent on the pH of the solution.[3][4] Sulfonamides, such as (3-Bromophenyl)methanesulfonamide, are typically weakly acidic due to the proton on the sulfonamide nitrogen. The predicted pKa of the structurally similar N-(4-Bromophenyl)methanesulfonamide is approximately 7.62.[5] By adjusting the pH of the buffer to be 1-2 units above the pKa, the compound will be deprotonated and exist in its more soluble ionic form.

Experimental Protocol:

  • Prepare a series of your biological buffer at different pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).

  • Add (3-Bromophenyl)methanesulfonamide to each buffer to your desired final concentration.

  • Equilibrate the samples (e.g., by shaking or rotating) for a set period (e.g., 24 hours) at a controlled temperature.

  • Centrifuge the samples to pellet any undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Considerations:

  • Ensure that the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Use appropriate acidifying or alkalizing agents that do not interfere with your assay.[6]

2. Co-solvents

Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[7][8][9] For sulfonamides, co-solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) have been shown to be effective.[10]

Experimental Protocol:

  • Prepare your biological buffer containing various concentrations of a co-solvent (e.g., 5%, 10%, 20% ethanol or PEG 400).

  • Follow steps 2-5 from the "pH Adjustment" protocol to determine the solubility in each co-solvent mixture.

Considerations:

  • High concentrations of co-solvents can be toxic to cells or inhibit enzyme activity. It is crucial to determine the tolerance of your experimental system to the chosen co-solvent.

  • The combination of a co-solvent and pH adjustment can sometimes have a synergistic effect on solubility.[9]

3. Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous solutions.[11][12][13][14][15]

Experimental Protocol:

  • Select a biocompatible surfactant (e.g., Polysorbate 80 (Tween 80), Cremophor EL).

  • Prepare your biological buffer with a range of surfactant concentrations, ensuring some are above the CMC of the chosen surfactant.

  • Follow steps 2-5 from the "pH Adjustment" protocol to determine the solubility at each surfactant concentration.

Considerations:

  • Surfactants can interfere with certain biological assays and may have their own biological effects.

  • The choice of surfactant (non-ionic, ionic) can influence the solubilization capacity.[10]

4. Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively shielding the hydrophobic part of the drug from the aqueous environment and increasing its solubility.[16][17][18][19]

Experimental Protocol:

  • Choose a suitable cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good solubility and low toxicity.

  • Prepare your biological buffer with increasing concentrations of the cyclodextrin.

  • Follow steps 2-5 from the "pH Adjustment" protocol to determine the solubility enhancement.

Considerations:

  • The stoichiometry of the drug-cyclodextrin complex can vary.

  • Cyclodextrins can sometimes affect the availability of the drug to its target.

Data Summary Table:

Solubilization MethodTypical Concentration RangeAdvantagesPotential Disadvantages
pH Adjustment pH 7.5 - 9.0Simple, cost-effective.Limited by assay pH compatibility.
Co-solvents 1-20% (v/v)Effective for many compounds.Potential for solvent toxicity/interference.
Surfactants > CMCHigh solubilizing capacity.Can interfere with assays, potential toxicity.
Cyclodextrins 1-10% (w/v)Low toxicity, effective solubilizers.Can alter drug availability to target.

Frequently Asked Questions (FAQs)

Q1: What is the predicted pKa of (3-Bromophenyl)methanesulfonamide and why is it important? A1: While specific data for the 3-bromo isomer is not readily available, the predicted pKa for the structurally similar N-(4-Bromophenyl)methanesulfonamide is approximately 7.62.[5] This suggests that (3-Bromophenyl)methanesulfonamide is a weak acid. The pKa is a critical parameter because it indicates the pH at which the compound is 50% ionized. Knowing the pKa allows for a targeted pH adjustment strategy to increase solubility, as the ionized form of the compound is generally more water-soluble.

Q2: I am using a cell-based assay. Which solubilization method is generally the safest? A2: For cell-based assays, it is crucial to use methods with the lowest possible toxicity. Often, a combination of a very low percentage of an organic solvent (like DMSO) from the stock solution and a biocompatible solubilizer in the final medium is the best approach. Cyclodextrins, particularly HP-β-CD, are often favored due to their lower toxicity compared to many surfactants and organic co-solvents.[20] However, the tolerance of your specific cell line to any excipient should always be empirically determined.

Q3: Can I prepare a concentrated stock solution of (3-Bromophenyl)methanesulfonamide in an aqueous buffer and store it? A3: It is generally not recommended to store aqueous solutions of poorly soluble compounds for extended periods, as they may precipitate over time, especially with temperature fluctuations. It is best practice to prepare fresh dilutions from a high-concentration organic stock solution (e.g., in DMSO) for each experiment. If an aqueous stock is necessary, it should be prepared fresh and any unused portion discarded. For some sulfonamides in aqueous buffer, storage for more than one day is not recommended.[21]

Q4: Will increasing the temperature of my buffer help to dissolve more of the compound? A4: For most solid compounds, solubility increases with temperature. However, this may not be a practical solution for biological experiments that are conducted at a specific temperature (e.g., 37°C). Furthermore, any increase in solubility achieved at a higher temperature may be lost upon cooling to the experimental temperature, leading to precipitation. Therefore, relying on temperature alone is often not a robust strategy.

Q5: What are the consequences of not adequately solubilizing my compound in an experiment? A5: Poor solubility can lead to several experimental artifacts and erroneous conclusions.[1][2] These include:

  • Underestimation of Potency: If the compound precipitates, the actual concentration in solution is lower than the nominal concentration, leading to an apparent decrease in activity.

  • Poor Reproducibility: The extent of precipitation can vary between experiments, leading to inconsistent results.

  • False Negatives: The compound may appear inactive simply because it is not available to interact with its biological target.

References

  • Cheméco. (n.d.). Methane sulfonamide (CAS 3144-09-0) - Chemical & Physical Properties. Retrieved from [Link]

  • Delgado, D. R., Martínez, F., Jouyban, A., & Acree, Jr., W. E. (2023). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Molbank, 2023(3), M1700. Retrieved from [Link]

  • Fahmy, S. A., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 28(24), 1965-1977. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Mura, P. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(3), 973. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(12), 2774. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2841-2851. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Retrieved from [Link]

  • IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Retrieved from [Link]

  • PCCA. (2022). The Role of Surfactants in Compounded Preparation. Retrieved from [Link]

  • askIITians. (n.d.). How does pH affect solubility? Retrieved from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • PubMed. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • National Institutes of Health. (2019). Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling. Retrieved from [Link]

  • YouTube. (2025). How Does pH Impact Ionic Compound Solubility? Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclodextrins and ternary complexes: Technology to improve solubility of poorly soluble drugs. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Taylor & Francis Online. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Retrieved from [Link]

  • Allied Journals. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]

  • National Institutes of Health. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • ACS Publications. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-eluting Peaks in HPLC Analysis of Sulfonamide Isomers

Welcome to the technical support center for HPLC analysis of sulfonamide isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with co-eluting pea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for HPLC analysis of sulfonamide isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with co-eluting peaks during the analysis of these compounds. Sulfonamide isomers, due to their structural similarities, often present significant chromatographic challenges. This resource provides in-depth, experience-based solutions to these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Diagnosis & Common Issues

Q1: My chromatogram shows a single, broad, or shouldered peak where I expect two or more sulfonamide isomers. How can I confirm co-elution?

A1: Visual inspection of peak shape is the first step, but it's not always definitive.[1] A seemingly symmetrical peak can hide perfectly co-eluting compounds.[1] Here’s a systematic approach to confirm co-elution:

  • Peak Purity Analysis with a Diode Array Detector (DAD/PDA): This is the most reliable method. A DAD collects UV spectra across the entire peak.[1] If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.[1]

  • Mass Spectrometry (MS) Confirmation: If you have an LC-MS system, you can analyze the mass spectra across the peak. Different isomers will have the same mass but may have different fragmentation patterns. More importantly, if you are analyzing positional isomers that are not perfectly co-eluting, you will see a shift in the ion ratios across the peak.[1]

  • Varying Detection Wavelength: If the isomers have different UV absorbance maxima, changing the detection wavelength can sometimes reveal a hidden shoulder or peak.[2]

Q2: I'm observing significant peak tailing for my sulfonamide peaks, which is complicating the resolution of closely eluting isomers. What are the primary causes and solutions?

A2: Peak tailing is a common problem in sulfonamide analysis and is often caused by secondary interactions between the basic functional groups of the sulfonamides and acidic residual silanol groups on the silica-based stationary phase.[2][3]

  • Silanol Interactions: The primary cause of peak tailing is the interaction of basic sulfonamide compounds with acidic silanol groups on the silica surface of the column.[2][3]

    • Solution 1: Lower the Mobile Phase pH: By operating at a lower pH (e.g., 2.5-3.0), the silanol groups are protonated and less likely to interact with the basic analytes.[2][3] This may, however, decrease the retention of ionizable basic analytes, which can be compensated by reducing the organic content in the mobile phase.[2]

    • Solution 2: Use a Base-Deactivated Column: Modern columns are often "end-capped" to reduce the number of free silanol groups. Using a column specifically designed for the analysis of basic compounds can significantly reduce tailing.

    • Solution 3: Add a Competing Base: Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, reducing their interaction with the sulfonamide analytes.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.[4]

  • Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can also cause peak tailing.

    • Solution: Replace the guard column and if the problem persists, try reversing and flushing the analytical column (check manufacturer's instructions first).[2]

Method Development for Isomer Separation

Q3: I have confirmed co-elution of positional sulfonamide isomers. What are the most effective strategies to improve resolution?

A3: Improving the resolution of positional isomers requires a systematic approach that focuses on enhancing the selectivity of your chromatographic system. The resolution equation highlights three key factors: efficiency (N), retention (k), and selectivity (α).[5] For co-eluting peaks, increasing selectivity is often the most impactful strategy.[5]

Troubleshooting Workflow for Co-eluting Positional Isomers

start Co-eluting Positional Isomers Detected ph Optimize Mobile Phase pH start->ph Start Here solvent Change Organic Modifier (e.g., ACN to MeOH) ph->solvent If resolution is still poor resolved Resolution Achieved ph->resolved If successful column Select Alternative Stationary Phase (e.g., Phenyl-Hexyl) solvent->column If selectivity is the main issue solvent->resolved If successful temp Adjust Column Temperature column->temp For fine-tuning column->resolved If successful flow Decrease Flow Rate temp->flow To improve efficiency temp->resolved If successful flow->resolved If successful

Caption: A decision tree for resolving co-eluting positional isomers.

  • Mobile Phase pH Optimization: Sulfonamides are amphoteric, meaning they have both acidic and basic properties.[6] Small changes in the mobile phase pH can significantly alter their ionization state and, consequently, their retention and selectivity.[3][7] It is recommended to work at a pH that is at least one unit away from the pKa of the analytes to ensure consistent ionization.[4]

  • Change the Organic Modifier: If you are using acetonitrile (ACN), switching to methanol (MeOH) or vice versa can alter the selectivity.[5] These solvents have different properties that can lead to changes in the elution order and resolution of isomers.

  • Alternative Stationary Phases: If a standard C18 column is not providing adequate separation, consider a column with a different chemistry.[5]

    • Phenyl-Hexyl Columns: These columns can provide unique selectivity for aromatic compounds like sulfonamides through π-π interactions.[8][9]

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can reduce interactions with silanol groups and offer different selectivity.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar sulfonamides that are not well-retained in reversed-phase, HILIC can be a powerful alternative.[10]

  • Temperature: Adjusting the column temperature can influence the selectivity of the separation. Lower temperatures often increase retention and can improve resolution, while higher temperatures can improve peak efficiency. It's an important parameter to screen during method development.

Q4: I am working with chiral sulfonamide isomers (enantiomers) and they are co-eluting on my achiral column. What is the best approach for their separation?

A4: Enantiomers have identical physicochemical properties in an achiral environment, so they will not be separated on a standard achiral HPLC column. To separate enantiomers, you need to introduce a chiral selector into the system.

  • Chiral Stationary Phases (CSPs): This is the most common and direct approach for chiral separations.[11] CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.[12]

    • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives are widely used for the separation of a broad range of chiral compounds, including sulfonamides.[13][14]

    • Macrocyclic Glycopeptide CSPs: These are also effective for separating a variety of chiral molecules.

  • Chiral Mobile Phase Additives (CMPAs): In this less common approach, a chiral selector is added to the mobile phase. The enantiomers form diastereomeric complexes in the mobile phase, which can then be separated on an achiral column.

  • Supercritical Fluid Chromatography (SFC): For some sulfonamide enantiomers, SFC with a chiral stationary phase can offer higher efficiency and faster separations compared to HPLC.[13][14]

Experimental Protocol: Screening for Chiral Sulfonamide Separation

  • Column Selection: Start with a polysaccharide-based chiral column (e.g., amylose or cellulose-based).

  • Mobile Phase Screening:

    • Normal Phase: Use a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). Vary the ratio of the alcohol to optimize retention and resolution.

    • Reversed Phase: Use a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).

  • Additive Screening: In both normal and reversed-phase modes, small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can significantly impact the separation.

  • Temperature Optimization: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C) as this can affect the thermodynamics of the chiral recognition process.

Advanced Troubleshooting

Q5: I've tried optimizing the mobile phase and switching to a different C18 column, but my positional isomers still co-elute. What are my next steps?

A5: When standard approaches fail, it's time to consider more significant changes to your method that will have a greater impact on selectivity.

  • Explore Drastically Different Stationary Phases: As mentioned in A3, moving beyond the C18 family is crucial. A Phenyl-Hexyl or a fluorinated phase can offer very different selectivities.

  • Consider a Different Chromatographic Mode: If you are using reversed-phase, HILIC might provide the selectivity needed for polar isomers.[10]

  • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can sometimes improve the separation of closely eluting peaks.

  • Two-Dimensional LC (2D-LC): For extremely complex samples or very similar isomers, 2D-LC can provide a significant increase in resolving power. In this technique, the co-eluting peak from the first dimension column is transferred to a second column with a different selectivity for further separation.

Data Summary: Stationary Phase Selection Guide for Sulfonamide Isomers

Stationary PhasePrimary Interaction MechanismBest Suited For
C18 (Octadecylsilane) Hydrophobic InteractionsGeneral purpose, initial method development.
C8 (Octylsilane) Hydrophobic InteractionsLess retentive than C18, good for more hydrophobic isomers.
Phenyl-Hexyl π-π Interactions, Hydrophobic InteractionsAromatic positional isomers.[8]
Pentafluorophenyl (PFP) Dipole-dipole, π-π, and Hydrophobic InteractionsPositional isomers with different electron distributions.
Chiral (e.g., Amylose) Chiral RecognitionEnantiomeric (chiral) isomers.[13][14]
HILIC Partitioning into an adsorbed water layerVery polar isomers not retained in reversed-phase.[10]

References

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • General Chapters: <521> SULFONAMIDES. USP29-NF24.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC - NIH.
  • HPLC Troubleshooting Guide.
  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. PubMed.
  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service.
  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance | Request PDF.
  • Technical Support Center: HPLC Analysis of Sulfonamides. Benchchem.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed.
  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
  • Analysis of sulfonamides. Slideshare.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS). PubMed.
  • Interactions of HPLC St
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry. PMC - NIH.
  • Co-Elution: How to Detect and Fix Overlapping Peaks.. YouTube.
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC - NIH.
  • pH-induced solubility transition of sulfonamide-based polymers. PubMed.
  • 猪粪沤肥过程中磺胺甲恶唑及其代谢产物的变化规律. 农业工程学报.
  • Influence of sample pH on the adsorption of sulfonamides and quinolones by C=C@MIP and MIP.

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Troubleshooting

Technical Support Center: Navigating Batch-to-Batch Variability in Custom Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving consistent results is paramount to the succe...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving consistent results is paramount to the success of your research and development endeavors. Batch-to-batch variability in custom-synthesized compounds can be a significant hurdle, leading to delays, increased costs, and compromised data integrity. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you proactively address and resolve these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of batch-to-batch variability in custom chemical synthesis?

Batch-to-batch variability can stem from a multitude of factors, often interlinked. The most common sources include:

  • Raw Material and Reagent Purity: The quality and consistency of starting materials are foundational.[1][2][3] Subtle differences in the purity profile of reagents, solvents, and starting materials can introduce unforeseen side reactions or affect reaction kinetics.[1][4][5]

  • Reaction Conditions: Minor deviations in critical process parameters (CPPs) such as temperature, pressure, stirring rate, and reaction time can significantly alter the outcome of a synthesis.[1][6][7][8]

  • Purification Methods: Inconsistencies in purification techniques like chromatography or crystallization can lead to different impurity profiles and polymorphic forms between batches.[1][9][10]

  • Human Factor: Variations in experimental execution and technique among different chemists can introduce variability.[1][5]

  • Equipment Performance: The calibration and performance of laboratory equipment can influence the precision of experimental parameters.[1]

Q2: How can I proactively minimize variability when ordering a custom synthesis?

Effective communication and planning with your custom synthesis provider are key. Consider the following:

  • Provide a Detailed Synthetic Route: If possible, provide a well-documented synthetic procedure.

  • Specify Critical Quality Attributes (CQAs): Clearly define the essential characteristics of the final compound, such as purity, impurity profile, and physical properties (e.g., crystal form, particle size).[11][12]

  • Inquire about Raw Material Sourcing: Discuss the supplier's strategy for ensuring the consistency of starting materials.[3]

  • Request In-Process Controls: Ask for analytical data at key steps of the synthesis to monitor the progress and consistency of the process.[2]

Q3: What initial steps should I take when I observe variability between two batches of a custom-synthesized compound?

When faced with unexpected differences between batches, a systematic approach is crucial.

  • Comprehensive Analytical Comparison: Do not rely on a single analytical technique. Conduct a side-by-side comparison of the batches using a panel of analytical methods.

  • Review the Certificate of Analysis (CoA): Scrutinize the CoAs for both batches, paying close attention to any differences in purity, impurity profiles, and physical characterization data.[13]

  • Contact the Custom Synthesis Provider: Share your findings with the provider and request a detailed review of the batch manufacturing records for both syntheses.

In-Depth Troubleshooting Guides

Issue 1: Inconsistent Biological Activity or Assay Results

You've received two batches of a custom-synthesized inhibitor. Batch A shows the expected potency in your cellular assay, while Batch B is significantly less active.

Causality-Driven Troubleshooting Workflow

This workflow is designed to systematically identify the root cause of the discrepancy in biological activity.

G cluster_0 Phase 1: Purity & Impurity Profiling cluster_1 Phase 2: Structural & Isomeric Analysis cluster_2 Phase 3: Investigation of Process Parameters cluster_3 Phase 4: Root Cause Determination & Corrective Action A Start: Inconsistent Biological Activity Observed B Perform High-Resolution LC-MS/MS Analysis on Both Batches A->B C Compare Purity Levels and Impurity Profiles B->C D Conduct 1H and 13C NMR Spectroscopy C->D If purity differs or new impurities are present G Request Batch Records from Synthesis Provider C->G If purity is identical but activity differs E Perform Chiral Chromatography (if applicable) D->E F Analyze for Polymorphism (XRPD, DSC) E->F F->G If structural or isomeric differences are found H Compare Reaction Conditions (Temp, Time, Reagents) G->H I Review Purification Methods H->I J Identify Root Cause: - Impurity-mediated inhibition/antagonism - Inactive isomer/polymorph - Process deviation I->J K Corrective Action: - Re-purify problematic batch - Modify synthesis/purification protocol - Implement stricter in-process controls J->K

Caption: Troubleshooting workflow for inconsistent biological activity.

Step-by-Step Methodologies

1. Advanced Analytical Characterization:

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS):

    • Protocol: Develop a high-resolution HPLC method capable of separating the main compound from potential impurities.[13] Use a gradient elution method for comprehensive profiling. Couple the HPLC to a high-resolution mass spectrometer to obtain accurate mass data for the main peak and all detectable impurities.

    • Rationale: This will provide a detailed comparison of the purity and impurity profiles of the two batches.[14] A new or more abundant impurity in the less active batch could be responsible for the observed effect.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Acquire 1H and 13C NMR spectra for both batches.

    • Rationale: NMR provides detailed structural information.[13] Discrepancies in the spectra could indicate the presence of isomers, residual solvents, or structural differences that were not apparent by MS.

2. Investigation of Physical Properties:

  • X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC):

    • Protocol: If the compound is a solid, perform XRPD and DSC analysis.

    • Rationale: These techniques can identify different polymorphic forms of the compound.[9] Polymorphs can have different solubilities and bioavailabilities, which could explain variations in biological activity.

Data Summary Table

Analytical TechniqueBatch A (Active)Batch B (Inactive)Potential Interpretation of Discrepancy
HPLC Purity 99.5%98.0%A new impurity in Batch B may be interfering with the assay.
LC-MS Impurity Profile Impurity X at 0.1%Impurity Y at 1.5%Impurity Y could be an antagonist or toxic to the cells.
1H NMR Consistent with expected structureAdditional peaks observedPresence of a structural isomer or significant impurity.
Chiral HPLC 99% ee (R-isomer)90% ee (R-isomer)The S-isomer may be inactive or act as an antagonist.
XRPD Crystalline Form IAmorphousDifferent solid forms can have different dissolution rates.[9]
Issue 2: Poor Reproducibility in Downstream Applications

A custom-synthesized intermediate that worked well in a pilot-scale reaction fails to give the expected yield and purity upon scale-up.

Proactive Strategies and Troubleshooting

1. The Role of Process Analytical Technology (PAT):

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[15][16] Implementing PAT can help ensure consistency during scale-up.[17][18]

  • In-situ Monitoring: Techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can monitor reaction kinetics and the formation of intermediates and byproducts in real-time.[19] This allows for immediate adjustments to maintain consistency between batches.

  • Real-time Particle Size Analysis: For crystallization steps, tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size distribution in real-time, ensuring consistent physical properties of the isolated intermediate.

Logical Relationship Diagram for PAT Implementation

G cluster_0 Process Understanding cluster_1 PAT Tools cluster_2 Outcomes a Critical Process Parameters (CPPs) - Temperature - Concentration - pH c In-situ Spectroscopy (FTIR, Raman) a->c b Critical Quality Attributes (CQAs) - Purity - Yield - Crystal Form d Real-time Particle Analysis (FBRM) b->d e Real-time Monitoring & Control c->e d->e f Consistent Product Quality e->f g Improved Process Robustness e->g

Caption: Implementation of PAT for process control.

2. Troubleshooting Scale-Up Issues:

  • Heat and Mass Transfer Effects: Reactions that are well-behaved on a small scale can become problematic upon scale-up due to changes in surface-area-to-volume ratios, which affect heat transfer and mixing efficiency.[6][11]

    • Solution: Re-evaluate and optimize mixing parameters and temperature control for the larger scale. Consider using a continuous flow reactor for better control over these parameters.[20][21]

  • Impurity Carryover: Small amounts of impurities in starting materials that are insignificant at a small scale can have a major impact on larger-scale reactions.[22][23]

    • Solution: Perform a thorough analysis of all starting materials and intermediates to identify and quantify all impurities.[14] Develop purification strategies to remove critical impurities before the problematic step.[10]

Self-Validating Protocols: A Trustworthiness Framework

To ensure the robustness of your experimental findings, it is essential to build self-validating systems into your protocols.

Example: Protocol for Qualifying a New Batch of a Custom-Synthesized Reagent

  • Head-to-Head Comparison: Always run a small-scale "gold standard" reaction using a previously validated batch of the reagent alongside the new batch.

  • In-Process Monitoring: Monitor the progress of both reactions at regular intervals using an appropriate analytical technique (e.g., TLC, LC-MS, or in-situ spectroscopy).

  • Quantitative Analysis of Yield and Purity: Upon completion, isolate and accurately quantify the yield of the desired product from both reactions. Analyze the purity of both products using a validated HPLC method.

  • Acceptance Criteria: The new batch is considered qualified if the yield is within ±5% of the gold standard batch and the purity is within ±1% of the gold standard, with no new impurities detected above 0.1%.

This self-validating approach provides a high degree of confidence in the consistency of your custom-synthesized reagents and the reliability of your experimental results.

Conclusion

Addressing batch-to-batch variability in custom synthesis requires a multifaceted approach that combines careful planning, thorough analytical characterization, and open communication with your synthesis provider. By implementing the strategies and troubleshooting guides outlined in this technical support center, you can enhance the reproducibility of your research, accelerate your development timelines, and ensure the integrity of your scientific data.

References

  • Batch-to-Batch Variability - Applications using Sorption Experiments. Surface Measurement Systems. [Link]

  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Agilent. [Link]

  • Batch-to-batch consistency checks. Spectralys Biotech. [Link]

  • Services - QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL. Quality Control Chemicals Inc. [Link]

  • Everything you need to Know About Custom Synthesis. Chemxpert Database. [Link]

  • 10 Things You Should Know Before Contracting a Custom Synthesis Project. Eurofins. [Link]

  • Custom Synthesis Explained: Benefits, Challenges, and Factors to Consider. SINOPEG. [Link]

  • A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace. [Link]

  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. That's Nice. [Link]

  • Batch vs. Continuous Manufacturing. Cerion Nanomaterials. [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Regis Technologies. [Link]

  • Quality Assurance Techniques for Batch-to-Batch Consistency. Tristar Intermediates. [Link]

  • Chemical Synthesis Batch to Continuous Manufacturing. Kewaunee. [Link]

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. ResearchGate. [Link]

  • Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. ResearchGate. [Link]

  • Custom Synthesis of Pharmaceutical Impurity Standards. SynThink Research Chemicals. [Link]

  • Batch-to-Batch Consistency: Why It Matters for Intermediates. At Tianming Pharmaceutical. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Step-by-Step Guide to Custom Polymer Synthesis Process. ResolveMass Laboratories Inc. [Link]

  • Use of PAT and Lab Automation in the Pharmaceutical & Chemical Industries – Application Webinar– en. YouTube. [Link]

  • Top Fine Chemicals Manufacturer Expands Production Capacity to Meet Growing Global Demand. LinkedIn. [Link]

  • Improving Safety and Efficiency in Custom Synthesis Using Flow Techniques. Pure Synth. [Link]

  • Five Easy Ways To Make Your Research More Reproducible. ACS Publications. [Link]

  • Current Thoughts on Critical Process Parameters and API Synthesis. Pharmaceutical Technology. [Link]

  • Raw Material Variability. BioPharm International. [Link]

  • Evaluation of a multiple and global analytical indicator of batch consistency: traditional Chinese medicine injection as a case study. Royal Society of Chemistry. [Link]

  • Biopharma Takes On Raw Material Variability. BioPharm International. [Link]

  • A Strategy to Assess Quality Consistency of Drug Products. Frontiers in Pharmacology. [Link]

  • Streamlining Synthesis: Advanced Strategies in Small Molecule API Process Optimization. PharmaFeatures. [Link]

  • Managing API Raw Material Variability in a Continuous Manufacturing Line - Prediction of Process Robustness. PubMed. [Link]

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Link]

  • Critical Process Parameters in Pharmaceutical Manufacturing. Amplelogic. [Link]

  • Reproducibility in Nanocrystal Synthesis? Watch Out for Impurities! ACS Nano. [Link]

  • Keep screwing up + not making any progress. Reddit. [Link]

  • Reducing Raw Material Variability and Increasing Cell Culture Process Control. Cell Culture Dish. [Link]

  • Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. National Institutes of Health. [Link]

  • 8 Tips to Improve Your Research Reproducibility. Bitesize Bio. [Link]

  • Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. ResearchGate. [Link]

  • Can Reproducibility in Chemical Research be Fixed? Enago Academy. [Link]

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  • Robust Process Design in Pharmaceutical Manufacturing under Batch-to-Batch Variation. MDPI. [Link]

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Optimization

Technical Support Center: Optimizing Cryopreservation for Reproducible Cytotoxicity Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who rely on cryopreserved cells for cytotoxicity and other cell-based assays.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who rely on cryopreserved cells for cytotoxicity and other cell-based assays. Achieving reproducible results begins with a robust, optimized cryopreservation workflow. Inconsistent cell freezing and thawing procedures are a major source of experimental variability, impacting everything from post-thaw viability to cellular stress responses and, ultimately, drug sensitivity. [1][2][3] This resource provides in-depth, evidence-based answers to common questions and troubleshooting scenarios. Our goal is to empower you with the scientific principles and practical steps needed to build a self-validating cryopreservation system that ensures your cells are "assay-ready" the moment you need them. [4][5]

Frequently Asked Questions (FAQs): The "Why" Behind the Protocol

This section addresses the fundamental principles governing successful cryopreservation. Understanding these concepts is the first step toward troubleshooting and optimization.

Q1: Why is a controlled cooling rate of -1°C/minute so critical for cell survival?

A slow, controlled cooling rate is arguably the most important factor in preventing lethal intracellular ice crystal formation. [6][7][8][9]As the temperature drops, a slower rate allows water to move out of the cells via osmosis into the extracellular space, where ice crystals form first. This controlled dehydration prevents the formation of large, damaging ice crystals inside the cell, which can rupture organelles and the plasma membrane. [6][8]Commercially available, alcohol-free freezing containers are designed to achieve this optimal rate when placed in a -80°C freezer. [6][7]We do not recommend using styrofoam containers as they fail to provide a consistent and reproducible cooling rate. [6]

Q2: How does Dimethyl Sulfoxide (DMSO) protect cells, and what are its risks?

Dimethyl Sulfoxide (DMSO) is a small, membrane-permeable cryoprotective agent (CPA). [10]Its primary function is to lower the freezing point of the intracellular and extracellular solution, reducing the amount of ice formed at any given temperature. [10][11]It also helps to dehydrate the cell before freezing, further minimizing the risk of intracellular ice. However, DMSO is not benign; it is cytotoxic, especially at temperatures above 4°C. [10]The toxicity is concentration, temperature, and time-dependent. [1][10][12]This is why it's crucial to work quickly once DMSO is added to the cell suspension, proceed immediately to the controlled cooling step, and thaw cells rapidly to dilute the DMSO as quickly as possible upon recovery. [13][14][15]

Q3: Does it matter if I use serum in my freezing medium?

While traditional freezing media often contain Fetal Bovine Serum (FBS), there is a strong trend towards using serum-free formulations for better reproducibility and reduced contamination risk. [16][17][18]Serum batches vary considerably, introducing an uncontrolled variable into your experiments that can affect cell physiology and assay results. [16]Furthermore, serum can contain viruses, prions, or other contaminants. [18]Commercially available, defined, serum-free freezing media offer a consistent, high-quality alternative that can lead to enhanced cell recovery and more predictable performance post-thaw. [16][19]

Q4: Why is rapid thawing in a 37°C water bath recommended?

Rapid thawing is as crucial as slow freezing. [8][13][20]The goal is to move through the freezing/melting point temperature range as quickly as possible to prevent the recrystallization of small, non-lethal ice crystals into larger, damaging ones. [13][15]A 37°C water bath facilitates this rapid heat transfer. [7][13]The vial should be removed as soon as the last sliver of ice disappears to avoid overheating the cells, which can be just as damaging. [13]

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter when using cryopreserved cells in your cytotoxicity assays.

Scenario 1: "My post-thaw cell viability is consistently low (<80%). What went wrong?"

Low post-thaw viability is a common problem that can often be traced back to the freezing or thawing process. [8][9]

  • Possible Cause 1: Sub-optimal cell health before freezing.

    • Explanation: The cryopreservation process is stressful for cells. Only healthy, robust cultures should be used for creating cell banks.

    • Solution: Always use cells from a culture that is in the logarithmic growth phase (typically 80-90% confluent for adherent cells) and free of any contamination. [8]Do not use cells from a culture that is over-confluent or has been passaged too many times.

  • Possible Cause 2: Incorrect cooling rate.

    • Explanation: Cooling too quickly or too slowly is detrimental. A rate outside the optimal -1°C to -3°C per minute range can lead to either intracellular ice formation or excessive osmotic stress. [7] * Solution: Use a validated, alcohol-free cryopreservation container (e.g., CoolCell LX) placed in a -80°C freezer for a consistent -1°C/minute cooling rate. [6][7]Ensure the container is at room temperature before adding your vials.

  • Possible Cause 3: Improper thawing technique.

    • Explanation: Slow thawing allows for damaging ice crystal recrystallization, while overheating during thawing can cook the cells. [13][15] * Solution: Thaw vials rapidly in a 37°C water bath, gently swirling until only a small ice crystal remains. [13][21]Immediately decontaminate the vial with 70% ethanol and transfer the contents to pre-warmed media to dilute the toxic DMSO. [20][21]

Scenario 2: "My assay results are highly variable between different frozen vials of the same cell line."

Inter-vial variability undermines the reproducibility of your cytotoxicity data. Standardization is key.

  • Possible Cause 1: Inconsistent cell density per vial.

    • Explanation: Different numbers of starting cells will lead to different cell densities at the time of the assay, directly impacting results.

    • Solution: After harvesting and before adding freezing media, perform an accurate cell count. Resuspend the cell pellet to a precise, consistent density (e.g., 2 x 10^6 cells/mL) in the freezing medium before aliquoting into cryovials. [9]

  • Possible Cause 2: Inadequate post-thaw recovery period.

    • Explanation: The freeze-thaw process induces cellular stress, which can temporarily alter cell function and sensitivity to cytotoxic agents. [22][23]Plating cells directly from thaw into an assay may not reflect their true biological response.

    • Solution: Implement a standardized recovery period. After thawing, culture the cells for at least 24 hours in fresh, pre-warmed medium. [24]This allows them to recover, re-establish normal morphology and metabolic function, and progress through the cell cycle before being exposed to test compounds. [4]For some sensitive cytotoxicity assays, an overnight rest period has been shown to improve performance. [25]

  • Possible Cause 3: Fluctuations in storage temperature.

    • Explanation: For long-term storage, the temperature must remain consistently below -130°C. [7][8][26]Storing vials in the upper part of a liquid nitrogen dewar or in a -80°C freezer for extended periods can lead to a gradual decline in viability and function.

    • Solution: Store master and working cell banks in the vapor phase of liquid nitrogen (below -130°C) for long-term stability. [7][26]Use a well-maintained and monitored storage system.

Scenario 3: "I suspect the residual DMSO is interfering with my cytotoxicity assay."

This is a valid concern, as even low concentrations of DMSO can be cytotoxic or affect cell proliferation, confounding your results. [12][27]

  • Explanation: DMSO concentrations as low as 0.5-1% can inhibit cell growth or induce cellular responses, which could mask or enhance the effect of your test compound. [12][27] * Solution 1: Perform a wash step. The most direct way to remove residual DMSO is to gently centrifuge the cells after the initial dilution into warm media. After thawing and transferring the vial contents into ~9 mL of pre-warmed culture medium, centrifuge the tube at a low speed (e.g., 125-200 x g) for 5-10 minutes. [21][26]Discard the supernatant containing the DMSO and resuspend the cell pellet in fresh, pre-warmed medium before plating.

    • Solution 2: Include a DMSO vehicle control. In your assay plate, include control wells that contain cells treated with the same final concentration of DMSO that would be carried over from the cryopreservation medium, but without your test compound. This allows you to quantify the baseline cytotoxic effect of the residual DMSO and normalize your data accordingly. [27]

Visualized Workflows and Protocols

To ensure clarity and reproducibility, we provide detailed, step-by-step protocols and a visual workflow diagram.

Optimized Cryopreservation & Recovery Workflow

G cluster_0 Phase 1: Freezing cluster_1 Phase 2: Thawing & Recovery Harvest 1. Harvest Healthy Cells (Log phase, >90% viability) Count 2. Accurate Cell Count (e.g., Trypan Blue) Harvest->Count Pellet 3. Centrifuge & Resuspend in Cold Freezing Medium Count->Pellet Aliquot 4. Aliquot 1 mL/vial (Consistent Density) Pellet->Aliquot Freeze 5. Controlled Cooling (-1°C/min in -80°C freezer) Aliquot->Freeze Store 6. Long-Term Storage (LN2 Vapor Phase, <-130°C) Freeze->Store Thaw 7. Rapid Thaw (37°C water bath) Store->Thaw Transfer from Storage Dilute 8. Dilute Immediately (in 9 mL warm medium) Thaw->Dilute Wash 9. Centrifuge to Remove DMSO (200 x g, 5 min) Dilute->Wash Resuspend 10. Resuspend in Fresh Medium Wash->Resuspend QC 11. Post-Thaw QC (Viability & Count) Resuspend->QC Recover 12. Recovery Culture (Incubate for 24h) QC->Recover Plate 13. Plate for Assay Recover->Plate

Caption: Standardized workflow for cryopreservation and recovery of cells for assays.

Protocol 1: Optimized Cryopreservation of Adherent & Suspension Cells

Materials:

  • Healthy, log-phase cell culture

  • Complete growth medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS), sterile

  • Dissociation agent (e.g., Trypsin-EDTA), if applicable

  • Sterile cryovials

  • Commercial serum-free cryopreservation medium (containing 10% DMSO), chilled to 4°C [6][28]* Alcohol-free controlled-rate freezing container

  • -80°C freezer and liquid nitrogen storage dewar

Procedure:

  • Harvest Cells:

    • Adherent Cells: Wash the monolayer with PBS, then add the appropriate dissociation agent. Incubate until cells detach. Neutralize the enzyme with complete growth medium and collect the cell suspension in a sterile conical tube.

    • Suspension Cells: Directly transfer the cell suspension to a sterile conical tube.

  • Cell Count & Viability: Centrifuge the cell suspension (e.g., 200 x g for 5 minutes). Discard the supernatant and resuspend the pellet in a small volume of complete medium. Perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >90%.

  • Prepare for Freezing: Centrifuge the required number of cells again. Discard the supernatant.

  • Resuspend in Freezing Medium: Gently resuspend the cell pellet in the pre-chilled cryopreservation medium to a final density of 2-5 x 10^6 viable cells/mL. Work quickly to minimize DMSO exposure at room temperature. [9]5. Aliquot: Immediately dispense 1 mL of the cell suspension into each labeled cryovial.

  • Controlled Cooling: Place the cryovials into the controlled-rate freezing container and place the container in a -80°C freezer. Leave undisturbed for at least 4 hours, or overnight. [6]7. Transfer to Storage: Promptly transfer the frozen vials to their final storage location in the vapor phase of a liquid nitrogen dewar (<-130°C). [7]

Protocol 2: Post-Thaw Recovery and Quality Control for Cytotoxicity Assays

Materials:

  • Frozen cryovial(s)

  • Complete growth medium, pre-warmed to 37°C

  • Sterile 15 mL conical tube

  • 70% ethanol

  • Water bath set to 37°C

  • Culture flask or plate

Procedure:

  • Preparation: Prepare for thawing by warming complete growth medium to 37°C. Add 9 mL of this medium to a sterile 15 mL conical tube.

  • Rapid Thaw: Retrieve a cryovial from liquid nitrogen storage. Immediately place the lower half of the vial into the 37°C water bath. [13][21]Gently agitate the vial until only a tiny ice crystal remains (approx. 1-2 minutes). [21]Do not submerge the cap. [13]3. Dilute and Wash: Remove the vial from the water bath and decontaminate the exterior with 70% ethanol. [26]In a laminar flow hood, immediately transfer the entire content of the vial into the 15 mL conical tube containing 9 mL of warm medium. [26]This dilutes the DMSO 10-fold.

  • Remove DMSO: Centrifuge the tube at 200 x g for 5 minutes to pellet the cells. [21]Carefully aspirate the supernatant.

  • Resuspend and QC: Gently resuspend the cell pellet in a known volume of fresh, pre-warmed complete medium. Perform a post-thaw viability count.

  • Recovery Period: Seed the cells into a new culture flask at the recommended density. Place the flask in a humidified incubator at 37°C with 5% CO₂. [21]7. Assess and Use: Allow the cells to recover for at least 24 hours. [24]Observe cell morphology and attachment before harvesting them for your cytotoxicity assay. This step ensures that the cells have stabilized and are in a physiologically relevant state for drug screening. [2][25]

Data Summary and Key Parameters

ParameterRecommendationRationale
Pre-Freeze Cell Viability >90%Stressed or dying cells will not survive the cryopreservation process.
Pre-Freeze Cell Phase Logarithmic Growth (80-90% Confluence)Cells are healthiest and most robust during active proliferation. [8]
Cryoprotectant (CPA) 5-10% DMSO in Serum-Free MediumBalances cryoprotection with cytotoxicity; serum-free medium enhances reproducibility. [12][16][28]
Cooling Rate -1°C to -3°C per minutePrevents lethal intracellular ice crystal formation and osmotic shock. [6][7]
Storage Temperature <-130°C (LN₂ Vapor Phase)Halts all metabolic activity, ensuring long-term stability and viability. [7][26][28]
Thawing Rate Rapid (in 37°C water bath)Minimizes damaging ice crystal recrystallization. [13][15][20]
Post-Thaw DMSO Removal Immediate 1:10 dilution followed by centrifugationReduces toxic effects of DMSO on recovered cells. [20][21][26]
Post-Thaw Recovery 24-hour incubation in fresh mediumAllows cells to recover from stress and normalize function before assaying. [24][25]
Troubleshooting Decision Tree

G cluster_viability Check Post-Thaw Viability cluster_recovery Check Recovery Protocol cluster_dmso Check DMSO Effect start Problem: Inconsistent Assay Results viability_check Is Viability < 80%? start->viability_check viability_yes Action: Review Freezing/Thawing Protocol (Cooling rate, thaw speed, cell health) viability_check->viability_yes Yes recovery_check Are cells used immediately post-thaw? viability_check->recovery_check No end_node Consistent Results viability_yes->end_node viability_no Viability is OK recovery_yes Action: Implement 24h Recovery Culture (Allows functional stabilization) recovery_check->recovery_yes Yes dmso_check Is a post-thaw wash step performed? recovery_check->dmso_check No recovery_yes->end_node recovery_no Recovery period is used dmso_no Action: Add centrifugation step to remove DMSO OR Run DMSO vehicle controls in assay dmso_check->dmso_no No dmso_ok DMSO is removed/controlled dmso_check->dmso_ok Yes dmso_no->end_node dmso_ok->end_node

Caption: Decision tree for troubleshooting inconsistent cytotoxicity assay results.

References

  • Janetzki, S., et al. (2016). Serum-free freezing media support high cell quality and excellent ELISPOT assay performance across a wide variety of different assay protocols. Cancer Immunology, Immunotherapy. [Link]

  • Assay Genie. (2024). How to Thaw Cells: Best Practices for Cell Culture Success. [Link]

  • PromoCell. (2024). Optimizing cryopreservation: Serum-free cell freezing medium. [Link]

  • Casula, M., et al. (2021). hMSCs in contact with DMSO for cryopreservation: Experiments and modeling of osmotic injury and cytotoxic effect. Biotechnology and Bioengineering. [Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • ATCC. ATCC Animal Cell Culture Guide. [Link]

  • Corning Life Sciences. (2025). Best Practices for Cell Thaw and Recovery in Mammalian Cell Culture. [Link]

  • Zhelev, Z., et al. (2020). Cytotoxic effect of dimethyl sulfoxide (DMSO) on hematopoietic stem cells: Influence of the temperature and the incubation time. Bulgarian Chemical Communications. [Link]

  • Ries, R. E., et al. (2018). Novel method enabling the use of cryopreserved primary acute myeloid leukemia cells in functional drug screens. Scientific Reports. [Link]

  • Sputtek, A., et al. (2019). Validation of a high-throughput screening assay for the characterization of cryoprotective agent toxicity. bioRxiv. [Link]

  • Baust, J. M., et al. (2017). Best practices for cryopreserving, thawing, recovering, and assessing cells. In Vitro Cellular & Developmental Biology - Animal. [Link]

  • Lee, S. H., et al. (2008). Cryopreservation of CHO Cell using Serum-Free Media. Animal Cell Technology: Basic & Applied Aspects. [Link]

  • Al-Ani, A., et al. (2022). Assay-ready Cryopreserved Cell Monolayers Enabled by Macromolecular Cryoprotectants. Biomacromolecules. [Link]

  • Song, K-A. I know this is a common issue, but do you have recommendations for improving cell viability post thaw. Cell Culture Dish. [Link]

  • ResearchGate. (2025). Effects of DMSO Concentration on Cryopreservation-Induced Stress in Keratinocytes. [Link]

  • Ciocci, M. C., et al. (2023). Optimizing the cryopreservation and post-thaw recovery of natural killer cells is critical for the success of off-the-shelf platforms. Frontiers in Immunology. [Link]

  • Schreiber, F., et al. (2021). Testing the Stability of Drug Resistance on Cryopreserved, Gene-Engineered Human Induced Pluripotent Stem Cells. International Journal of Molecular Sciences. [Link]

  • Nuvous. (2024). Understanding Serum-Free Media: Balancing Benefits and Limitations in Cell Culture?. [Link]

  • Thirumala, S., et al. (2017). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?. Cryobiology. [Link]

  • Sartorius. Cell Freezing Media & Cell Cryopreservation Solutions. [Link]

  • Sylvester, D., et al. (2014). Effects of cryopreservation on effector cells for antibody dependent cell-mediated cytotoxicity (ADCC) and natural killer cell (NK) activity in 51Cr-release and CD107a assays. Journal of Immunological Methods. [Link]

  • abm Inc. Cell Culture – Why are my cells not attaching or proliferating after thawing?. [Link]

  • Single Use Support. (2023). Thawing cells – process, difficulties & recommendations. [Link]

  • Kroll, D. J., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected Side Products in Sulfonamide Synthesis

Welcome to our dedicated technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic routes.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. We will explore the causality behind the formation of common and unexpected side products and provide field-proven strategies to mitigate them, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected side products in sulfonamide synthesis?

The most frequently encountered side products in the synthesis of sulfonamides, particularly from sulfonyl chlorides and amines, are:

  • Di-sulfonated Amine: This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride.

  • Sulfonic Acid: The hydrolysis of the starting sulfonyl chloride leads to the corresponding sulfonic acid.

  • N-Alkylated Sulfonamide: If an alkylating agent is present, the desired sulfonamide can undergo further reaction at the nitrogen atom.

  • Products from Reactions with Sterically Hindered Amines: Using bulky amines can lead to low yields of the desired product and the formation of other impurities due to incomplete reaction or alternative reaction pathways.[1][2]

Troubleshooting Guide: A Deeper Dive into Side Product Formation and Mitigation

This section provides a detailed analysis of common side products, their mechanisms of formation, and comprehensive strategies for their prevention and removal.

Issue 1: Formation of Di-sulfonated Amine Byproduct

Symptoms:

  • A spot on your TLC with lower polarity than your desired primary sulfonamide.

  • Mass spectrometry data showing a molecular ion corresponding to the addition of two sulfonyl groups to your amine.

  • ¹H NMR spectrum lacking the N-H proton signal of the primary sulfonamide and showing duplicated signals for the sulfonyl group.

Causality and Mechanism: Primary amines (R'-NH₂) possess two acidic protons on the nitrogen atom. After the initial reaction with a sulfonyl chloride (R-SO₂Cl) to form the desired primary sulfonamide (R-SO₂NHR'), the resulting sulfonamide is still nucleophilic, albeit less so than the starting amine. Under basic conditions, the sulfonamide can be deprotonated to form a sulfonamidate anion (R-SO₂N⁻R'). This anion can then act as a nucleophile and attack a second molecule of the sulfonyl chloride, leading to the formation of the di-sulfonated byproduct ((R-SO₂)₂NR').

The use of an excess of the sulfonyl chloride or a strong, non-hindered base can favor the formation of this byproduct.

Mitigation Strategies:

Table 1: Key Parameters to Control Di-sulfonylation

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.05-1.2 equivalents) of the amine relative to the sulfonyl chloride.This ensures the complete consumption of the more reactive sulfonyl chloride, minimizing its availability to react with the sulfonamide product.
Order of Addition Add the sulfonyl chloride solution dropwise to a solution of the amine and a suitable base at a low temperature (e.g., 0 °C).This maintains a low concentration of the sulfonyl chloride throughout the reaction, favoring the reaction with the more nucleophilic amine over the sulfonamide.
Base Selection Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Alternatively, an inorganic base like potassium carbonate can be effective.Hindered bases are less likely to deprotonate the less acidic sulfonamide N-H. Pyridine can also be used and often acts as a nucleophilic catalyst.
Solvent Use a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).These solvents effectively dissolve the reactants and intermediates without participating in the reaction.

Experimental Protocol: Minimizing Di-sulfonylation

  • Dissolve the primary amine (1.1 equivalents) and a hindered base such as DIPEA (1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with an aqueous workup to remove the base and any salts.

Purification: If the di-sulfonated byproduct does form, it is typically less polar than the desired primary sulfonamide. This difference in polarity can be exploited for purification using column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will allow for the separation of the di-sulfonated product (eluting first) from the desired primary sulfonamide.

Diagram 1: Troubleshooting Di-sulfonylation

G start Di-sulfonylation Observed check_stoichiometry Check Stoichiometry: Amine vs. Sulfonyl Chloride start->check_stoichiometry check_addition Review Order and Rate of Addition start->check_addition check_base Evaluate Base Choice start->check_base stoichiometry_sol Use Slight Excess of Amine (1.05-1.2 eq.) check_stoichiometry->stoichiometry_sol addition_sol Add Sulfonyl Chloride Slowly to Amine Solution at 0 °C check_addition->addition_sol base_sol Use Hindered Base (e.g., DIPEA, 2,6-Lutidine) check_base->base_sol

Caption: A flowchart for troubleshooting the formation of di-sulfonated byproducts.

Issue 2: Hydrolysis of Sulfonyl Chloride to Sulfonic Acid

Symptoms:

  • A highly polar spot on your TLC that may streak.

  • An acidic reaction mixture upon workup.

  • Mass spectrometry data showing a molecular ion corresponding to the sulfonic acid.

  • The sulfonic acid may be soluble in the aqueous phase during extraction, leading to lower than expected isolated yield of the organic-soluble product.

Causality and Mechanism: Sulfonyl chlorides are highly reactive electrophiles and are susceptible to hydrolysis by water to form the corresponding sulfonic acids (R-SO₃H).[3] This is a common problem, especially if the reaction is run under conditions that are not strictly anhydrous or if the workup procedure introduces water before the sulfonyl chloride has fully reacted.

Mitigation Strategies:

Table 2: Preventing Sulfonyl Chloride Hydrolysis

ParameterRecommendationRationale
Reagents and Glassware Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents.To minimize the presence of water that can hydrolyze the sulfonyl chloride.
Reaction Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).To prevent atmospheric moisture from entering the reaction vessel.
Workup Procedure Quench the reaction with a non-aqueous reagent (e.g., a small amount of an amine or alcohol) before adding water if unreacted sulfonyl chloride is suspected.This will convert the remaining sulfonyl chloride to a less water-sensitive derivative before the introduction of water.
Schotten-Baumann Conditions Consider using Schotten-Baumann conditions (a two-phase system of an organic solvent and aqueous base).The reaction occurs at the interface, and the high concentration of the amine in the organic phase can outcompete the hydrolysis reaction.

Experimental Protocol: Anhydrous Sulfonamide Synthesis

  • Oven-dry all glassware overnight at 120 °C and allow to cool in a desiccator.

  • Use freshly opened or distilled anhydrous solvents.

  • Set up the reaction under a positive pressure of nitrogen or argon.

  • Follow the standard procedure for sulfonamide synthesis, ensuring all additions are made via syringe through a septum.

  • After the reaction is complete (as determined by TLC or LC-MS), you can add a small amount of a primary or secondary amine (e.g., 0.1 equivalents of butylamine) to quench any remaining sulfonyl chloride.

  • Proceed with the aqueous workup.

Purification: Sulfonic acids are highly polar and often water-soluble, especially in their salt form. During an aqueous workup, the sulfonic acid will preferentially partition into the aqueous layer, particularly if the aqueous layer is basic. Therefore, a standard extraction procedure with an organic solvent (e.g., ethyl acetate, DCM) and a basic aqueous solution (e.g., saturated sodium bicarbonate) is usually sufficient to remove the sulfonic acid byproduct from the desired sulfonamide.

Diagram 2: Hydrolysis Prevention Workflow

G start Sulfonic Acid Detected check_anhydrous Verify Anhydrous Conditions start->check_anhydrous check_atmosphere Check Reaction Atmosphere start->check_atmosphere anhydrous_sol Oven-dry Glassware, Use Anhydrous Solvents check_anhydrous->anhydrous_sol atmosphere_sol Run Reaction Under Inert Atmosphere (N₂ or Ar) check_atmosphere->atmosphere_sol

Caption: Workflow for preventing sulfonyl chloride hydrolysis.

Issue 3: N-Alkylation of the Sulfonamide Product

Symptoms:

  • A less polar spot on TLC compared to the desired sulfonamide.

  • Mass spectrometry data showing a molecular ion corresponding to the addition of an alkyl group to the sulfonamide.

  • In the ¹H NMR spectrum, the disappearance of the N-H proton and the appearance of new signals corresponding to the added alkyl group.

Causality and Mechanism: If the reaction mixture contains an alkylating agent (e.g., an alkyl halide from a previous step or as an impurity), the sulfonamide product can undergo N-alkylation.[4][5] Similar to the di-sulfonylation mechanism, a base can deprotonate the sulfonamide to form a nucleophilic sulfonamidate anion, which then reacts with the alkylating agent in an Sₙ2 reaction.

Mitigation Strategies:

Table 3: Preventing N-Alkylation of Sulfonamides

ParameterRecommendationRationale
Purity of Reagents Ensure that the amine and solvent are free from any alkylating agents.To eliminate the source of the unwanted alkylation.
Base Selection Use a weaker base or a stoichiometric amount of a non-nucleophilic base.Stronger bases will more readily deprotonate the sulfonamide, increasing the concentration of the reactive sulfonamidate anion.
Temperature Control Run the reaction at the lowest temperature that allows for a reasonable reaction rate.N-alkylation often has a higher activation energy than the initial sulfonamide formation.
Protecting Groups If the amine contains a functional group that could be a source of an alkylating agent, consider protecting it before the sulfonylation reaction.To prevent intramolecular or intermolecular alkylation reactions.

Experimental Protocol: Avoiding N-Alkylation

  • Purify the amine starting material if it is suspected to contain alkyl halide impurities.

  • Choose a base that is appropriate for the nucleophilicity of the amine but not overly strong. For example, for a highly nucleophilic amine, a milder base like triethylamine or even an inorganic base may be sufficient.

  • Maintain a low reaction temperature (e.g., 0 °C to room temperature) and monitor the reaction closely to avoid prolonged reaction times.

  • Once the desired sulfonamide is formed, promptly proceed with the workup to remove the base and any potential alkylating agents.

Purification: The N-alkylated sulfonamide is less polar than the parent sulfonamide. Column chromatography on silica gel is an effective method for separation. A gradient elution from a non-polar to a more polar solvent system will allow for the elution of the N-alkylated product before the desired sulfonamide.

Diagram 3: Decision Tree for N-Alkylation

G start N-Alkylation Observed check_reagents Check Purity of Amine and Solvents start->check_reagents check_base_strength Evaluate Base Strength start->check_base_strength check_temp Review Reaction Temperature start->check_temp reagents_sol Purify Starting Materials check_reagents->reagents_sol base_strength_sol Use Milder Base check_base_strength->base_strength_sol temp_sol Run at Lower Temperature check_temp->temp_sol

Caption: A decision tree for troubleshooting N-alkylation side reactions.

References

  • Liu, Q., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4), e355-e366.
  • Bolm, C., & Hildebrand, J. P. (2000). The Schotten-Baumann reaction. In Named Reactions in Organic Synthesis (pp. 2-3). Wiley-VCH.
  • Barbe, G., & Charette, A. B. (2004). Synthesis of Sterically Hindered Sulfonamides. The Journal of Organic Chemistry, 69(22), 7863-7866.
  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035–8042.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Multi-Pronged Strategy for Validating the Biological Target of (3-Bromophenyl)methanesulfonamide: A Comparative Guide

In the landscape of drug discovery, identifying a compound with promising biological activity is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its biological targe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, identifying a compound with promising biological activity is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its biological target. An unambiguous understanding of how a molecule exerts its effect is fundamental to developing a safe and effective therapeutic. Misidentifying the target can lead to costly failures in later stages of clinical development.

This guide presents a comprehensive, multi-faceted strategy for validating the biological target of a novel compound, using (3-Bromophenyl)methanesulfonamide as a case study. The chemical structure, featuring a sulfonamide moiety, strongly suggests a potential interaction with the carbonic anhydrase (CA) family of enzymes, as sulfonamides are a classic inhibitor class for these metalloenzymes.[1][2] Therefore, we will proceed with the hypothesis that Carbonic Anhydrase II (CA-II) , a ubiquitous and well-studied isoform, is the primary biological target.

Our approach is built on establishing a chain of evidence across three distinct experimental phases:

  • Direct Target Engagement: Does the compound physically bind to the hypothesized target in a complex biological environment?

  • Target Necessity: Is the presence of the target protein required for the compound's observed cellular activity?

  • Comparative Pharmacology: How does the compound's profile compare to well-characterized, established inhibitors of the same target?

Only by synthesizing evidence from all three phases can we build a robust and trustworthy case for target validation.[3][4][5]

Phase 1: Confirming Direct Target Engagement with CETSA

The foundational step in target validation is to demonstrate a direct, physical interaction between the compound and its putative target within a native cellular environment. The Cellular Thermal Shift Assay (CETSA) is an invaluable technique for this purpose.[6] Its core principle is that the binding of a ligand, such as our compound, stabilizes the target protein, making it more resistant to heat-induced denaturation.[7][8]

The Causality Behind CETSA

When proteins are heated, they unfold and aggregate, losing their solubility. A compound that binds to a protein can increase its structural stability, thus raising the temperature required to denature it (the "melting temperature" or Tm). By heating cell lysates or intact cells treated with our compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can detect this "thermal shift." A positive shift is strong evidence of direct engagement.[9]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Culture a human cell line known to express high levels of Carbonic Anhydrase II (e.g., HEK293T or K562 cells) to ~80% confluency. Treat cells with either (3-Bromophenyl)methanesulfonamide (e.g., at 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7] One aliquot should remain at 37°C as the unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release cellular contents.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of soluble CA-II protein in each sample by Western Blot or an equivalent quantitative method like ELISA.

  • Data Analysis: Plot the percentage of soluble CA-II (relative to the unheated control) against temperature for both the vehicle- and compound-treated samples to generate melting curves. The shift in the midpoint of the curve (ΔTm) represents the stabilization conferred by the compound.

Hypothetical Data & Interpretation

A successful experiment would yield a rightward shift in the melting curve for the compound-treated sample, indicating target stabilization.

Temperature (°C)Soluble CA-II (Vehicle, % of Control)Soluble CA-II (Compound, % of Control)
40100100
509899
568595
5851 (Tm)88
602275
62852 (Tm)
64325
66110

Phase 2: Demonstrating Target Necessity via Genetic Knockdown

Confirming direct binding is necessary, but not sufficient. We must also demonstrate that the target protein is required for the compound's biological effect. RNA interference (RNAi) is a powerful genetic tool for this purpose.[4] By using small interfering RNA (siRNA) to specifically degrade the mRNA of our target gene, we can transiently "knock down" the expression of the CA-II protein.[10]

The Logic of Knockdown Experiments

If (3-Bromophenyl)methanesulfonamide exerts its cellular effect by inhibiting CA-II, then reducing the amount of CA-II protein in the cell should render the compound less effective, or even inert.[11] This experiment directly tests the functional link between the target and the compound's activity. A self-validating protocol must include proper controls to rule out off-target effects.[10]

Caption: The logical progression of a multi-pronged target validation strategy.

Experimental Approach: Enzymatic Inhibition Assay
  • Assay Setup: Use a commercially available Carbonic Anhydrase II enzymatic assay kit. This assay typically measures the esterase activity of CA-II, which is inhibited by active compounds.

  • Dose-Response: Determine the half-maximal inhibitory concentration (IC50) for both (3-Bromophenyl)methanesulfonamide and the reference compound, Acetazolamide, by measuring enzyme activity across a range of inhibitor concentrations.

  • Data Analysis: Compare the IC50 values to determine the relative potency of the two compounds directly against the purified target enzyme.

Comparative Data Summary

This table integrates hypothetical results from all three phases to provide a holistic view, comparing our investigational compound with the established alternative.

Parameter(3-Bromophenyl)methanesulfonamideAcetazolamide (Reference)Interpretation
Phase 1: Target Engagement
CETSA ΔTm (in-cell)+4.0 °C+5.2 °CBoth compounds directly bind and stabilize CA-II in cells.
Phase 2: Target Necessity
IC50 Shift (siRNA)>19-fold>25-foldThe cellular activity of both compounds is dependent on CA-II expression.
Phase 3: Enzymatic Activity
CA-II Enzymatic IC5085 nM50 nMBoth compounds are potent inhibitors of the purified enzyme.

Final Synthesis and Conclusion

The validation of a biological target is not achieved through a single experiment but by the convergence of evidence from orthogonal approaches. In this guide, we have outlined a rigorous, self-validating workflow to test the hypothesis that Carbonic Anhydrase II is the biological target of (3-Bromophenyl)methanesulfonamide.

  • CETSA confirmed direct physical binding in the complex milieu of the cell.

  • siRNA knockdown demonstrated that the compound's anti-proliferative effect is functionally dependent on the presence of the target protein.

  • Comparison with Acetazolamide showed that our novel compound behaves as a potent and specific CA-II inhibitor, consistent with a known drug acting on the same target.

Together, these results build an exceptionally strong case that Carbonic Anhydrase II is indeed a primary and functionally relevant biological target of (3-Bromophenyl)methanesulfonamide . This validated understanding provides the confidence needed to advance the compound into further preclinical development, armed with a clear mechanistic hypothesis.

References

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved from [Link]

  • Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • GoodRx. (2018). Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are CAs inhibitors and how do they work?. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Drug Target Identification & Validation. Retrieved from [Link]

  • Fiveable. (n.d.). Target identification and validation | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In Drug Discovery for Leishmaniasis. Royal Society of Chemistry. Retrieved from [Link]

  • Tran, T. H., & Nguyen, T. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4495. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Lab Manager. (2017). How siRNA Knockdown Antibody Validation Works. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. Retrieved from [Link]

  • Vasta, J. D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2443-2453. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]

  • Shigemura, M., et al. (2012). VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. Journal of Surgical Research, 174(2), 290-297. Retrieved from [Link]

  • Bio-Rad. (n.d.). Knockdown (siRNA) Validated Antibodies. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

Sources

Comparative

Benchmarking the potency of (3-Bromophenyl)methanesulfonamide against reference compounds

An Objective Technical Guide to Benchmarking the Potency of (3-Bromophenyl)methanesulfonamide and its Analogs as Novel Molecular Glue Degraders A Comparative Analysis Against Established Reference Compounds in RBM39 Degr...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Technical Guide to Benchmarking the Potency of (3-Bromophenyl)methanesulfonamide and its Analogs as Novel Molecular Glue Degraders

A Comparative Analysis Against Established Reference Compounds in RBM39 Degradation

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the potency of novel sulfonamides, using (3-Bromophenyl)methanesulfonamide as a representative scaffold, in the context of targeted protein degradation. We will focus on the well-established mechanism of action of aryl sulfonamides as molecular glue degraders that induce the degradation of the RNA-binding protein RBM39. The experimental data and protocols outlined herein are synthesized from established methodologies in the field to ensure scientific rigor and reproducibility.

The core principle of this guide is to compare the subject compound against Indisulam, a well-characterized clinical-stage aryl sulfonamide that acts as a molecular glue to induce the degradation of RBM39. This comparison will be based on cellular assays that measure both the degradation of the target protein and the downstream anti-proliferative effects.

Mechanistic Overview: The Molecular Glue Hypothesis

Aryl sulfonamides like Indisulam function by creating a novel protein-protein interaction between the DCAF15 E3 ubiquitin ligase substrate receptor and the RBM39 protein. This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the proteasome. The degradation of RBM39, a key splicing factor, results in aberrant RNA splicing and subsequent cell death in specific cancer cell lines.

cluster_0 DCAF15 E3 Ubiquitin Ligase Complex cluster_1 Target Protein & Molecular Glue cluster_2 Cellular Machinery DCAF15 DCAF15 DDB1 DDB1 DCAF15->DDB1 RBM39 RBM39 DCAF15->RBM39 Induced Interaction CUL4A CUL4A DDB1->CUL4A DDA1 DDA1 CUL4A->DDA1 Ub Ubiquitin (Ub) CUL4A->Ub Recruits Proteasome Proteasome RBM39->Proteasome Degradation Indisulam Indisulam ((3-Bromophenyl)methanesulfonamide Scaffold) Indisulam->DCAF15 Indisulam->RBM39 Ub->RBM39 Polyubiquitination cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Endpoint Assays cluster_2 Phase 3: Data Analysis A Seed HCT116 or MOLM-13 cells in 96-well plates B Treat cells with a serial dilution of test and reference compounds A->B C Incubate for 24 hours (for protein degradation) or 72 hours (for cell viability) B->C D Protein Degradation Assay (Western Blot or In-Cell ELISA) C->D E Cell Viability Assay (e.g., CellTiter-Glo) C->E F Quantify RBM39 protein levels and normalize to a loading control D->F G Measure luminescence signal for cell viability E->G H Calculate DC50 (for degradation) and GI50 (for growth inhibition) values F->H G->H I Compare potency of test compound to reference compounds H->I

Figure 2: Experimental Workflow for Potency Benchmarking. This diagram outlines the key steps from cell culture and treatment to data acquisition and analysis for determining the potency of the test compounds.

Detailed Experimental Protocols

Cell Lines and Culture

For this study, we recommend using human colorectal carcinoma cells (HCT116) or acute myeloid leukemia cells (MOLM-13), as they have been shown to be sensitive to RBM39 degradation. Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Protein Degradation Assay (Western Blot)
  • Cell Seeding and Treatment: Seed 1 x 10^6 HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the test and reference compounds (e.g., from 0.01 to 10 µM) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against RBM39 (1:1000) and a loading control such as GAPDH (1:5000) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using ImageJ or similar software and normalize the RBM39 signal to the loading control.

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding and Treatment: Seed 5,000 HCT116 cells per well in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test and reference compounds for 72 hours.

  • Assay Procedure: Allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO-treated control wells and plot the results as a dose-response curve to determine the GI50 value (the concentration that inhibits cell growth by 50%).

Data Interpretation and Expected Outcomes

The potency of (3-Bromophenyl)methanesulfonamide will be determined by its DC50 (concentration required to degrade 50% of the target protein) and GI50 values, which can be compared directly to those of Indisulam and other reference compounds.

CompoundTargetExpected DC50 (RBM39)Expected GI50
Indisulam RBM39~0.5 µM~0.2 µM
(3-Bromophenyl)methanesulfonamide RBM39To be determinedTo be determined
CC-90009 GSPT1Not applicable>10 µM (in HCT116)
DMSO N/ANo degradationNo growth inhibition

A potent compound will exhibit low DC50 and GI50 values, indicating that it effectively degrades RBM39 and inhibits cell growth at low concentrations. The data generated from these experiments will provide a clear and objective benchmark of the test compound's potency relative to established standards in the field.

Conclusion

This guide provides a robust framework for the preclinical benchmarking of novel aryl sulfonamides like (3-Bromophenyl)methanesulfonamide as potential molecular glue degraders. By adhering to these standardized protocols and comparing against well-characterized reference compounds, researchers can generate high-quality, reproducible data to support the advancement of new therapeutic agents. The mechanistic insights and detailed methodologies presented herein are intended to empower researchers in the field of targeted protein degradation to make informed decisions in their drug discovery efforts.

References

  • Uehara, T., et al. (2017). Selective degradation of splicing factor CAPERα by anticancer sulfonamides. Nature Chemical Biology, 13(6), 675-680. [Link]

  • Ting, T. C., et al. (2019). The molecular glue GSPT1 degrader CC-90009 in combination with dexamethasone is synergistic in vitro and in vivo in multiple myeloma. Blood, 134(Supplement_1), 1858. [Link]

  • Han, T., et al. (2017). Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. Science, 356(6336), eaal3755. [Link]

  • Matyskiela, M. E., et al. (2016). A novel cereblon modulator recruits GSPT1 to the CRL4-CRBN E3 ubiquitin ligase. Nature, 535(7611), 252-257. [Link]

  • Bussiere, D. E., et al. (2020). The DCAF15-Based Degrader CFT-1194 Defines a New Class of Orally Bioavailable RBM39 Splicing Factor Degraders. Journal of Medicinal Chemistry, 63(19), 11009-11024. [Link]

Validation

A Senior Application Scientist's Guide to Cross-Validation of In Silico Docking with In Vitro Binding Assays

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is not just beneficial—it is essential. In silico molecular docking serves as a powerful hypothesis-generation engi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is not just beneficial—it is essential. In silico molecular docking serves as a powerful hypothesis-generation engine, rapidly screening vast chemical libraries to identify promising candidates. However, these computational predictions are theoretical and must be anchored to empirical reality. This is achieved through rigorous cross-validation with in vitro binding assays, which provide quantitative measurements of molecular interactions.

This guide provides an in-depth comparison of these methodologies, focusing on the causal logic behind experimental design and the establishment of self-validating workflows. By bridging the gap between computational predictions and real-world biology, researchers can accelerate their discovery pipelines with greater confidence and efficiency.

Part 1: The Predictive Powerhouse—In Silico Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[1][2][3] The primary goal is twofold: to predict the binding mode (the "pose") and to estimate the binding affinity, usually expressed as a docking score.[2][3]

The "Why" Behind the Workflow

A successful docking experiment is more than just a computer simulation; it's a carefully controlled computational experiment. The choices made at each step are critical for generating biologically relevant hypotheses.

dot

Caption: A typical workflow for a molecular docking experiment.

Protocol 1: A Standard Molecular Docking Workflow

Objective: To predict the binding affinity and interaction mode of a small molecule with a target protein.

Methodology:

  • Receptor Acquisition and Preparation:

    • Download the 3D structure of the target protein, preferably co-crystallized with a known ligand, from a database like the RCSB Protein Data Bank (PDB).[2]

    • Causality: Using a structure with a bound ligand helps validate that the binding pocket is in a relevant conformation.[4]

    • Using software like AutoDock Tools, prepare the receptor by removing water molecules, adding polar hydrogens, and assigning atomic charges.[2][5][6] This step is crucial for accurately calculating electrostatic interactions.

  • Ligand Preparation:

    • Obtain the 2D or 3D structure of the ligand from databases like PubChem.

    • Convert the ligand to a 3D structure and generate multiple possible low-energy conformations. Assign charges and define rotatable bonds.[5][6]

    • Causality: Ligands are flexible. Preparing a library of conformations increases the chance that the algorithm will find the true binding pose.

  • Defining the Binding Site (Grid Generation):

    • Define a "grid box" that encompasses the active site of the receptor.[2][6] If a co-crystallized ligand is present, the box is typically centered on it.[4]

    • Causality: This constrains the search space, focusing computational effort on the most probable area of interaction and saving significant processing time.

  • Docking Simulation:

    • Perform the docking using software such as AutoDock Vina.[5][7] The algorithm will systematically place the ligand's conformers within the grid box, evaluating millions of potential poses.[1]

  • Analysis and Interpretation:

    • The primary output is a docking score (e.g., in kcal/mol), which estimates binding free energy. More negative scores suggest stronger binding.[8][9]

    • Visualize the top-ranked poses to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts).[8] A good pose should be chemically sensible and align with known structure-activity relationships (SAR) if available.

Part 2: The Ground Truth—In Vitro Binding Assays

While docking provides predictions, in vitro assays provide quantitative data on binding affinity and kinetics.[10][11] They are the gold standard for confirming a direct physical interaction between a ligand and its target.

Comparison of Key In Vitro Techniques
TechniquePrincipleKey OutputsThroughputProsCons
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[12][13][14]Kd, ΔH, ΔS, Stoichiometry (n)[13]LowLabel-free; provides a complete thermodynamic profile.[13][15]Requires large amounts of pure protein; sensitive to buffer mismatches.[12][13]
Surface Plasmon Resonance (SPR) Detects changes in refractive index when an analyte flows over an immobilized ligand.[16][17]Kd, kon (association rate), koff (dissociation rate)[17][18]MediumReal-time, label-free kinetic data.[16] High sensitivity.[16]Requires immobilization of one partner, which can affect binding; potential for mass transport artifacts.
Fluorescence Polarization (FP) Measures the change in the rotational speed of a small fluorescently-labeled ligand upon binding to a larger protein.[19][20][21]Kd, IC50 (in competition assays)[19][22]HighHomogeneous (no-wash) assay; suitable for HTS.[21]Requires a fluorescent label, which can alter binding; limited by the size difference between partners.
Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: To determine the complete thermodynamic profile (Kd, ΔH, ΔS) of a protein-ligand interaction.

Methodology:

  • Sample Preparation (Self-Validation Step):

    • Exhaustively dialyze both the protein (in the sample cell) and the ligand (in the syringe) against the identical buffer.[12][13]

    • Causality: This is the most critical step. Any small mismatch in buffer composition (e.g., pH, salt, or DMSO concentration) will generate large heats of dilution, masking the true binding signal.[13]

    • Accurately determine the concentration of both protein and ligand. Errors in concentration directly impact the calculated stoichiometry and affinity.[12][13]

  • Instrument Setup:

    • Set the experimental temperature and stirring speed. Some proteins can be destabilized by rapid stirring.[12]

    • Thoroughly degas all samples and buffers to prevent air bubbles from causing artifacts in the data.[14]

  • Titration:

    • Perform a series of small, precise injections of the ligand from the syringe into the protein-containing sample cell.[14]

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[13][14]

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer alone. This measures the heat of dilution, which must be subtracted from the experimental data.[12]

  • Data Analysis:

    • Integrate the heat change for each injection peak to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site) to extract the Kd, stoichiometry (n), and enthalpy (ΔH).[15] Entropy (ΔS) is then calculated from these values.

Protocol 3: Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics (kon, koff) and affinity (Kd) of an interaction.

Methodology:

  • Ligand Immobilization:

    • Covalently attach one binding partner (the "ligand") to the surface of a sensor chip.[18]

    • Causality: The immobilization density must be optimized. Too high a density can lead to steric hindrance or mass transport limitations, where the rate of binding is limited by diffusion rather than the intrinsic interaction kinetics.

  • Analyte Injection:

    • Inject a series of increasing concentrations of the other binding partner (the "analyte") in solution across the sensor surface.[18]

    • The instrument records the binding response in real-time, generating a sensorgram.[17]

  • Association and Dissociation Phases:

    • The "association phase" occurs during analyte injection. The "dissociation phase" begins when the injection stops and only buffer flows over the chip.

    • Causality: Observing both phases is essential for calculating the kinetic rate constants. The dissociation rate (koff) is often a better correlate of in vivo efficacy than affinity alone.[17]

  • Regeneration and Controls:

    • After each cycle, inject a regeneration solution (e.g., low pH or high salt) to remove the bound analyte without denaturing the immobilized ligand.

    • A reference flow cell (e.g., a blank surface) is used to subtract bulk refractive index changes and non-specific binding.

  • Data Analysis:

    • Fit the association and dissociation curves from the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • The equilibrium dissociation constant (Kd) is calculated as koff / kon.[18]

Part 3: The Bridge—Cross-Validation and Interpretation

The ultimate goal is to determine if the in silico predictions correlate with the in vitro results. A strong correlation builds confidence that the computational model is a valid tool for predicting binders for a specific target.

dot

Caption: Workflow for cross-validating computational and experimental results.

The Challenge of Correlation

It is crucial to understand that a perfect correlation between docking scores and experimental binding affinities is rare.[23][24][25] Docking scores are approximations of binding free energy and suffer from several limitations:[24]

  • Scoring Function Inaccuracies: Scoring functions use simplified models and may not perfectly capture all thermodynamic contributions to binding, such as solvation effects and conformational entropy.[24]

  • Receptor Rigidity: Most standard docking protocols treat the protein as a rigid entity, ignoring the induced fit and dynamic changes that occur upon ligand binding.[24]

  • Experimental Errors: In vitro assays are also subject to experimental variability and artifacts.

Statistical Validation
  • Select a Diverse Set of Compounds: Choose at least 10-20 compounds with a range of known activities (actives and inactives) to test both computationally and experimentally.

  • Generate Data: Obtain the docking score for each compound and measure its Kd using a reliable in vitro assay.

  • Plot and Correlate: Create a scatter plot of the docking score versus the logarithm of the binding affinity (e.g., pKd or pIC50). Calculate a correlation coefficient (e.g., Pearson or Spearman). A correlation coefficient (r) greater than 0.6 is generally considered a good correlation in this context.[26]

  • Validate the Protocol: One of the most important validation steps is to "re-dock" the native co-crystallized ligand back into its binding site. The docking protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[27]

Data Presentation: A Comparative Example
Compound IDDocking Score (kcal/mol)Kd from SPR (nM)pKd (-logKd)
Known Active 1-10.2507.30
Known Active 2-9.52506.60
Candidate A-9.81206.92
Candidate B-8.115005.82
Candidate C-10.5857.07
Known Inactive-6.5>10,000<5.00

When discrepancies arise, they are not failures but opportunities for insight. A compound that docks well but shows poor binding might have solubility issues in the assay buffer. Conversely, a compound that binds well but docks poorly may indicate that the receptor undergoes a significant conformational change not captured by the rigid model. This iterative feedback between in silico and in vitro is the hallmark of a mature drug discovery program.

References

  • Dale, T. D., & Forsyth, W. R. (2012). Analysis of protein-ligand interactions by fluorescence polarization. Methods in Molecular Biology, 805, 131–147. Available at: [Link]

  • BMG LABTECH. Protein-ligand binding measurements using fluorescence polarization. Available at: [Link]

  • Tellinghuisen, J. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), 3248. Available at: [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]

  • Aragen Bioscience. (n.d.). Binding Affinity and Kinetics by SPR. Available at: [Link]

  • Gesellchen, F., & Tyreman, M. (2012). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 907, 411–42. Available at: [Link]

  • Quora. (2018). How well do molecular docking scores correlate with experimental binding affinities? Available at: [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Available at: [Link]

  • Ciulli, A. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. protocols.io. Available at: [Link]

  • Schrödinger. (n.d.). Why GlideScore/Docking Score May Not Correlate with Experimental Binding Activities. Available at: [Link]

  • Krysan, D. J., & Perlin, D. S. (2015). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments, (99), e52824. Available at: [Link]

  • Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Available at: [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Available at: [Link]

  • Wilson, I. A., & Nisonoff, A. (2012). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology, 907, 411-42. Available at: [Link]

  • Salentin, S., et al. (2021). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 17(5), e1009023. Available at: [Link]

  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • YouTube. (2023). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Available at: [Link]

  • Wikipedia. (n.d.). Macromolecular docking. Available at: [Link]

  • Lin, T., & Wu, J. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro: Methods and Protocols. Methods in Molecular Biology. Available at: [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Available at: [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? Available at: [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Available at: [Link]

  • Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061–4067. Available at: [Link]

  • ResearchGate. (2007). Correlation of Binding Affinity Scores by Docking Molecular Analogs of N-Moiety and C-Moiety of SERMs to ER a and SERCA Proteins. Available at: [Link]

  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available at: [Link]

  • FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. Available at: [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Available at: [Link]

  • Helmstädter, M., & Kothe, R. A. (2017). A guide to simple, direct, and quantitative in vitro binding assays. Methods in Enzymology, 588, 1-21. Available at: [Link]

  • Emery Pharma. (n.d.). Ligand Binding Assays. Available at: [Link]

  • Protein Structural Analysis Laboratory, Michigan State University. (n.d.). Lessons from Docking Validation. Available at: [Link]

  • YouTube. (2023). 7 Expert Tips for Perfect Molecular Docking. Available at: [Link]

  • YouTube. (2023). Tutorial 6: Basic concept of Molecular Docking. Available at: [Link]

  • Medium. (2024). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. Available at: [Link]

  • Molecular Docking Tutorial. (n.d.). Available at: [Link]

  • ResearchGate. (2022). How to find a correlation between experimental data and docking score? Available at: [Link]

  • Chen, Y., et al. (2023). In Silico Identification and In Vitro Validation of Repurposed Compounds Targeting the RSV Polymerase. Viruses, 15(6), 1368. Available at: [Link]

  • YouTube. (2023). in silico assays & screening for drug binding. Available at: [Link]

  • Trends in Sciences. (2024). Integrated In Silico and In Vivo Analysis of Vitamin D3 Supplementation in Obesity and Diabetes. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Reproducibility of Biological Assays for Sulfonamide Compounds

For Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutics and a deeper understanding of biological systems, the reliability of our experimental data is paramount. For sulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics and a deeper understanding of biological systems, the reliability of our experimental data is paramount. For sulfonamide compounds, a class of synthetic antimicrobial agents with a broad spectrum of biological activities, the reproducibility of the assays used to characterize them is a critical determinant of research and development success. This guide provides an in-depth comparison of common biological assays for sulfonamides, focusing on the factors that influence their reproducibility and offering insights into designing robust and self-validating experimental workflows. As a senior application scientist, my goal is to not only provide protocols but to illuminate the scientific rationale behind the experimental choices that ensure the generation of trustworthy and reproducible data.

The Criticality of Reproducibility in Sulfonamide Research

Comparing Key Biological Assays for Sulfonamides: A Reproducibility-Focused Analysis

The biological activity of sulfonamides is assessed using a variety of in vitro and in vivo assays. Here, we compare three of the most common assay types, with a focus on their reproducibility and the key parameters that influence it.

Assay Type Principle Common Readouts Key Reproducibility Factors Typical Inter-Assay Variability
Antimicrobial Susceptibility Testing (AST) Measures the ability of a sulfonamide to inhibit the growth of a specific microorganism.Minimum Inhibitory Concentration (MIC), Zone of Inhibition (Disk Diffusion)Inoculum density, growth medium composition and pH, incubation time and temperature, specific sulfonamide and bacterial strain used.[8][9]MIC values can vary by ±1 two-fold dilution step within and between runs.[10] Inter-laboratory variability can be significant, accounting for up to half of the total variability.[6]
Dihydropteroate Synthase (DHPS) Inhibition Assay Directly measures the inhibition of the target enzyme, DHPS, by the sulfonamide compound.IC50 (half-maximal inhibitory concentration), Ki (inhibition constant)Enzyme purity and concentration, substrate concentrations (p-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), buffer composition (pH, ionic strength), incubation time and temperature.[11][12][13]IC50 values are generally reproducible with proper optimization, but can be influenced by assay format and reaction kinetics.[14][15]
Cytotoxicity Assay (e.g., MTT Assay) Assesses the effect of the sulfonamide on the viability and metabolic activity of mammalian cells.IC50, Cell Viability (%)Cell line selection and passage number, cell seeding density, compound solubilization, incubation time, reagent quality.[16][17][18]Intraday and interday variations for standard curves should ideally have a coefficient of variation (%CV) of less than 15%.[18]

The Causality Behind Experimental Choices: Designing for Reproducibility

The reproducibility of a biological assay is not a matter of chance; it is the result of deliberate and informed experimental design. Understanding the "why" behind each protocol step is crucial for troubleshooting and ensuring consistent results.

Antimicrobial Susceptibility Testing (AST): The Devil is in the Details

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for AST to ensure comparability of results across different laboratories.[1][2][3][4][19] Adherence to these guidelines is the first step towards achieving reproducibility.

  • Inoculum Preparation is Critical: The density of the bacterial inoculum is a major source of variability in MIC testing.[8] A higher inoculum can lead to higher MIC values due to the increased number of target enzymes and potential for drug degradation. The McFarland standard is a widely used method for standardizing inoculum density.

  • Medium Matters: The composition of the growth medium, including its pH and the presence of interfering substances, can significantly impact sulfonamide activity. For instance, thymidine in the medium can bypass the folic acid synthesis pathway, leading to false resistance. Mueller-Hinton agar/broth is the standard medium recommended by CLSI for most routine AST.

  • A Self-Validating System for AST: To ensure the validity of AST results, a "self-validating" system should be implemented. This includes:

    • Concurrent testing of Quality Control (QC) strains: Reference strains with known MIC values (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213) should be included in each assay run.[2][3] The results for these QC strains must fall within the acceptable ranges defined by CLSI.

    • Regular proficiency testing: Participation in external quality assessment schemes allows for the comparison of a laboratory's results with those of other laboratories, providing an objective measure of performance.

Experimental Workflow: Antimicrobial Suscweptibility Testing (Broth Microdilution)

AST_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum prep_drug Prepare Serial Dilutions of Sulfonamide Compound start->prep_drug prep_qc Prepare Inoculum of QC Strain start->prep_qc inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_inoculum->inoculate add_drug Add Sulfonamide Dilutions to Wells prep_drug->add_drug add_qc Inoculate QC Wells prep_qc->add_qc inoculate->add_drug incubate Incubate Plate (e.g., 35°C for 16-20h) add_drug->incubate add_qc->incubate read_plate Read Plate Visually or with a Plate Reader incubate->read_plate determine_mic Determine MIC (Lowest concentration with no visible growth) read_plate->determine_mic validate_qc Validate QC Results (Compare to CLSI ranges) read_plate->validate_qc report Report Results determine_mic->report validate_qc->report

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a sulfonamide.

Dihydropteroate Synthase (DHPS) Inhibition Assay: A Mechanistic Deep Dive

Directly measuring the inhibition of the target enzyme provides a more mechanistic understanding of a sulfonamide's activity. A continuous spectrophotometric assay is a reproducible method for this purpose.[13][14]

  • Enzyme and Substrate Quality are Key: The purity and specific activity of the DHPS enzyme are critical. Variations in enzyme preparations can lead to significant differences in IC50 values. Similarly, the purity and concentration of the substrates, p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), must be accurately determined.

  • Optimizing Buffer Conditions: The pH, ionic strength, and presence of cofactors in the assay buffer can influence enzyme activity and inhibitor binding.[12] For DHPS, a slightly alkaline pH (around 8.0) is often optimal for activity. A systematic optimization of buffer conditions is recommended during assay development.

  • A Self-Validating System for DHPS Assays:

    • Include a known inhibitor as a positive control: A well-characterized sulfonamide with a known IC50 value should be included in each assay to monitor for consistency.

    • Determine the Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation between positive and negative controls.

Signaling Pathway: Sulfonamide Inhibition of Folic Acid Synthesis

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate DHFS Dihydrofolate Synthetase Dihydropteroate->DHFS Glutamate Glutamate Glutamate->DHFS Dihydrofolate Dihydrofolic Acid (DHF) DHFS->Dihydrofolate DHFR Dihydrofolate Reductase Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamides competitively inhibit DHPS, blocking the folic acid synthesis pathway.

Cytotoxicity Assays: The Importance of the Cellular Context

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on mammalian cells.[16][20][21][22][23]

  • Cell Line Selection is Not Arbitrary: The choice of cell line is critical and should be guided by the research question.[17] For assessing general cytotoxicity, a non-cancerous cell line might be appropriate. For anti-cancer studies, a panel of cancer cell lines representing different tumor types should be used. The metabolic activity and growth rate of the chosen cell line will influence the assay window and incubation times.

  • Controlling for Confluency and Edge Effects: Cell seeding density must be optimized to ensure that cells are in the logarithmic growth phase during the assay. Over-confluency can lead to nutrient depletion and cell death, confounding the results. Edge effects, where cells in the outer wells of a microplate behave differently, can be minimized by not using the outer wells for experimental samples.

  • A Self-Validating System for Cytotoxicity Assays:

    • Include positive and negative controls: A known cytotoxic agent should be used as a positive control, while a vehicle control (the solvent used to dissolve the sulfonamide) serves as the negative control.

    • Generate a full dose-response curve: Determining the IC50 from a multi-point dose-response curve is more reliable than a single-point measurement.

    • Monitor cell morphology: Microscopic examination of the cells before and after treatment can provide valuable qualitative information about the nature of the cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the sulfonamide compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls and a positive control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

In Vivo Reproducibility: Bridging the Gap from Bench to Bedside

Assessing the reproducibility of in vivo studies is inherently more complex due to the multitude of biological variables. While a detailed discussion is beyond the scope of this guide, some key principles for enhancing reproducibility include:

  • Standardization of Animal Models: Use of well-characterized animal strains, housed under controlled environmental conditions.

  • Robust Experimental Design: Adequate sample size, randomization of animals to treatment groups, and blinded assessment of outcomes.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the sulfonamide is crucial for designing appropriate dosing regimens and interpreting efficacy data.[24]

  • Correlation with In Vitro Data: Establishing a clear correlation between in vitro activity and in vivo efficacy is a key step in validating an in vivo model.[25]

Conclusion: A Culture of Reproducibility

The reproducibility of biological assays is not merely a technical detail; it is the bedrock of scientific progress. For sulfonamide compounds, with their diverse and expanding therapeutic potential, the ability to generate consistent and reliable data is essential for advancing our understanding and developing new treatments. By embracing a culture of reproducibility, characterized by meticulous experimental design, a deep understanding of the underlying biology of the assays, and the implementation of self-validating systems, researchers can ensure that their efforts are both scientifically sound and ultimately more impactful.

References

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. Clinical and Laboratory Standards Institute; 2020.[2]

  • CLSI. M23-A3: Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline—Third Edition. Clinical and Laboratory Standards Institute; 2008.[1]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. National Institutes of Health, Islamabad Pakistan; 2020.[2]

  • CLSI Methods Development and Standardization Working Group. Best Practices for Evaluation of Antimicrobial Susceptibility Tests. J Clin Microbiol. 2018;56(4):e01969-17.[3]

  • CLSI. Antimicrobial Susceptibility Testing. CLSI website. Accessed January 19, 2026.[4]

  • BenchChem. Comparative Analysis of Sulfaethidole Sodium and Other DHPS Inhibitors: A Guide for Researchers. BenchChem; 2025.[11]

  • BenchChem. Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. BenchChem; 2025.[5]

  • Acar J, et al. The effect of interlaboratory variability on antimicrobial susceptibility determination. Diagn Microbiol Infect Dis. 2005;53(1):61-4.[6]

  • NIH. Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands. NIH; 2013.[12]

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  • PeploBio. The Role of Assay Development and Validation in Drug Discovery. PeploBio; 2024.[27]

  • NIH. Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013.[20]

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  • Weinstein L, et al. In vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. Ann N Y Acad Sci. 1957;69(3):408-16.[28]

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  • BB3R. Standard Operating Procedure (SOP). Berlin: BB3R; 2017.[16]

  • SRI International. Biological assay development and validation. SRI International website. Accessed January 19, 2026.[29]

  • Mouton JW, et al. Variation of MIC measurements: the contribution of strain and laboratory variability to measurement precision. J Antimicrob Chemother. 2018;73(9):2394-2398.[30]

  • ResearchGate. What cell line should I choose for citotoxicity assays?. ResearchGate; 2023.[17]

  • Dispendix. Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix; 2024.[31]

  • Asadi, M, et al. Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iran J Pharm Res. 2012;11(3):891-900.[18]

  • Al-Ghorbani, M, et al. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. J Mol Struct. 2022;1250:131810.[7]

  • NIH. Cell-Based Assay Design for High-Content Screening of Drug Candidates. NIH; 2019.[32]

  • ResearchGate. Engineering dihydropteroate synthase (DHPS) for efficient expression on M13 phage. ResearchGate; 2004.[33]

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Validation

A Researcher's Guide to the Metabolic Stability of Methanesulfonamide Derivatives: A Comparative Study

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations, w...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to adverse effects. The methanesulfonamide group is a ubiquitous functional moiety in medicinal chemistry, valued for its ability to act as a hydrogen bond donor and acceptor, and to impart favorable physicochemical properties. However, the metabolic fate of this functional group and its derivatives can be complex and is highly dependent on the overall molecular structure.

This guide provides a comparative study of the metabolic stability of methanesulfonamide derivatives, offering insights into the structural features that govern their biotransformation. We will delve into the common metabolic pathways, present a detailed experimental protocol for assessing metabolic stability using human liver microsomes, and provide a comparative analysis of hypothetical methanesulfonamide derivatives to illustrate key structure-stability relationships. This document is intended for researchers, scientists, and drug development professionals seeking to design and select methanesulfonamide-containing drug candidates with optimized metabolic profiles.

The Methanesulfonamide Moiety: An Overview of its Metabolic Profile

The methanesulfonamide group (CH₃SO₂NHR) is generally considered to be relatively stable from a metabolic standpoint, particularly when compared to aromatic sulfonamides. As an aliphatic sulfonamide, it lacks the aromatic amine group that is a common site for metabolic modification in aromatic sulfonamides.[1] However, the overall metabolic stability of a drug molecule containing a methanesulfonamide is dictated by the entire chemical structure, with various substituents influencing its susceptibility to enzymatic degradation.

The primary routes of metabolism for drug candidates, including those containing a methanesulfonamide group, are categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[2][3] Phase II reactions involve the conjugation of these functional groups with endogenous molecules to increase water solubility and facilitate excretion.[4][5]

For methanesulfonamide derivatives, metabolic transformations can occur at several positions:

  • N-dealkylation: If the nitrogen atom is substituted with an alkyl group, N-dealkylation can be a significant metabolic pathway.

  • Oxidation of the methyl group: The methyl group of the methanesulfonamide can undergo hydroxylation, followed by further oxidation to a carboxylic acid.

  • Metabolism of the R-group: The substituent attached to the sulfonamide nitrogen (R-group) is often the primary site of metabolism. Aromatic or heterocyclic R-groups are susceptible to hydroxylation, while other functional groups within the R-group can undergo various metabolic transformations.

  • Sulfonamide bond cleavage: While generally stable, the sulfonamide bond can be cleaved under certain biological conditions.[1]

Understanding these potential metabolic "soft spots" is crucial for designing more stable analogues.

Experimental Design for a Comparative Metabolic Stability Study

To objectively compare the metabolic stability of different methanesulfonamide derivatives, a well-controlled in vitro assay is essential. The human liver microsome (HLM) stability assay is a widely used and robust method for this purpose.[6] HLMs are vesicles of the endoplasmic reticulum from human liver cells and contain a high concentration of drug-metabolizing enzymes, particularly CYP enzymes.[5]

The following diagram illustrates the general workflow for a comparative HLM stability assay:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis prep_stock Prepare Stock Solutions of Test Compounds mix Pre-incubate HLM and Test Compounds at 37°C prep_stock->mix prep_hlm Prepare HLM Suspension (e.g., 1 mg/mL) prep_hlm->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH Regenerating System prep_nadph->start_reaction mix->start_reaction time_points Incubate at 37°C and Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction with Cold Acetonitrile (+ Internal Standard) time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) plot->calculate

Caption: Workflow for a Human Liver Microsome (HLM) Metabolic Stability Assay.

Detailed Experimental Protocol: Human Liver Microsome Stability Assay

This protocol outlines a typical procedure for determining the metabolic stability of methanesulfonamide derivatives.

Materials:

  • Test methanesulfonamide derivatives

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (cold)

  • Internal standard (a structurally similar compound that is stable under the assay conditions)

  • Water bath or incubator at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mM.

    • Thaw the human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in cold potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, add the required volume of potassium phosphate buffer.

    • Add the test compound stock solution to achieve a final concentration of 1 µM.

    • Add the HLM suspension and pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately add the aliquot to a tube containing cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be optimized for each test compound.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Comparative Analysis of Methanesulfonamide Derivatives

To illustrate the impact of structural modifications on metabolic stability, let's consider a hypothetical series of methanesulfonamide derivatives. The following table presents plausible data from an HLM stability assay, reflecting common trends observed in drug metabolism.

Compound IDStructuret½ (min)CLint (µL/min/mg protein)Predicted Major Metabolic Pathway
MS-01 > 60< 11.6Low clearance
MS-02 4515.4N-demethylation
MS-03 2527.7Aromatic hydroxylation
MS-04 5512.6Low clearance (steric hindrance)
MS-05 > 60< 11.6Low clearance (electron-withdrawing group)
MS-06 1546.2Oxidation of the furan ring

(Note: The structures in the table are for illustrative purposes.)

Interpretation of the Data and Structure-Stability Relationships:

  • MS-01 (Reference Compound): The parent N-phenyl methanesulfonamide shows high metabolic stability, indicating that the core structure is not highly susceptible to metabolism.

  • MS-02 (N-Methylation): The addition of a methyl group on the sulfonamide nitrogen provides a site for N-demethylation, a common metabolic pathway, leading to a slight decrease in stability compared to MS-01.

  • MS-03 (Unsubstituted Phenyl): The unsubstituted phenyl ring is a prime target for aromatic hydroxylation by CYP enzymes, resulting in significantly lower metabolic stability.

  • MS-04 (Introduction of a tert-Butyl Group): The bulky tert-butyl group provides steric hindrance around the aromatic ring, shielding it from enzymatic attack and thus improving metabolic stability compared to MS-03. This is a common strategy to block metabolic "soft spots".[7]

  • MS-05 (Introduction of a Trifluoromethyl Group): The strongly electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards oxidative metabolism, leading to a significant increase in metabolic stability.[8]

  • MS-06 (Heterocyclic Substitution): The furan ring is an electron-rich heterocycle that is highly susceptible to oxidation, resulting in poor metabolic stability. This highlights the importance of carefully selecting heterocyclic substituents.

The following diagram illustrates the primary metabolic pathways for these hypothetical derivatives:

G MS02 MS-02 (N-Methyl) Metabolite_N_dealkyl N-dealkylated Metabolite MS02->Metabolite_N_dealkyl CYP-mediated N-demethylation MS03 MS-03 (Phenyl) Metabolite_hydroxyl Hydroxylated Metabolite MS03->Metabolite_hydroxyl CYP-mediated Aromatic Hydroxylation MS06 MS-06 (Furan) Metabolite_oxidized Oxidized Furan Metabolite MS06->Metabolite_oxidized CYP-mediated Furan Oxidation

Caption: Primary Metabolic Pathways of Methanesulfonamide Derivatives.

Conclusion and Future Directions

The metabolic stability of methanesulfonamide derivatives is a multifaceted property that is profoundly influenced by their chemical structure. By understanding the key metabolic pathways and employing rational design strategies, researchers can significantly improve the pharmacokinetic profiles of their drug candidates. The in vitro human liver microsome stability assay is an indispensable tool in this process, providing valuable data for compound selection and optimization.

Future work in this area will likely focus on the development of more predictive in silico models for metabolic stability, further refining our ability to design metabolically robust molecules from the outset. Additionally, a deeper understanding of the interplay between different metabolic enzymes and the role of transporters will provide a more complete picture of the in vivo fate of methanesulfonamide derivatives. By integrating these advanced methodologies, the drug discovery community can continue to develop safer and more effective medicines.

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Comparative

A Guide to the Spectroscopic Differentiation of (Bromophenyl)methanesulfonamide Regioisomers

For researchers, scientists, and professionals in drug development, the unambiguous identification of regioisomers is a cornerstone of chemical synthesis and analysis. The precise placement of a substituent on an aromati...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of regioisomers is a cornerstone of chemical synthesis and analysis. The precise placement of a substituent on an aromatic ring can profoundly alter a molecule's pharmacological, toxicological, and pharmacokinetic properties. This guide provides an in-depth spectroscopic comparison of (3-Bromophenyl)methanesulfonamide and its ortho- and para-regioisomers.

While comprehensive published spectra for this specific compound series are not widely available, this guide leverages foundational spectroscopic principles and data from analogous structures to provide a robust framework for their differentiation. We will explore how Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS) each contribute unique and complementary information to solve this common analytical challenge.

Molecular Structures and the Basis for Spectroscopic Differences

The core challenge lies in distinguishing the 1,2- (ortho), 1,3- (meta), and 1,4- (para) substitution patterns on the phenyl ring. These structural differences directly influence molecular symmetry and the electronic environment of each atom, leading to distinct and predictable spectroscopic signatures.

G cluster_ortho (2-Bromophenyl)methanesulfonamide (ortho) cluster_meta (3-Bromophenyl)methanesulfonamide (meta) cluster_para (4-Bromophenyl)methanesulfonamide (para) ortho ortho meta meta para para

Caption: Chemical structures of the ortho, meta, and para regioisomers.

Part 1: FT-IR Spectroscopy – Identifying Functional Groups and Substitution Patterns

FT-IR spectroscopy is an invaluable tool for the rapid confirmation of functional groups. For all three isomers, the spectra will be dominated by characteristic vibrations of the methanesulfonamide and bromophenyl moieties. While many peaks will overlap, the key to differentiation lies in the subtle shifts and, most importantly, the out-of-plane bending region that is highly sensitive to the aromatic substitution pattern.

Key Vibrational Modes:

  • N-H Stretch: The sulfonamide N-H₂ group will typically exhibit two distinct stretching bands in the 3400-3200 cm⁻¹ region.

  • S=O Stretch: The sulfonyl group (SO₂) will produce two strong, characteristic absorption bands: an asymmetric stretch around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹.

  • Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak bands will be present in the 1600-1450 cm⁻¹ region.

  • C-H Out-of-Plane Bending: This is the most diagnostic region for distinguishing these regioisomers. The specific pattern of substitution on the benzene ring dictates the frequencies of these strong absorptions, typically found between 900 and 675 cm⁻¹.

Table 1: Predicted FT-IR Data and Differentiating Features

Functional GroupExpected Wavenumber (cm⁻¹)(2-Bromo-) ortho(3-Bromo-) meta(4-Bromo-) para
N-H₂ Stretch3400-3200PresentPresentPresent
Aromatic C-H Stretch>3000PresentPresentPresent
S=O Asymmetric Stretch1350-1300Strong absorptionStrong absorptionStrong absorption
S=O Symmetric Stretch1160-1140Strong absorptionStrong absorptionStrong absorption
C-H Out-of-Plane Bend 900-675 Strong band at ~750 cm⁻¹ (1,2-disubstituted) Bands at ~780 cm⁻¹ and ~690 cm⁻¹ (1,3-disubstituted) Strong band at ~820 cm⁻¹ (1,4-disubstituted)

Expert Interpretation: While the presence of the sulfonamide group is easily confirmed in all three compounds, the definitive identification of the isomer via FT-IR relies on careful analysis of the "fingerprint region." The out-of-plane C-H bending vibrations provide a reliable indication of the substitution pattern on the aromatic ring.

Part 2: ¹H NMR Spectroscopy – The Gold Standard for Isomer Differentiation

Proton NMR spectroscopy offers the most definitive and unambiguous method for distinguishing the three regioisomers. The chemical shifts and, more critically, the spin-spin coupling patterns of the aromatic protons provide a unique fingerprint for each substitution pattern.

G cluster_ortho Ortho Isomer Pattern cluster_meta Meta Isomer Pattern cluster_para Para Isomer Pattern ortho_protons 4 Aromatic Protons (Adjacent) ortho_pattern Complex, overlapping multiplets ortho_protons->ortho_pattern meta_protons 4 Aromatic Protons (Distinct Environments) meta_pattern Four separate signals (e.g., s, d, t, ddd) meta_protons->meta_pattern para_protons 4 Aromatic Protons (Symmetrical) para_pattern Two doublets (AA'BB' system) para_protons->para_pattern

Caption: Predicted ¹H NMR aromatic region splitting patterns.

Analysis of Key Resonances:

  • Benzylic Protons (Ar-CH₂-S): All isomers will show a singlet for these two protons, expected around δ 4.3-4.5 ppm. The electronic effect of the bromine's position may cause minor shifts, but the multiplicity will be the same.

  • Sulfonamide Protons (-SO₂NH₂): These protons will appear as a broad singlet, typically between δ 4.8-5.5 ppm. The chemical shift can be variable and is dependent on concentration and solvent.

  • Aromatic Protons (Ar-H): This region (δ 7.0-7.8 ppm) is the most informative.

    • (2-Bromophenyl)methanesulfonamide (ortho): The four aromatic protons are all adjacent and in unique chemical environments. This will result in a complex and overlapping series of multiplets, making definitive assignment challenging without advanced 2D NMR techniques.

    • (3-Bromophenyl)methanesulfonamide (meta): This isomer will display four distinct signals for the four aromatic protons, with predictable multiplicities. One would expect to see a singlet-like signal for the proton between the two substituents, along with a doublet, a triplet, and a doublet of doublets.

    • (4-Bromophenyl)methanesulfonamide (para): Due to the molecule's C₂ symmetry axis, the protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. This results in a classic AA'BB' system, which appears as two distinct doublets, each integrating to 2H. This clean, simple pattern is a hallmark of para-disubstitution.

Table 2: Predicted ¹H NMR Spectroscopic Data

Protons(2-Bromo-) ortho(3-Bromo-) meta(4-Bromo-) para
Ar-H ~δ 7.2-7.7 (4H, complex m) ~δ 7.2-7.6 (4H, four distinct signals) ~δ 7.3 (2H, d), ~δ 7.5 (2H, d)
-SO₂NH₂ ~δ 5.0 (2H, br s)~δ 5.0 (2H, br s)~δ 5.0 (2H, br s)
Ar-CH₂-S ~δ 4.4 (2H, s)~δ 4.4 (2H, s)~δ 4.4 (2H, s)

(Note: Chemical shifts (δ) are predicted in ppm relative to TMS. Multiplicities: s=singlet, d=doublet, m=multiplet, br=broad).

Part 3: ¹³C NMR Spectroscopy – Confirmation through Carbon Count

Differentiating by Signal Count:

  • (2-Bromo- and 3-Bromophenyl)methanesulfonamide (ortho and meta): Both of these isomers lack symmetry from the perspective of the carbon backbone. Therefore, they will each exhibit seven distinct signals: six for the aromatic carbons and one for the benzylic (-CH₂) carbon.

  • (4-Bromophenyl)methanesulfonamide (para): The C₂ symmetry of the para isomer makes pairs of aromatic carbons chemically equivalent (C2/C6 and C3/C5). This results in a reduced number of signals. The spectrum will show only five distinct signals: four for the aromatic carbons and one for the benzylic carbon.

The carbon directly attached to the bromine atom (C-Br) will also have a characteristic chemical shift, typically in the range of δ 120-125 ppm.

Table 3: Predicted ¹³C NMR Spectroscopic Data

Carbon Environment(2-Bromo-) ortho(3-Bromo-) meta(4-Bromo-) para
Number of Aromatic Signals 6 6 4
Number of Aliphatic Signals 1 (-CH₂-)1 (-CH₂-)1 (-CH₂-)
Total Number of Signals 7 7 5

Part 4: Mass Spectrometry – Confirmation of Molecular Formula

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For the (Bromophenyl)methanesulfonamide isomers, the most striking feature will be the isotopic pattern of bromine.

  • Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Consequently, all three isomers will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. For C₇H₈BrNO₂S, these would appear at m/z 249 and 251 (for the respective bromine isotopes).[1][2]

  • Fragmentation: The primary fragmentation pathway for all three isomers is expected to be the cleavage of the C-S bond, leading to the formation of a bromobenzyl cation. This fragment will also exhibit the 1:1 isotopic pattern at m/z 169 and 171.

Expert Interpretation: While mass spectrometry is excellent for confirming the molecular formula (C₇H₈BrNO₂S) and the presence of a single bromine atom, it is generally not effective at distinguishing between these regioisomers, as they are expected to produce identical or very similar fragmentation patterns.

Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols should be employed.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Method: KBr Pellet

  • Protocol:

    • Finely grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

    • Record a background spectrum using an empty sample holder.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Protocol:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

    • For ¹H NMR: Acquire the spectrum using a 400 MHz or higher spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio. Process the data with Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine proton ratios.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence on the same instrument. A greater number of scans will be required due to the lower natural abundance of ¹³C.

3. Mass Spectrometry (MS)

  • Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer.

    • For EI, the sample is vaporized and bombarded with a high-energy electron beam.

    • For ESI, the solution is sprayed through a charged capillary to form ionized droplets.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-400 amu), ensuring sufficient resolution to observe the isotopic pattern of bromine.

Conclusion and Summary

The successful differentiation of (2-Bromophenyl)methanesulfonamide, (3-Bromophenyl)methanesulfonamide, and (4-Bromophenyl)methanesulfonamide relies on a synergistic application of modern spectroscopic techniques.

  • Mass Spectrometry confirms the correct molecular weight and the presence of bromine.

  • FT-IR Spectroscopy verifies the key functional groups and provides the first clue to the substitution pattern via the C-H bending region.

  • ¹³C NMR Spectroscopy offers a clear distinction between the para isomer (5 signals) and the ortho/meta isomers (7 signals).

  • ¹H NMR Spectroscopy stands as the ultimate arbiter, providing unambiguous identification of all three isomers through the unique and predictable splitting patterns of their aromatic protons.

By understanding the principles behind each technique and how they relate to molecular structure, researchers can confidently and accurately characterize these and other important regioisomeric compounds.

Table 4: Definitive Spectroscopic Features for Isomer Identification

Technique(2-Bromo-) ortho(3-Bromo-) meta(4-Bromo-) para
¹H NMR (Aromatic) Complex multipletFour distinct signalsTwo doublets (AA'BB')
¹³C NMR (Total Signals) 775
FT-IR (C-H Bend) ~750 cm⁻¹~780 & ~690 cm⁻¹~820 cm⁻¹
MS (Molecular Ion) m/z 249/251m/z 249/251m/z 249/251

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChemLite. (n.d.). (3-bromophenyl)methanesulfonamide (C7H8BrNO2S). Retrieved from [Link]

  • PubChemLite. (n.d.). (4-bromophenyl)methanesulfonamide (C7H8BrNO2S). Retrieved from [Link]

  • PubChem. (n.d.). Methanesulfonamide. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

Sources

Validation

Head-to-head comparison of different synthetic routes to (3-Bromophenyl)methanesulfonamide

A Head-to-Head Comparison of Synthetic Routes to (3-Bromophenyl)methanesulfonamidea Introduction (3-Bromophenyl)methanesulfonamide is a valuable chemical intermediate, frequently utilized as a structural motif in the dev...

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of Synthetic Routes to (3-Bromophenyl)methanesulfonamidea

Introduction

(3-Bromophenyl)methanesulfonamide is a valuable chemical intermediate, frequently utilized as a structural motif in the development of novel therapeutic agents and functional materials. Its synthesis, while seemingly straightforward, presents several strategic options for the discerning chemist. The choice of a synthetic route can significantly impact overall efficiency, scalability, yield, and cost-effectiveness. This guide provides a detailed, head-to-head comparison of two primary synthetic strategies, offering field-proven insights and experimental data to inform route selection for research, process development, and manufacturing applications.

The two routes evaluated are:

  • Route A: The Direct Approach - Convergent synthesis via direct sulfonylation of a commercially available benzylamine.

  • Route B: The Linear Build-Up - A multi-step approach starting from the bulk chemical 3-bromotoluene.

Route A: Direct Sulfonylation of 3-Bromobenzylamine

This strategy represents the most direct and convergent approach, leveraging the nucleophilic character of 3-bromobenzylamine to react with an electrophilic methanesulfonyl source.

Strategic Overview & Causality

The core of this route is the formation of the sulfonamide bond in a single, high-yielding step. By starting with 3-bromobenzylamine, the carbon-nitrogen bond and the correct aromatic substitution pattern are already in place. The reaction with methanesulfonyl chloride is a classic and reliable method for sulfonamide formation. The choice of a non-nucleophilic base, such as pyridine or triethylamine, is critical. The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation and deactivation of the starting amine. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and its ability to dissolve both the reactants and the product, facilitating a homogeneous reaction environment.

Experimental Protocol: Route A

Step 1: Synthesis of (3-Bromophenyl)methanesulfonamide

  • To a solution of 3-bromobenzylamine (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M) in a flame-dried, round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq.).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add methanesulfonyl chloride (1.1 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding 1 M HCl (aq.). Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield (3-Bromophenyl)methanesulfonamide as a crystalline solid.

Workflow Diagram: Route A

Route_A_Workflow cluster_start Starting Materials cluster_process Process cluster_workup Workup & Purification cluster_end Final Product A1 3-Bromobenzylamine P1 Sulfonylation Reaction (0 °C to RT, 4-6h) A1->P1 A2 Methanesulfonyl Chloride A2->P1 A3 Triethylamine, DCM A3->P1 W1 Aqueous Workup (HCl, NaHCO3, Brine) P1->W1 W2 Drying & Concentration W1->W2 W3 Recrystallization W2->W3 F1 (3-Bromophenyl)methanesulfonamide W3->F1

Caption: Workflow for the direct sulfonylation approach (Route A).

Route B: Linear Synthesis from 3-Bromotoluene

This route is a linear, multi-step synthesis that builds the target molecule from a simple, inexpensive starting material. It offers an alternative when the primary amine precursor of Route A is unavailable or prohibitively expensive.

Strategic Overview & Causality

This pathway begins with the functionalization of the benzylic position of 3-bromotoluene.

  • Benzylic Bromination: The first step involves a free-radical bromination using N-bromosuccinimide (NBS). This reagent is highly selective for the benzylic position over aromatic bromination, especially when used with a radical initiator like AIBN or under photochemical conditions. Carbon tetrachloride (CCl₄) is a traditional solvent, though safer alternatives like acetonitrile are now common.[1]

  • Sulfonate Formation: The resulting 3-bromobenzyl bromide is a potent electrophile. It undergoes nucleophilic substitution with aqueous sodium sulfite in a process known as the Strecker sulfite alkylation.[2] This efficiently forms the C-S bond, yielding the sodium salt of (3-bromophenyl)methanesulfonic acid.

  • Sulfonyl Chloride Synthesis: The sulfonate salt is then converted to the more reactive sulfonyl chloride. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are standard for this transformation, which proceeds via nucleophilic acyl substitution at the sulfur center.

  • Amination: The final step is the reaction of the newly formed (3-bromophenyl)methanesulfonyl chloride with an ammonia source, such as aqueous ammonium hydroxide, to form the sulfonamide product. This is a robust and typically high-yielding reaction.[3]

Experimental Protocol: Route B

Step 1: Synthesis of 3-Bromobenzyl Bromide

  • To a solution of 3-bromotoluene (1.0 eq.) in acetonitrile (MeCN, ~0.3 M), add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN, 0.02 eq.).

  • Heat the mixture to reflux (approx. 82 °C) for 3-4 hours, monitoring by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and then to 0 °C to precipitate the succinimide byproduct.

  • Filter off the solid and wash with cold MeCN.

  • Concentrate the filtrate under reduced pressure. The crude 3-bromobenzyl bromide can be used directly or purified by vacuum distillation.[4]

Step 2: Synthesis of Sodium (3-bromophenyl)methanesulfonate

  • Prepare a solution of sodium sulfite (Na₂SO₃, 1.2 eq.) in water (~1.0 M).

  • Add the crude 3-bromobenzyl bromide (1.0 eq.) to the sulfite solution.

  • Heat the biphasic mixture to reflux (100 °C) with vigorous stirring for 8-12 hours.

  • Cool the reaction mixture to room temperature. The product salt may precipitate upon cooling. If not, reduce the volume of water under vacuum to induce crystallization.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 3: Synthesis of (3-Bromophenyl)methanesulfonyl Chloride

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases noxious gases.

  • To a flask charged with thionyl chloride (SOCl₂, 3.0 eq.), add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq.).

  • Add the dry sodium (3-bromophenyl)methanesulfonate (1.0 eq.) portion-wise at room temperature.

  • Heat the mixture to reflux (approx. 76 °C) for 2-3 hours until gas evolution ceases.

  • Cool the mixture to room temperature and carefully remove the excess thionyl chloride by vacuum distillation.

  • The remaining crude sulfonyl chloride can be purified by high-vacuum distillation or used directly in the next step.

Step 4: Synthesis of (3-Bromophenyl)methanesulfonamide

  • Cool a flask of concentrated ammonium hydroxide (NH₄OH, excess) to 0 °C.

  • Dissolve the crude (3-bromophenyl)methanesulfonyl chloride (1.0 eq.) in a minimal amount of an inert solvent like THF or dioxane.

  • Add the sulfonyl chloride solution dropwise to the cold, stirred ammonium hydroxide solution.

  • A white precipitate will form immediately. Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Filter the solid product, wash thoroughly with cold water to remove ammonium salts, and dry under vacuum.

  • Further purify by recrystallization as described in Route A.

Workflow Diagram: Route B

Route_B_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sulfonation cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Amination cluster_end Final Product B0 3-Bromotoluene B1 NBS, AIBN MeCN, Reflux B0->B1 B2 Intermediate: 3-Bromobenzyl Bromide B1->B2 B3 Na2SO3, H2O Reflux B2->B3 B4 Intermediate: Sodium (3-bromophenyl)methanesulfonate B3->B4 B5 SOCl2, DMF (cat.) Reflux B4->B5 B6 Intermediate: (3-Bromophenyl)methanesulfonyl Chloride B5->B6 B7 Conc. NH4OH 0 °C to RT B6->B7 B8 (3-Bromophenyl)methanesulfonamide B7->B8

Caption: Workflow for the linear synthesis approach (Route B).

Head-to-Head Performance Comparison

The selection of an optimal synthetic route depends on a multi-faceted analysis of key performance indicators. The following table summarizes the objective comparison between Route A and Route B.

ParameterRoute A: Direct SulfonylationRoute B: Linear Build-UpRationale & Field Insights
Number of Steps 14Route A offers superior step economy, reducing labor, time, and potential for material loss between stages.
Overall Yield (Est.) High (~85-95%)Moderate (~50-65%)Single, high-yielding reactions are inherently more efficient. The cumulative yield of a 4-step sequence is mathematically lower.
Starting Material Cost Medium-HighLow3-Bromobenzylamine is a functionalized intermediate and is more expensive than the bulk chemical 3-bromotoluene.
Reagent Hazards ModerateHighRoute B involves highly corrosive (SOCl₂, PCl₅) and lachrymatory (benzyl bromide) substances, requiring stringent handling protocols.
Scalability ExcellentGoodRoute A is easily scalable with good temperature control. Route B's use of heterogeneous reactions and hazardous reagents can pose challenges on a larger scale.
Purification Simple (Recrystallization)Moderate (Multiple steps)Route B requires purification of intermediates or careful handling of crude materials, increasing complexity.
Atom Economy GoodPoorRoute B generates significant inorganic waste (succinimide, sodium salts, chloride salts) across its multiple steps.

Conclusion and Recommendation

Route A (Direct Sulfonylation) is unequivocally the superior strategy for most applications, particularly in research and early-stage development. Its elegance, high yield, step economy, and operational simplicity make it the preferred choice when time and resources are primary considerations. The higher initial cost of 3-bromobenzylamine is often offset by the significant reduction in labor, solvent usage, and downstream processing costs.

Route B (Linear Build-Up) remains a viable, albeit more challenging, alternative. It becomes economically attractive only in scenarios where the cost of 3-bromobenzylamine is exceptionally high and access to inexpensive, bulk 3-bromotoluene is a key driver. This route may be considered for large-scale manufacturing where a dedicated process has been optimized to handle the hazardous reagents and multiple unit operations efficiently. However, for the typical laboratory or pilot-plant setting, the operational complexities and lower overall yield make it a less desirable option.

Ultimately, the choice is a strategic one. For speed, efficiency, and ease of execution, the direct approach of Route A is highly recommended.

References

  • PrepChem. Preparation of 3-bromobenzyl bromide. Available at: [Link]

  • ResearchGate. Strecker sulfite alkylation. Available at: [Link]

  • Google Patents. US5166431A - Preparation of alkanesulfonamides.
  • Master Organic Chemistry. Strecker Synthesis. Available at: [Link]

  • Merck Index. Strecker Sulfite Alkylation. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Benzylsulfonyl Chloride: Synthesis and Industrial Relevance. Available at: [Link]

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Comparative

A Researcher's Guide to Statistical Comparison of IC50 Values for Novel Drug Candidates

In the landscape of drug discovery, the half-maximal inhibitory concentration (IC50) stands as a critical metric for quantifying the potency of a novel compound. It represents the concentration of a drug required to inhi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the half-maximal inhibitory concentration (IC50) stands as a critical metric for quantifying the potency of a novel compound. It represents the concentration of a drug required to inhibit a specific biological or biochemical process by 50%.[1][2] However, the journey from raw experimental data to a statistically sound comparison of IC50 values between different drug candidates is fraught with potential pitfalls. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the statistical methodologies required for a robust comparison of IC50 values, ensuring the scientific integrity and trustworthiness of your findings.

The Foundation: Accurate IC50 Determination

Before comparing IC50 values, it is paramount to ensure their accurate determination. This is typically achieved by fitting a dose-response curve to experimental data using nonlinear regression.[3][4] The most common model for this is the four-parameter logistic (4PL) equation, which describes the sigmoidal relationship between drug concentration and biological response.[5][6]

A crucial first step in this process is the logarithmic transformation of the drug concentration data.[7] Plotting response against the log of the concentration typically results in a symmetrical sigmoidal curve, which aligns with the assumptions of many statistical models.[7] This transformation is essential for obtaining a more accurate and reliable IC50 estimate.[7]

Key Parameters of the Dose-Response Curve:
  • Top Plateau: The maximal response in the absence of the inhibitor.

  • Bottom Plateau: The minimal response at saturating inhibitor concentrations.

  • Hill Slope (or slope factor): Describes the steepness of the curve.

  • IC50: The concentration of the inhibitor that elicits a response halfway between the top and bottom plateaus.[8]

It is important to distinguish between relative IC50 and absolute IC50 . The relative IC50 is the concentration that produces a 50% response relative to the specific experimental range (the top and bottom plateaus of the fitted curve).[8][9][10] The absolute IC50, on the other hand, is the concentration that produces a 50% response relative to a defined control (e.g., 0% and 100% inhibition).[8][9][10] For valid comparisons between different compounds or experiments, it is often preferable to determine the absolute IC50, as the relative IC50 can be influenced by variations in the dynamic range of the assay.[11]

Statistical Showdown: Comparing IC50 Values

Once you have reliably determined the IC50 values for your drug candidates, the next step is to perform a statistical comparison to ascertain if the observed differences are significant. There are several statistical methods available, each with its own specific applications and underlying assumptions.

Method 1: The Extra Sum-of-Squares F-Test (Comparing Entire Curves)

The most robust method for comparing the potency of two or more drugs is to compare their entire dose-response curves simultaneously using the extra sum-of-squares F-test.[12][13] This method tests the null hypothesis that a single curve is sufficient to describe all the data sets, versus the alternative hypothesis that each data set requires its own distinct curve.

Causality Behind This Choice: This approach is superior to simply comparing the IC50 values directly because it considers all the data points and the overall shape of the dose-response curves. It can detect differences in potency (a shift in the IC50), efficacy (a change in the maximal effect), or the steepness of the curve (Hill slope).

Experimental Workflow:

G cluster_0 Data Preparation cluster_1 Nonlinear Regression Analysis cluster_2 Statistical Comparison cluster_3 Conclusion A Input raw dose-response data for each drug candidate B Log-transform drug concentrations A->B C Fit individual dose-response curves (e.g., 4PL model) B->C D Fit a single global curve to all data sets C->D E Perform Extra Sum-of-Squares F-Test D->E F Interpret P-value E->F G P < 0.05: Curves are significantly different F->G Reject Null Hypothesis H P > 0.05: Curves are not significantly different F->H Fail to Reject Null Hypothesis

Caption: Workflow for comparing dose-response curves using the extra sum-of-squares F-test.

Interpretation of Results: A significant P-value (typically < 0.05) from the F-test indicates that the dose-response curves are statistically different.[14][15] This implies a difference in at least one of the curve parameters (IC50, Hill slope, top, or bottom plateau). Further analysis can then be performed to determine which specific parameter(s) differ.

Method 2: Comparing IC50 Values Directly with t-Tests and ANOVA

In some cases, you may be primarily interested in comparing the IC50 values themselves. This can be done using t-tests (for comparing two groups) or Analysis of Variance (ANOVA) (for comparing more than two groups).[16][17]

Causality Behind This Choice: This approach is more direct if your primary hypothesis is focused solely on the difference in potency (IC50) between the compounds. However, it relies on the assumption that the other curve parameters (Hill slope, top, and bottom plateaus) are similar.

Critical Note on Data Distribution: IC50 values themselves are not normally distributed.[7][18] Therefore, it is essential to perform the statistical analysis on the logarithm of the IC50 values (logIC50) or pIC50 (-logIC50), which are more likely to follow a normal distribution.[7][18]

Experimental Protocol: Comparing Two Drug Candidates (t-Test)

  • Replicate Experiments: Perform multiple independent experiments (at least three) to obtain replicate IC50 values for each drug candidate.

  • Data Transformation: Calculate the logIC50 for each replicate.

  • Normality Test: Perform a normality test (e.g., Shapiro-Wilk test) on the logIC50 values for each group to ensure they follow a normal distribution.[19][20][21]

  • Homogeneity of Variances Test: Perform a test for homogeneity of variances (e.g., Levene's test) to ensure that the variances of the two groups are similar.[19][20][21]

  • t-Test: If the assumptions of normality and homogeneity of variances are met, perform an unpaired t-test on the logIC50 values.[17]

  • Interpretation: A significant P-value indicates a statistically significant difference between the IC50 values of the two drug candidates.

Experimental Protocol: Comparing More Than Two Drug Candidates (ANOVA)

  • Replicate Experiments & Data Transformation: Follow steps 1 and 2 from the t-test protocol.

  • Normality and Homogeneity of Variances Tests: Perform these tests on the logIC50 values for all groups.

  • One-Way ANOVA: If the assumptions are met, perform a one-way ANOVA on the logIC50 values.[16][22]

  • Post-Hoc Tests: If the ANOVA result is significant, perform post-hoc tests (e.g., Tukey's or Dunnett's test) to determine which specific pairs of drug candidates have significantly different IC50 values.

  • Interpretation: The results of the post-hoc tests will indicate the specific pairwise differences in potency.

G cluster_0 Data Collection & Transformation cluster_1 Assumption Checking cluster_2 Statistical Test Selection cluster_3 Interpretation A Obtain replicate IC50 values for each drug B Calculate logIC50 for each replicate A->B C Test for Normality (e.g., Shapiro-Wilk) B->C D Test for Homogeneity of Variances (e.g., Levene's) B->D E Assumptions Met? C->E D->E F Parametric Test (t-test or ANOVA) E->F Yes G Non-parametric Test (e.g., Mann-Whitney or Kruskal-Wallis) E->G No H Determine statistical significance of IC50 differences F->H G->H

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Safety & Regulatory Compliance

Safety

Hazard Identification and Risk Assessment: Know Your Compound

An Expert Guide to the Proper Disposal of (3-Bromophenyl)methanesulfonamide For researchers engaged in the fast-paced world of drug discovery and development, rigorous adherence to safety protocols is not merely a matter...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Proper Disposal of (3-Bromophenyl)methanesulfonamide

For researchers engaged in the fast-paced world of drug discovery and development, rigorous adherence to safety protocols is not merely a matter of compliance, but a cornerstone of scientific excellence. The proper management of chemical waste, from the point of generation to final disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of (3-Bromophenyl)methanesulfonamide (CAS No. 919354-04-4), grounded in regulatory standards and field-proven best practices.

Understanding the intrinsic hazards of a chemical is the first step in managing its lifecycle safely. (3-Bromophenyl)methanesulfonamide is a halogenated organic compound whose risks necessitate careful handling. The primary source for this information is the manufacturer's Safety Data Sheet (SDS), which provides standardized hazard classifications under the Globally Harmonized System (GHS).[1]

The specific hazards associated with (3-Bromophenyl)methanesulfonamide are summarized below.[1]

Hazard ClassGHS Hazard StatementImplication for Laboratory Personnel
Acute Toxicity, OralH302: Harmful if swallowedIngestion can lead to adverse health effects. Strict hygiene practices, such as no eating or drinking in the lab and washing hands thoroughly after handling, are mandatory.
Skin Corrosion/IrritationH315: Causes skin irritationDirect contact with the skin can cause redness, itching, or inflammation. Appropriate chemical-resistant gloves must be worn to prevent exposure.
Serious Eye Damage/IrritationH319: Causes serious eye irritationAccidental contact with the eyes can result in significant irritation or damage. Goggles or a face shield are essential to prevent splashes or dust exposure.
STOT - Single ExposureH335: May cause respiratory irritationInhalation of the dust can irritate the respiratory tract, leading to coughing or shortness of breath. All handling should occur in a well-ventilated fume hood.

These classifications mandate that (3-Bromophenyl)methanesulfonamide be treated as a hazardous substance throughout its use and disposal.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Based on the identified hazards, a specific PPE protocol is required to create a barrier between the researcher and the chemical. This is not just a recommendation but a critical safety system.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI-approved chemical splash goggles or a full-face shield.[1]Protects against accidental splashes of solutions or airborne dust from the solid compound.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use and changed immediately if contaminated.[2]Prevents skin irritation and potential absorption through dermal contact.
Body Protection A fully-buttoned laboratory coat, long pants, and closed-toe shoes. A chemical-resistant apron may be advisable for larger quantities.Minimizes the risk of skin contact from spills and protects personal clothing from contamination.
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to control exposure to dust or vapors.[3]Prevents respiratory tract irritation by ensuring adequate ventilation and containment of the chemical.

Spill Management: An Immediate Action Plan

In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and prevent environmental contamination.

Procedure for Small Solid Spills:

  • Evacuate and Secure: Immediately alert others in the vicinity. Restrict access to the spill area.

  • Don PPE: Before any cleanup, don the full PPE ensemble described in the section above.

  • Contain and Collect: Gently cover the spill with an inert, non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels for the initial containment.

  • Transfer: Carefully sweep or scoop the contained material and spill residue into a designated hazardous waste container. Use non-sparking tools if there is any fire risk.

  • Decontaminate: Clean the spill area with a cloth or sponge dampened with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), collecting all cleaning materials as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly before resuming normal work.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department, following local protocols.

Proper Disposal Procedures: A Step-by-Step Workflow

The disposal of (3-Bromophenyl)methanesulfonamide and materials contaminated with it is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[4][5] Under no circumstances should this chemical be disposed of in the regular trash or down the sewer drain.[2]

Step 1: Waste Characterization

All waste containing (3-Bromophenyl)methanesulfonamide must be managed as hazardous waste . As a brominated organic compound, it falls into the category of halogenated organic waste .[6] While it may not be individually listed by name on RCRA's F-list, wastes from non-specific sources, such as spent halogenated solvents, are designated with codes like F001 and F002, establishing a clear regulatory precedent for treating such chemical families as hazardous.[7][8]

Step 2: Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers.

  • Primary Waste Stream: Collect all solid (3-Bromophenyl)methanesulfonamide waste, including contaminated weighing paper and spatulas, in a container designated specifically for "Halogenated Organic Solid Waste."

  • Incompatible Materials: Do NOT mix this waste with the following:

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates)

    • Strong Bases (e.g., sodium hydroxide)

    • Reactive Metals (e.g., sodium, potassium, magnesium)[9][10]

    • Non-halogenated organic waste streams. Mixing these increases disposal costs and complexity.[2]

Step 3: Container Selection and Labeling

The integrity and labeling of the waste container are mandated by law to ensure safe handling and transport.

  • Container: Use a sturdy, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene, HDPE). The container must have a secure, tight-fitting lid.[11]

  • Labeling: The container must be clearly labeled with a completed EHS-provided hazardous waste tag as soon as the first particle of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "(3-Bromophenyl)methanesulfonamide"

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful, health hazard).[1]

    • The accumulation start date (the date the first waste was added).

Step 4: On-Site Accumulation and Storage

Laboratories serve as Satellite Accumulation Areas (SAAs) under RCRA.

  • Location: Store the sealed waste container at or near the point of generation, under the control of laboratory personnel.

  • Secondary Containment: All liquid waste containers, and it is best practice for solid waste containers as well, must be kept in a secondary containment bin or tray that is chemically resistant and large enough to hold the contents of the container.[11]

  • Closure: The waste container must be kept closed at all times except when actively adding waste.[2]

Step 5: Final Disposal Pathway

The final step is the safe and legal removal of the waste from the laboratory.

  • EHS Coordination: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not attempt to remove or transport the waste from the facility yourself.

  • Treatment Method: The designated disposal route for halogenated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility.[12] This process is designed to destroy the organic molecule, and the resulting acidic gases (such as hydrogen bromide) are neutralized in a scrubber system to prevent environmental release.

Disposal of Contaminated Materials
  • Empty Containers: An empty container that held (3-Bromophenyl)methanesulfonamide must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[2] The first rinseate is hazardous and must be collected as "Halogenated Organic Liquid Waste." Subsequent rinses can also be collected. After triple-rinsing and air-drying, deface or remove the original label, and the container may then be disposed of as regular trash or recycled, per institutional policy.[11]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be collected in a sealed bag and placed in the solid hazardous waste container.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of (3-Bromophenyl)methanesulfonamide.

DisposalWorkflow Start Waste Generation ((3-Bromophenyl)methanesulfonamide or contaminated material) Characterize Step 1: Characterize Waste 'Hazardous: Halogenated Organic' Start->Characterize Segregate Step 2: Segregate Waste Collect in 'Halogenated Organic Solid Waste' container Characterize->Segregate Incompatibles Do NOT Mix With: - Strong Oxidizers/Bases - Reactive Metals - Non-Halogenated Waste Segregate->Incompatibles Containerize Step 3: Containerize & Label - Use compatible, sealed container - Attach completed hazardous waste tag Segregate->Containerize Store Step 4: Accumulate in SAA - At point of generation - Use secondary containment - Keep container closed Containerize->Store Pickup Step 5: Arrange Disposal Contact EHS for pickup Store->Pickup End Final Disposal (High-Temperature Incineration by licensed vendor) Pickup->End

Caption: Disposal decision workflow for (3-Bromophenyl)methanesulfonamide.

By adhering to this structured and well-documented disposal protocol, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their professional responsibility to protect the broader ecosystem.

References

  • U.S. Environmental Protection Agency. (2004). EPA Plans to Ease Waste Disposal Requirements for Laboratories. [Link]

  • U.S. Government Publishing Office. Code of Federal Regulations, Title 40, § 261.31 - Hazardous wastes from non-specific sources. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • U.S. Environmental Protection Agency. RCRAInfo Waste Codes. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • Chemical & Engineering News. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • The National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Appendix B: Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Washington State University. Halogenated Solvents Safety Information. [Link]

  • State of New Jersey Department of Environmental Protection. EPA Hazardous Waste Codes. [Link]

  • Foley & Lardner LLP. (2008). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. [Link]

  • U.S. Government Publishing Office. eCFR — Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. [Link]

  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]

  • University of Nevada, Reno. Partial List of Chemical Incompatibilities. [Link]

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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